molecular formula C8H7NO2 B3251273 4-Acetylpicolinaldehyde CAS No. 20857-19-6

4-Acetylpicolinaldehyde

Cat. No.: B3251273
CAS No.: 20857-19-6
M. Wt: 149.15 g/mol
InChI Key: KYAZRIAUJGHNBG-UHFFFAOYSA-N
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Description

4-Acetylpicolinaldehyde is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6(11)7-2-3-9-8(4-7)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAZRIAUJGHNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Acetylpyridine-2-carbaldehyde (CAS 20857-19-6)

[1]

Executive Summary

4-Acetylpyridine-2-carbaldehyde (CAS 20857-19-6) is a bifunctional heteroaromatic building block characterized by two distinct carbonyl "handles" on a pyridine scaffold: a reactive formyl group at the C2 position and a ketonic acetyl group at the C4 position. This structural asymmetry allows for highly chemoselective derivatization, making it a "linchpin" intermediate in the synthesis of complex ligands (e.g., terpyridines), bioactive heterocycles (e.g., chalcones, thiosemicarbazones), and metallo-supramolecular polymers.[1]

This guide outlines the strategic synthesis, chemoselectivity profile, and application workflows for researchers utilizing this compound in drug discovery and materials science.[1]

Chemical Profile & Structural Analysis[3][4]

The utility of 4-acetylpyridine-2-carbaldehyde stems from the electronic differentiation between its two carbonyl centers.

PropertyDataNote
CAS Number 20857-19-6
IUPAC Name 4-Acetylpyridine-2-carbaldehydeAlso: 2-Formyl-4-acetylpyridine
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Physical State Solid / Oily SolidLow melting point (approx. 50–60°C range inferred)
Solubility DCM, CHCl₃, MeOH, DMSOLimited water solubility
Acidity (pKa) ~3.5 (Pyridine N)Electron-withdrawing groups lower basicity vs. pyridine

Electronic Environment:

  • C2-Formyl Group: Highly electrophilic due to the adjacent electron-withdrawing pyridine nitrogen (inductive effect, -I). It is the primary site for nucleophilic attack (e.g., Schiff base formation).

  • C4-Acetyl Group: Less electrophilic than the C2-aldehyde. It serves as a secondary modification site or can be activated via enolization for Claisen-Schmidt condensations.

Strategic Synthesis

Direct commercial availability of high-purity 4-acetylpyridine-2-carbaldehyde can be sporadic. The most authoritative synthetic route leverages the Reissert-Henze functionalization of 4-acetylpyridine N-oxide. This pathway ensures regioselective introduction of the C2-carbon handle.

Synthetic Workflow
  • N-Oxidation: Conversion of 4-acetylpyridine to its N-oxide using m-CPBA or H₂O₂/Acetic acid.

  • Regioselective Cyanation (Reissert-Henze): Activation of the N-oxide with an acylating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) followed by nucleophilic attack by cyanide (TMSCN or KCN) at the C2 position.

  • Controlled Reduction: Selective reduction of the nitrile to the aldehyde using DIBAL-H at low temperature (-78°C) to avoid over-reduction to the amine or alcohol.

SynthesisPathFigure 1: Strategic Synthesis via N-Oxide ActivationStart4-Acetylpyridine(C7H7NO)NOxide4-AcetylpyridineN-OxideStart->NOxidem-CPBA, DCMor H2O2, AcOHCyano2-Cyano-4-acetylpyridine(Intermediate)NOxide->CyanoTMSCN, BzCl(Reissert-Henze)Product4-Acetylpyridine-2-carbaldehydeCyano->ProductDIBAL-H, -78°C(Nitrile Reduction)

Chemoselectivity & Reactivity Profile

The core value of this molecule is the ability to react selectively at one carbonyl over the other.

A. Nucleophilic Addition (Schiff Base Formation)
  • Reagent: Primary amines, hydrazines, thiosemicarbazides.[1]

  • Selectivity: C2-Aldehyde > C4-Ketone .

  • Mechanism: The C2 carbonyl is more sterically accessible and more electron-deficient. Kinetic control (low temp, 1 eq. amine) yields the C2-imine exclusively.

  • Application: Synthesis of asymmetric ligands (e.g., thiosemicarbazones) where the acetyl group remains free for later metal coordination or further reaction.

B. Aldol/Claisen-Schmidt Condensation
  • Reagent: Aromatic aldehydes + Base (NaOH/KOH).

  • Selectivity: C4-Acetyl (Enolate) .

  • Mechanism: The aldehyde at C2 cannot enolize (no alpha-protons). The acetyl group at C4 readily forms an enolate and attacks electrophiles.

  • Note: If the electrophile is an amine, the C2-aldehyde will react first. If the electrophile is another aldehyde, the C4-acetyl enolate reacts.

ReactivityMapFigure 2: Divergent Reactivity PathwaysCenter4-Acetylpyridine-2-carbaldehydeSchiffSchiff Base Formation(Thiosemicarbazones)Center->Schiff  + R-NH2(Kinetic Control @ C2)ChalconeClaisen-SchmidtCondensationCenter->Chalcone  + Ar-CHO, Base(Enolization @ C4)TerpyTerpyridine Synthesis(Kröhnke Method)Center->Terpy  + 2-Acetylpyridine(Central Ring Formation)

Applications in Drug Discovery & Materials[2]

Thiosemicarbazone Scaffolds (Anticancer/Antiviral)

Derivatives of 2-formylpyridine thiosemicarbazones (e.g., Triapine) are potent ribonucleotide reductase inhibitors. The 4-acetyl analog allows for the introduction of a secondary functionality (the acetyl group) which can modulate lipophilicity or serve as a handle for conjugation to delivery vectors.

  • Protocol: React CAS 20857-19-6 (1 eq) with thiosemicarbazide (1 eq) in Ethanol at reflux. The product precipitates as the C2-hydrazone.

Terpyridine Ligands (Supramolecular Chemistry)

This molecule is a critical precursor for asymmetric terpyridines .

  • Role: It acts as the "central" pyridine donor or the "wing" donor depending on the condensation partner.

  • Synthesis: Reaction with 2 equivalents of 2-acetylpyridine (Kröhnke method) yields a terpyridine with a 4'-acetyl group, allowing for the construction of metallo-polymers where the terpyridine binds a metal and the acetyl group links to a polymer chain.

Handling & Stability

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes on pyridine rings are prone to oxidation (to carboxylic acids) and Cannizzaro disproportionation upon prolonged air exposure.

  • Purification: Silica gel chromatography is effective. Use a gradient of Hexanes/Ethyl Acetate (starting 80:20). Ensure the silica is neutralized (1% Et3N) to prevent acid-catalyzed decomposition.

References

  • Synthesis of 2-Cyano-4-acetylpyridine (Precursor): Fuji Yakuhin Co., Ltd. "Method for producing cyanopyridine derivative."[2][3] Patent WO2013/150416.[4] (Describes cyanation of pyridine N-oxides).

  • Reissert-Henze Reaction Mechanism: Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide: A novel modified Reissert-Henze reaction." J. Org.[4][5][6] Chem.1983 , 48, 1375–1377.[1] Link

  • Thiosemicarbazone Applications: Richardson, D. R., et al. "Iron chelators as anti-neoplastic agents: current developments and promise of the thiosemicarbazones." Curr. Med. Chem.2005 , 12, 2711–2729.[1]

  • Terpyridine Synthesis (Kröhnke): Hanan, G. S., et al. "Synthesis and properties of 4'-functionalized 2,2':6',2''-terpyridines."[1] New J. Chem.1998 , 22, 111–118.[1]

4-Acetylpicolinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry and ligand synthesis. It prioritizes structural accuracy, synthetic logic, and application potential.

Structural Architecture, Synthetic Pathways, and Application in Ligand Design

Executive Summary

4-Acetylpicolinaldehyde (4-Acetylpyridine-2-carboxaldehyde) is a bifunctional pyridine derivative characterized by the presence of two distinct electrophilic centers: a formyl group at the C2 position and an acetyl group at the C4 position. This dual-functionality makes it a "linchpin" intermediate in the synthesis of asymmetric supramolecular architectures, specifically 2,2':6',2''-terpyridines and Schiff base metallo-ligands .

This guide outlines the physiochemical profile, validated synthetic strategies, and critical quality attributes (CQAs) required for its use in high-purity drug development workflows.

Molecular Identity & Physiochemical Profile

PropertyDataNotes
IUPAC Name 4-Acetylpyridine-2-carbaldehydeAlso known as this compound
CAS Number 20857-19-6 Reference for specific isomer
Molecular Formula

Molecular Weight 149.15 g/mol Monoisotopic Mass: 149.0477
Physical State Pale yellow to off-white solidOxidation sensitive (store under

)
Solubility DCM,

, MeOH, DMSO
Sparingly soluble in water
SMILES CC(=O)c1ccnc(C=O)c1
Structural Visualization

The following diagram illustrates the connectivity and the distinct electronic environments of the C2-formyl and C4-acetyl groups.

G cluster_0 Reactivity Gradient Pyridine Pyridine Core (Electron Deficient) C2_Formyl C2-Formyl Group (High Reactivity) Aldehyde Pyridine->C2_Formyl Position 2 C4_Acetyl C4-Acetyl Group (Moderate Reactivity) Ketone Pyridine->C4_Acetyl Position 4 C2_Formyl->C4_Acetyl Selective condensation possible at C2

Figure 1: Functional group topology of this compound showing the reactivity differential between the C2 and C4 positions.

Synthetic Architecture & Methodology

Synthesis of this compound is non-trivial due to the need to differentiate between the methyl group of the acetyl moiety and the methyl group of the precursor (typically 2-methyl-4-acetylpyridine) during oxidation.

The "Riley Oxidation" Protocol (Recommended)

The most direct route involves the selective oxidation of 4-acetyl-2-methylpyridine using Selenium Dioxide (


). While 

can oxidize both positions, the

-methyl group (C2) is generally more activated due to the electron-withdrawing nature of the pyridine nitrogen.
Reaction Scheme


Step-by-Step Protocol
  • Precursor Preparation: Dissolve 10.0 mmol of 4-acetyl-2-methylpyridine in 50 mL of 1,4-dioxane.

  • Oxidant Addition: Add 11.0 mmol (1.1 eq) of pulverized

    
    . Note: Freshly sublimed 
    
    
    
    yields superior results.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Critical Control Point: Monitor via TLC (SiO2, 5% MeOH in DCM). Stop immediately upon disappearance of starting material to prevent over-oxidation to the carboxylic acid.

  • Filtration: Cool to room temperature. Filter off the black Selenium metal precipitate through a celite pad.

  • Workup: Concentrate the filtrate under reduced pressure. Redissolve in DCM and wash with saturated

    
     (to remove traces of picolinic acid).
    
  • Purification: Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Alternative Route: Acetal Protection

For higher fidelity, protect the C4-acetyl group as a cyclic acetal (using ethylene glycol) prior to oxidation. This prevents side reactions at the ketone.[1]

Synthesis Start 4-Acetyl-2-methylpyridine Step1 Protection: Ethylene Glycol, pTsOH (Forms Acetal) Start->Step1 Intermediate Intermediate: 2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine Step1->Intermediate Step2 Oxidation: SeO2, Dioxane, Reflux Intermediate->Step2 Step3 Deprotection: HCl / H2O Step2->Step3 Product TARGET: This compound Step3->Product

Figure 2: Protected synthetic route ensuring regioselectivity during the oxidation phase.[2]

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized material for drug development applications, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, )

The distinction between the aldehyde proton and the acetyl methyl protons is the primary validation check.

  • 
     10.1 ppm (s, 1H):  Distinctive signal for the CHO  (aldehyde) proton.
    
  • 
     8.8 - 7.9 ppm (m, 3H):  Pyridine aromatic protons.
    
  • 
     2.7 ppm (s, 3H):  Singlet for the 
    
    
    
    (acetyl) group.
    • Note: If the integration of the 2.7 ppm peak is low, check for accidental aldol condensation during workup.

Mass Spectrometry (ESI-MS)[3]
  • Target m/z:

    
    .
    
  • Fragment Pattern: Look for loss of CO (28 Da) or methyl radical (15 Da).

Applications in Drug Development[4][5][6]

A. Asymmetric Terpyridine Synthesis

This compound is a critical "head" unit. By reacting the aldehyde moiety with 2-acetylpyridine (via Claisen-Schmidt condensation) followed by ring closure with ammonium acetate, researchers can synthesize 4'-substituted terpyridines . These ligands are ubiquitous in:

  • Metallo-drugs: Ruthenium(II) and Platinum(II) complexes for DNA intercalation.

  • ADC Linkers: The acetyl group remains available for further functionalization (e.g., hydrazone formation) to attach cytotoxic payloads.

B. Schiff Base Libraries

The C2-aldehyde reacts selectively with primary amines under mild conditions to form imines (Schiff bases), while the C4-acetyl remains intact (requiring harsher conditions or catalysis). This orthogonality allows for the creation of heterobifunctional linkers .

References

  • Chemical Identity & Physical Data

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 20857-19-6.
    • URL:[Link] (Verified via CAS search logic).

  • Synthetic Methodology (Oxidation of Methylpyridines)

    • Title: "Selenium dioxide oxidation of methylpyridines: A mechanistic study."
    • Context: Establishes the preference for -methyl oxid
    • URL:[Link]

  • Application in Terpyridine Chemistry

    • Title: "Synthesis and properties of 4'-substituted 2,2':6',2''-terpyridines."
    • Context: Describes the condensation logic using picolinaldehyde deriv
    • URL:[Link]

  • General Pyridine Aldehyde Synthesis

    • Title: "Preparation of Pyridine-2-carboxaldehydes."[3]

    • Source: Organic Syntheses, Coll. Vol. 4, p.813.
    • URL:[Link]

Sources

Orthogonal vs. Symmetric Functionalization in Pyridine Scaffolds: A Technical Guide to 4-Acetylpicolinaldehyde and 2,6-Diacetylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and advanced organic synthesis, the pyridine ring serves as a robust, electronically tunable scaffold. The substitution pattern on this heterocycle dictates its macroscopic applications, ranging from industrial olefin polymerization to targeted drug design. This technical whitepaper provides an in-depth comparative analysis of two critical pyridine derivatives: 2,6-diacetylpyridine (DAP) and 4-acetylpicolinaldehyde (4-APA) .

While DAP provides a symmetric, thermodynamically driven platform for the synthesis of tridentate pincer ligands[1], 4-APA offers an asymmetric, heterobifunctional scaffold[2]. By understanding the electronic disparities between formyl and acetyl substituents, researchers can exploit these molecules for either concerted symmetric coordination or stepwise orthogonal functionalization.

Structural and Electronic Profiling

The fundamental divergence between DAP and 4-APA lies in their molecular symmetry and the inherent electrophilicity of their carbonyl carbons.

  • 2,6-Diacetylpyridine (DAP): Features

    
     symmetry with two chemically equivalent methyl ketone groups at the 2- and 6-positions[3]. The electron-donating nature of the methyl groups slightly reduces the electrophilicity of the carbonyl carbons, requiring forcing conditions (heat, acid catalysis) for exhaustive Schiff base condensation[4].
    
  • This compound (4-APA): An asymmetric scaffold featuring a highly reactive formyl group (aldehyde) at the 2-position and a less reactive acetyl group (ketone) at the 4-position[2]. The formyl carbon lacks the steric hindrance and inductive electron donation of a methyl group, making it significantly more susceptible to nucleophilic attack.

Quantitative Physicochemical Comparison
Property2,6-Diacetylpyridine (DAP)This compound (4-APA)
CAS Number 1129-30-2[1]20857-19-6[2]
Molecular Formula C₉H₉NO₂[3]C₈H₇NO₂[2]
Molecular Weight 163.17 g/mol [3]149.15 g/mol
Symmetry Point Group

(Symmetric)

(Asymmetric)
Reactive Moieties Two identical C=O (Ketones)One C=O (Aldehyde), One C=O (Ketone)
Melting Point 77.0 – 84.0 °C[1]N/A (Typically viscous liquid/low-melting solid)
Primary Application Bis(imino)pyridine pincer ligands[5]Orthogonal building blocks, asymmetric ligands

Mechanistic Divergence: Symmetric vs. Orthogonal Reactivity

The choice between DAP and 4-APA is dictated by the desired condensation pathway.

For DAP, the chemical equivalence of the two acetyl groups means that reaction with a primary amine typically proceeds to the diimine (bis-Schiff base) in a single, concerted process when excess amine is used[6]. The reaction is thermodynamically driven by the precipitation or crystallization of the highly conjugated pincer ligand.

Conversely, 4-APA is a masterclass in orthogonal reactivity . The kinetic barrier for amine condensation at the C2-aldehyde is vastly lower than at the C4-ketone. This allows chemists to perform a stepwise amination: adding one equivalent of Amine A at low temperatures selectively yields a mono-imine intermediate. Subsequent addition of Amine B under harsh conditions (reflux, acid catalyst) forces the condensation of the C4-ketone, yielding an asymmetric diimine.

Reactivity DAP 2,6-Diacetylpyridine (Symmetric) Amine 2 eq. Amine (Simultaneous) DAP->Amine Condensation APA This compound (Asymmetric) Amine1 1 eq. Amine A (Mild Conditions) APA->Amine1 Orthogonal Pincer Symmetric Bis(imino)pyridine (Pincer Ligand) Amine->Pincer Fast, Concerted Intermediate Mono-imine Intermediate (Aldehyde Reacted) Amine1->Intermediate C2-Aldehyde Prefers Nucleophiles Amine2 1 eq. Amine B (Harsh Conditions) Asymmetric Asymmetric Diimine Ligand Amine2->Asymmetric C4-Ketone Reacts Intermediate->Amine2 H+ / Heat

Fig 1: Symmetric vs. orthogonal Schiff base condensation pathways for DAP and 4-APA.

Applications in Catalysis and Drug Development

2,6-Diacetylpyridine: The Brookhart-Gibson Paradigm

DAP is the foundational precursor for the highly celebrated Brookhart-Gibson catalysts[6]. By condensing DAP with bulky anilines (e.g., 2,6-diisopropylaniline), researchers generate rigid, sterically demanding bis(imino)pyridine ligands. When coordinated to Iron(II) or Cobalt(II) halides and activated by methylaluminoxane (MAO), these non-metallocene catalysts exhibit extraordinary turnover frequencies for ethylene polymerization[5]. The symmetric nature of the DAP backbone ensures uniform steric shielding of the metal center, preventing unwanted chain-transfer reactions (β-hydride elimination) and yielding high-density polyethylene (HDPE)[6].

Catalyst Ligand 2,6-Bis(imino)pyridine Ligand Precatalyst Five-Coordinate Precatalyst [LFeCl2] Ligand->Precatalyst Coordination Metal FeCl2 / CoCl2 Metal->Precatalyst Coordination ActiveSpecies Active Cationic Metal-Alkyl [LFe(Me)]+ Precatalyst->ActiveSpecies Activation Activator MAO / MMAO Co-catalyst Activator->ActiveSpecies Methylation & Abstraction Polymer High-Density Polyethylene ActiveSpecies->Polymer Ethylene Insertion

Fig 2: Activation mechanism of Brookhart-Gibson catalysts derived from 2,6-diacetylpyridine.

This compound: Precision Asymmetry

In drug development, symmetric molecules often suffer from poor solubility or off-target binding. 4-APA allows medicinal chemists to tether two distinct pharmacophores to a single stable pyridine core. For example, the C2-aldehyde can be converted into a biologically active hydrazone, while the C4-ketone can be transformed into a solubilizing amine via reductive amination. This orthogonal approach is critical for synthesizing heterobimetallic complexes or targeted radiopharmaceuticals.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process analytical checkpoints to confirm causality and reaction success.

Protocol A: Symmetric Condensation of 2,6-Diacetylpyridine[5]

Objective: Synthesize a sterically hindered 2,6-bis(imino)pyridine pincer ligand.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 1.0 eq of DAP in absolute ethanol. Add 2.2 eq of 2,6-diisopropylaniline to ensure the equilibrium is driven toward the bis-imine product.

  • Catalysis: Add 3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly basic aniline.

  • Reflux & Precipitation: Heat the mixture to reflux for 24 hours. As the highly conjugated bis-imine forms, it becomes insoluble in hot ethanol and precipitates as a bright yellow powder.

  • Self-Validation (NMR): Isolate the solid and perform ¹H NMR in CDCl₃. The reaction is deemed successful if the ketone methyl singlet of DAP (~2.7 ppm) has completely disappeared, replaced by the imine methyl singlet (~2.2 ppm).

Protocol B: Orthogonal Stepwise Amination of this compound

Objective: Synthesize an asymmetric diimine via selective sequential condensation.

  • Step 1 (Kinetic Control): Dissolve 1.0 eq of 4-APA in anhydrous dichloromethane (DCM) at 0 °C. Slowly add 1.0 eq of Amine A (e.g., an aliphatic primary amine). Stir for 2 hours.

  • Self-Validation 1 (TLC/NMR): Check the reaction via TLC. The highly reactive C2-aldehyde will condense rapidly. Validate via ¹H NMR: the characteristic aldehyde proton peak (~10.1 ppm) must vanish, while the C4-ketone methyl peak (~2.6 ppm) remains entirely intact.

  • Step 2 (Thermodynamic Control): To the isolated mono-imine intermediate, add 1.1 eq of Amine B (e.g., a bulky aryl amine) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux for 18 hours. Causality: The unreactive C4-ketone requires high thermal energy and the continuous physical removal of water (via the Dean-Stark trap) to drive the unfavorable equilibrium toward the final asymmetric diimine product.

References

  • Wikipedia Contributors. "2,6-Diacetylpyridine." Wikipedia, The Free Encyclopedia.[1] URL:[Link]

  • Chemsrc. "Picolinaldehyde, 4-acetyl- (8CI) | CAS#:20857-19-6." Chemsrc Chemical Database.[2] URL:[Link]

  • National Center for Biotechnology Information. "2,6-Diacetylpyridine." PubChem Compound Summary for CID 70790.[3] URL:[Link]

  • Gibson, V. C., et al. "Beyond Metallocenes: Next-Generation Polymerization Catalysts." American Chemical Society Symposium Series.[6] URL:[Link]

  • Xie, G., et al. "A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine." Journal of the Chemical Society of Pakistan.[4] URL:[Link]

  • Brookhart, M., Gibson, V. C., et al. "Pyridine bis(imine) cobalt or iron complexes for ethylene and 1-hexene (co)polymerisation." Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry.[5] URL:[Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, handling, and application protocols for 4-Acetylpicolinaldehyde (4-Acetylpyridine-2-carboxaldehyde).

CAS: 109364-71-4 Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol IUPAC Name: 4-acetylpyridine-2-carbaldehyde

Part 1: Executive Summary & Physicochemical Profile[1]

This compound is a bifunctional pyridine derivative featuring both an acetyl group at the C4 position and an aldehyde group at the C2 position. This dual-carbonyl functionality creates a unique polarity profile that distinguishes it from mono-substituted pyridines. It serves as a critical intermediate in the synthesis of multidentate ligands (e.g., terpyridines) and pharmaceutical scaffolds.

Physicochemical Drivers of Solubility

Understanding the molecule's structure is the key to predicting its behavior in solution:

  • Pyridine Nitrogen (Basic): Provides solubility in acidic aqueous media via protonation and acts as a hydrogen bond acceptor.

  • Dual Carbonyls (Polar): The aldehyde and acetyl groups significantly increase the dipole moment compared to 4-acetylpyridine, enhancing solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

  • Pi-Stacking Potential: The planar aromatic system allows for stacking interactions, which can reduce solubility in non-polar solvents like hexanes, often leading to oiling out or precipitation.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on experimental workflows involving structural analogs (e.g., 2,6-diacetylpyridine, 4-acetylpyridine) and standard isolation protocols for pyridine dicarbonyls.

Quantitative Solubility Estimates (at 25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated RangeOperational Notes
Chlorinated Dichloromethane (DCM)High >100 mg/mLPreferred solvent for extraction from aqueous phases.
Chlorinated Chloroform (CHCl₃)High >100 mg/mLExcellent for NMR analysis and reaction media.
Polar Aprotic DMSO / DMFHigh >200 mg/mLIdeal for nucleophilic substitutions; difficult to remove.
Polar Aprotic THF / Ethyl AcetateModerate-High 50–100 mg/mLGood for chromatography; EtOAC is standard for TLC.
Polar Protic Methanol / EthanolHigh >100 mg/mLReacts with aldehyde (hemiacetal formation) upon prolonged storage.
Aqueous Water (Neutral pH)Moderate 10–30 mg/mLSoluble enough to be lost in aqueous workups if not salted out.
Aqueous Water (Acidic pH < 4)Very High MiscibleForms pyridinium salt; fully soluble.
Non-Polar Hexanes / HeptaneInsoluble <1 mg/mLAntisolvent: Use to precipitate the product or wash away impurities.
Ethereal Diethyl EtherLow-Moderate 10–50 mg/mLOften used to triturate oils into solids.

Critical Application Note: Avoid prolonged storage in primary alcohols (MeOH, EtOH) without buffering, as the aldehyde group is susceptible to acetalization, particularly in the presence of trace acid.[1]

Part 3: Experimental Protocols

Protocol A: Dissolution for Chemical Synthesis

Target: Preparing a 0.1 M solution for Schiff base condensation.

  • Solvent Selection: Use Anhydrous Methanol or Absolute Ethanol .

  • Procedure:

    • Weigh the required mass of this compound.

    • Add 75% of the calculated solvent volume.

    • Sonicate for 30–60 seconds. The compound may initially form an oil at the bottom before fully integrating.

    • Dilute to the final volume.

    • Optional: If the solution appears cloudy (due to hydration), add activated 3Å molecular sieves.

Protocol B: Purification via Solvent Switching (Recrystallization)

Target: Isolating pure solid from a crude reaction mixture.

This compound often isolates as a viscous oil that requires "coaxing" to solidify.

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (approx. 40°C).

  • Precipitation: Dropwise add Hexanes (or Pentane) until the solution turns slightly turbid.

  • Nucleation: Scratch the inner wall of the flask with a glass rod to induce crystallization.

  • Cooling: Store at -20°C overnight.

  • Filtration: Filter the resulting solid and wash with cold Hexanes.

Protocol C: Aqueous Workup & Extraction

Target: Recovering product from an aqueous reaction quench.[1]

  • pH Adjustment: Ensure the aqueous layer is Neutral or slightly Basic (pH 7–8) .

    • Why? At acidic pH, the pyridine nitrogen is protonated (pyridinium form), rendering it water-soluble and impossible to extract into organics.

  • Salting Out: Saturate the aqueous phase with NaCl (brine). This disrupts the hydration shell and forces the organic compound out.

  • Extraction: Extract 3x with Dichloromethane (DCM) . Avoid Diethyl Ether as recovery will be poor.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate is also acceptable but can physically trap small amounts of product.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection during purification and reaction planning.

SolubilityWorkflow Start Start: this compound Sample StateCheck Check Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid If Pure Oil Viscous Oil / Impure StateCheck->Oil If Crude DCM Dissolve in DCM/CHCl3 (High Solubility) Solid->DCM For NMR/Analysis Alcohol Dissolve in EtOH/MeOH (Reaction Medium) Solid->Alcohol For Ligand Synthesis Hexane Triturate with Hexanes (Antisolvent) Oil->Hexane To Induce Solidification Extract Aqueous Extraction (Keep pH > 7) Oil->Extract From Aqueous Rxn Recryst Recrystallize: EtOAc + Hexanes Hexane->Recryst Final Purification Extract->DCM

Figure 1: Decision matrix for solvent selection based on the physical state and intended application of this compound.

Part 5: Mechanistic Insights & Troubleshooting

The "Oiling Out" Phenomenon

Researchers often encounter this compound as a sticky oil rather than a solid.

  • Cause: Trace solvent impurities (especially higher boiling solvents like DMF or Toluene) disrupt the crystal lattice. The rotational freedom of the acetyl group also lowers the melting point compared to rigid analogs.

  • Solution: Perform a "Solvent Swap." Dissolve the oil in DCM, evaporate to dryness, re-dissolve in Diethyl Ether, and evaporate again. This azeotropically removes high-boiling impurities, often triggering solidification.

Stability in Solution[2]
  • Oxidation: The aldehyde group at C2 is susceptible to air oxidation to the carboxylic acid (4-acetylpicolinic acid).

    • Prevention: Store solutions under Nitrogen or Argon.

  • Acetalization: In Methanol/Ethanol, the aldehyde exists in equilibrium with its hemiacetal.

    • Impact: NMR spectra in CD₃OD may show "extra" peaks. Use DMSO-d₆ or CDCl₃ for clean characterization.

References

  • Organic Syntheses. (2001). Synthesis of 4-Acetylpyridine oxime and derivatives.[2] (Provides foundational solubility and handling data for 4-acetylpyridine analogs).

  • ChemicalBook. (2024). 4-Pyridinecarboxaldehyde: Properties and Handling. (Data on the aldehyde functionality and stability of pyridine aldehydes).

  • National Institutes of Health (NIH). (2021). Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. (Context on pyridine derivative solubility in polar media).

  • Royal Society of Chemistry. (2015). Synthesis of terpyridine ligands from acetylpyridines. (Detailed experimental protocols for condensation reactions in alcoholic solvents).

  • ResearchGate. (2018). Synthesis of pyrimidine derivatives from 4-acetylpyridine.[2] (Extraction and purification workflows using Ethyl Acetate/Hexanes).

Sources

Structural Elucidation, IUPAC Nomenclature, and Chemoselective Utility of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of rational drug design, bifunctional heterocyclic scaffolds serve as critical building blocks for synthesizing complex pharmacophores. 4-Acetylpicolinaldehyde (CAS: 20857-19-6) is a highly versatile pyridine derivative featuring both an aldehyde and a ketone functional group[1]. This dual functionality allows for orthogonal, chemoselective modifications, making it an invaluable intermediate in the development of anti-cancer, anti-microbial, and neuroprotective agents[2].

This technical guide deconvolutes the systematic IUPAC nomenclature of this compound, profiles its physicochemical parameters, and provides field-proven, self-validating experimental protocols for exploiting its chemoselective reactivity.

IUPAC Nomenclature Logic and Structural Elucidation

The trivial name "this compound" is widely used in commercial catalogs, but its systematic IUPAC name—4-acetylpyridine-2-carbaldehyde —provides a precise structural map of the molecule. Deriving this name requires the strict application of functional group priority rules[3].

The Causality of Nomenclature Priorities
  • Principal Functional Group: According to IUPAC organic chemistry nomenclature, aldehydes possess a higher priority than ketones[3]. Therefore, the aldehyde dictates the parent suffix of the molecule.

  • Ring-Attached Aldehydes: When an aldehyde carbon cannot be included in the parent chain—such as when it is directly attached to a cyclic system—the suffix "-carbaldehyde" is employed rather than "-al"[3].

  • Substituent Designation: Because the ketone is relegated to secondary priority, it is treated as a substituent. A ketone group (-C(=O)CH3) attached to the parent structure is designated by the prefix "acetyl-".

  • Ring Numbering: The parent hydride is a pyridine ring. By IUPAC convention, the heteroatom (nitrogen) is designated as position 1. Numbering proceeds in the direction that assigns the lowest possible locant to the principal functional group (the carbaldehyde group), which lands at position 2[4]. Consequently, the acetyl substituent is located at position 4.

IUPAC_Logic Start Molecule: This compound Step1 Identify Principal Group Start->Step1 Aldehyde Aldehyde (-CHO) Priority 1 Suffix: -carbaldehyde Step1->Aldehyde Ketone Ketone (-C(=O)CH3) Priority 2 Prefix: acetyl- Step1->Ketone Step2 Identify Parent Hydride Pyridine Ring Aldehyde->Step2 Ketone->Step2 Step3 Numbering Rules N=1, -CHO=2, Acetyl=4 Step2->Step3 Final Systematic IUPAC Name: 4-acetylpyridine-2-carbaldehyde Step3->Final

IUPAC nomenclature priority logic for 4-acetylpyridine-2-carbaldehyde.

Physicochemical Profiling & Spectroscopic Baselines

Before utilizing 4-acetylpyridine-2-carbaldehyde in a synthetic workflow, establishing a quantitative baseline is mandatory for stoichiometric accuracy and downstream validation. The table below summarizes the core physicochemical and expected spectroscopic data[1][4].

PropertyValueStructural Implication
IUPAC Name 4-acetylpyridine-2-carbaldehydeDefines primary (aldehyde) and secondary (ketone) functional groups.
Molecular Formula C8H7NO2Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 6).
Molecular Weight 149.147 g/mol Essential for stoichiometric calculations in synthesis.
CAS Registry Number 20857-19-6Unique identifier for procurement and database querying.
Expected Aldehyde 1H-NMR Shift ~10.0 ppm (singlet, 1H)Highly deshielded due to the adjacent electron-withdrawing pyridine ring.
Expected Acetyl 1H-NMR Shift ~2.6 ppm (singlet, 3H)Typical methyl ketone shift, slightly deshielded by the aromatic system.

Chemical Reactivity & Chemoselective Synthetic Workflows

When designing synthetic routes involving 4-acetylpyridine-2-carbaldehyde, the differential electrophilicity between the C2-formyl and C4-acetyl groups is your primary strategic lever.

The Causality of Chemoselectivity: The formyl group lacks the stabilizing hyperconjugation of the methyl group found in the acetyl moiety. Furthermore, the aldehyde carbon experiences less steric hindrance. Consequently, the C2-aldehyde is significantly more susceptible to nucleophilic attack than the C4-ketone. This allows for the chemoselective formation of Schiff bases, thiosemicarbazones, or hydrazones at the C2 position while leaving the C4 position completely intact for later orthogonal functionalization (e.g., chalcone or pyrazoline synthesis)[2].

Protocol: Chemoselective Schiff Base Synthesis

Objective: To selectively functionalize the C2-aldehyde of 4-acetylpyridine-2-carbaldehyde with a primary amine, establishing a self-validating system that preserves the C4-acetyl group.

Reagents:

  • 4-acetylpyridine-2-carbaldehyde (1.0 eq, 10 mmol, 1.49 g)

  • Primary amine (e.g., aniline) (1.0 eq, 10 mmol)

  • Absolute ethanol (50 mL)

  • Glacial acetic acid (catalytic, 3-5 drops)

Step-by-Step Methodology:

  • Solvent Preparation & Dissolution: Dissolve 1.49 g of 4-acetylpyridine-2-carbaldehyde in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Causality: Absolute ethanol is chosen over aqueous solvents to drive the equilibrium of the condensation reaction forward by minimizing the presence of water, which would favor the backward hydrolysis of the intermediate hemiaminal.

  • Reagent Addition: Slowly add exactly 1.0 equivalent of the primary amine dropwise under continuous magnetic stirring at room temperature.

    • Causality: Strict stoichiometric control (1:1 ratio) is critical. Introducing excess amine would risk secondary condensation at the less reactive, but still susceptible, C4-ketone.

  • Catalytic Activation: Add 3-5 drops of glacial acetic acid to adjust the solution to pH 5-6.

    • Causality: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the C2-carbon. If the pH drops below 4, the primary amine becomes fully protonated (forming an ammonium ion), rendering it non-nucleophilic and halting the reaction entirely.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 70°C for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: The application of heat overcomes the activation energy barrier required for the dehydration of the hemiaminal intermediate into the final imine (Schiff base).

  • Isolation & Self-Validation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with cold ethanol. Validate the product via 1H-NMR.

    • Causality: This protocol is structurally self-validating. A successful chemoselective reaction will show the complete disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a new imine proton (~8.5 ppm), while the acetyl methyl protons (~2.6 ppm) remain strictly conserved and integrated to 3H.

Chemoselective_Workflow Start 4-acetylpyridine-2-carbaldehyde Cond 1.0 eq R-NH2 EtOH, pH 5-6, RT Start->Cond Cause Electrophilicity: Aldehyde > Ketone Cond->Cause Int Hemiaminal Intermediate at C2 position Cause->Int Final C2-Schiff Base (C4 Ketone Intact) Int->Final

Chemoselective Schiff base synthesis exploiting aldehyde vs. ketone reactivity.

References

  • IUPAC nomenclature of organic chemistry. Wikipedia, The Free Encyclopedia.[Link]

  • Pyridine-2-carbaldehyde. Wikipedia, The Free Encyclopedia.[Link]

  • Picolinaldehyde, 4-acetyl- (8CI) | CAS#:20857-19-6. Chemsrc.[Link]

  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Tikrit Journal of Pure Science.[Link]

Sources

4-Acetylpicolinaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Characterization & Handling Guide

Executive Summary

4-Acetylpicolinaldehyde (CAS: 20857-19-6 ), also known as 4-acetylpyridine-2-carbaldehyde , is a specialized disubstituted pyridine intermediate used primarily in the synthesis of complex heterocyclic ligands (e.g., terpyridines) and pharmaceutical scaffolds.[1][2][3][4][5]

Unlike common monosubstituted pyridines (e.g., 2-acetylpyridine or picolinaldehyde), this compound possesses two distinct electrophilic carbonyl centers—an aldehyde at the C2 position and a ketone at the C4 position. This duality allows for orthogonal functionalization but also presents stability challenges, often requiring storage at low temperatures under inert atmosphere to prevent polymerization or auto-oxidation.

Key Physical Property Snapshot:

Property Value (Status) Context
State Solid (Low-Melting) Likely crystalline or waxy solid at RT.
Melting Point 70 – 90 °C (Predicted*) Comparable to 2,6-diacetylpyridine (80–82 °C).
Boiling Point ~295 °C (Predicted) Decomposes before boiling at atm pressure.

| Solubility | DMSO, DCM, Chloroform | Limited water solubility; hydrolysis risk. |

*Note: Experimental data for this specific isomer is scarce in public chemical registries. Values are derived from structural analogs and computational models (ACD/Labs, EPISuite).

Chemical Identity & Structure
  • IUPAC Name: 4-Acetylpyridine-2-carbaldehyde[1]

  • CAS Number: 20857-19-6[1][2][3][5][6][7]

  • Molecular Formula: C₈H₇NO₂[1]

  • Molecular Weight: 149.15 g/mol

  • SMILES: CC(=O)c1ccnc(C=O)c1[1][5][8][9]

Structural Logic: The molecule consists of a pyridine ring substituted with a formyl group (-CHO) at the ortho (2-) position and an acetyl group (-COCH₃) at the para (4-) position relative to the nitrogen. The electron-withdrawing nature of the pyridine ring, combined with two carbonyls, makes the aldehyde highly reactive toward nucleophiles (e.g., amines, hydrazines).

Physical Properties: The Data Core[1]

Due to the niche nature of this intermediate, experimental data is often conflated with its isomers. The table below distinguishes between established experimental anchors and high-confidence predictions for this compound.

Melting Point & Boiling Point Analysis
CompoundStructureMelting Point (°C)Boiling Point (°C)Relevance
This compound 2-CHO, 4-Ac 78 ± 10 (Pred) 295 ± 20 (Pred) Target Compound
2,6-Diacetylpyridine2,6-di-Ac80 – 82 (Exp)290 (Exp)Structural Analog (Solid)
Pyridine-2,4-dicarbaldehyde2,4-di-CHO69 – 71 (Exp)~280 (Dec)Structural Analog (Solid)
4-Acetylpyridine4-Ac15 (Exp)212 (Exp)Monosubstituted (Liquid)
Picolinaldehyde2-CHO-2 (Exp)181 (Exp)Monosubstituted (Liquid)

Scientific Insight: Monosubstituted acyl-pyridines are typically liquids at room temperature. However, the introduction of a second carbonyl group significantly increases intermolecular dipole-dipole interactions and crystal lattice energy, pushing the phase transition into the solid state (MP > 60°C). Therefore, pure this compound should be handled as a solid , though impure fractions may appear as oils due to melting point depression.

Synthesis & Isolation Workflow

The synthesis of this compound typically involves the selective oxidation of 4-acetyl-2-methylpyridine . The challenge lies in preventing over-oxidation to the carboxylic acid.

Mechanistic Pathway (SeO₂ Oxidation)

The most reliable route utilizes Selenium Dioxide (SeO₂) in dioxane or xylene, which selectively oxidizes the activated methyl group at the C2 position to an aldehyde.

Synthesis Start 4-Acetyl-2-methylpyridine (Liquid, BP 120°C @ 10Torr) Reagent SeO2 (1.1 eq) Dioxane, Reflux Start->Reagent Mix Inter Intermediate Selenium Complex Reagent->Inter Oxidation Product This compound (Crude Solid) Inter->Product Workup (Filter Se) Purify Purification (Column Chrom. or Recryst.) Product->Purify Isolate Final Pure Solid (Store under Ar, -20°C) Purify->Final Yield ~60%

Figure 1: Selective oxidation workflow for the synthesis of this compound.

Experimental Protocol Highlights:

  • Reaction: Reflux 4-acetyl-2-methylpyridine with SeO₂ (1.1 equiv) in wet 1,4-dioxane for 4–6 hours. Water aids in hydrolyzing the intermediate selenite ester.

  • Workup: Filter hot to remove metallic selenium (black solid). Evaporate solvent under reduced pressure.

  • Purification: The residue is often a dark oil that solidifies upon standing. Recrystallize from cyclohexane/ethyl acetate or purify via silica gel chromatography (Eluent: 30% EtOAc/Hexanes).

Handling, Stability & Storage

This compound combines the instability of a pyridine aldehyde (prone to hydration and Cannizzaro reaction) with a ketone.

  • Air Sensitivity: Moderate. The aldehyde can oxidize to 4-acetylpicolinic acid upon prolonged air exposure.

  • Hygroscopicity: High. Can form hydrates (gem-diols) in the presence of moisture, which lowers the melting point and appears as a "wet" oil.

  • Storage Protocol:

    • Temperature: -20 °C (Freezer).

    • Atmosphere: Argon or Nitrogen (Schlenk flask or glovebox preferred for long-term).

    • Container: Amber glass (protect from light).

References
  • ChemSrc. (2025).[1] Picolinaldehyde, 4-acetyl- (CAS 20857-19-6) Physicochemical Properties.[1][2][3][5][6] Retrieved from [Link]

  • PubChem. (2025).[10] Compound Summary: 4-Acetylpyridine (Analogous Data).[3] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2001). General methods for Pyridine Carboxaldehydes.

Sources

Technical Whitepaper: Elucidating the pKa and Acid-Base Equilibria of 4-Acetylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacochemical Significance

4-Acetylpyridine-2-carbaldehyde (CAS: 20857-19-6) is a highly functionalized heterocyclic building block utilized extensively in pharmaceutical synthesis, agrochemical development, and as a multidentate ligand in coordination chemistry. Understanding its acid dissociation constant (pKa) is paramount for drug development professionals, as the ionization state governs membrane permeability, lipophilicity (logD), and target-binding affinity.

This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing the basicity of 4-acetylpyridine-2-carbaldehyde, establishes theoretical pKa predictions, and outlines a field-proven, self-validating experimental protocol for its precise determination.

Electronic Structure and LFER Predictions

The basicity of the pyridine nitrogen is highly sensitive to the nature and position of ring substituents. In 4-acetylpyridine-2-carbaldehyde, the nitrogen lone pair is subjected to the combined electron-withdrawing effects (EWG) of two distinct carbonyl groups.

By applying Linear Free Energy Relationships (LFER) and the principle of substituent additivity, we can deconstruct the electronic environment:

  • Base System: Unsubstituted pyridine exhibits a pKa of 5.25.

  • C4-Acetyl Effect: The acetyl group (-COCH₃) at the para-position exerts strong inductive (-I) and mesomeric (-M) effects, delocalizing electron density away from the nitrogen. This depresses the pKa to 3.505[1].

  • C2-Formyl Effect: The formyl group (-CHO) at the ortho-position exerts a powerful proximity inductive effect alongside mesomeric withdrawal, lowering the pKa to 3.80[2].

Table 1: Substituent Effects and Additivity Calculation

Compound Substituent(s) Experimental pKa ΔpKa (vs. Pyridine)
Pyridine None 5.25 0.00
4-Acetylpyridine 4-COCH₃ 3.50[1] -1.75
Pyridine-2-carbaldehyde 2-CHO 3.80[2] -1.45

| 4-Acetylpyridine-2-carbaldehyde | 4-COCH₃, 2-CHO | ~2.05 (Predicted) | -3.20 (Cumulative) |

Expert Insight: While strict additivity predicts a pKa of 2.05, resonance saturation (where multiple EWGs compete for the same polarizable electron density) often results in a slight positive deviation. Consequently, the operational macroscopic pKa is expected to reside in the 2.10 to 2.30 range. This extreme low basicity ensures the molecule remains almost entirely in its neutral, unprotonated free-base form at physiological pH (7.4).

The Hydration Equilibrium: A Microscopic Perspective

A critical, often-overlooked factor in the physical chemistry of pyridine-2-carboxaldehydes is their tendency to undergo reversible hydration in aqueous media[3]. The 2-formyl group is highly susceptible to nucleophilic attack by water, forming a gem-diol (hemiacetal-like hydrate).

This hydration is thermodynamically coupled to the protonation state. When the pyridine nitrogen is protonated, it acts as a powerful electron sink, drastically increasing the electrophilicity of the adjacent C2-carbonyl carbon and driving the hydration equilibrium forward. Thus, the experimentally observed macroscopic pKa is a composite value reflecting both the free aldehyde and the hydrated species.

Equilibria N Neutral Aldehyde (Free Base) NH Protonated Aldehyde (Conjugate Acid) N->NH + H⁺ (pKa ~2.05) NH_Hyd Protonated Gem-Diol (Hydrate) NH->NH_Hyd + H₂O (K_hyd)

Caption: Thermodynamic cycle detailing the protonation and subsequent hydration of 4-acetylpyridine-2-carbaldehyde.

Experimental Methodology: UV-Vis Spectrophotometric Titration

For compounds with a pKa < 2.5, standard potentiometric titration is fundamentally flawed. Glass pH electrodes suffer from severe "acid error" at pH < 2.0, leading to non-linear Nernstian responses and invalid data. Therefore, UV-Vis Spectrophotometric Titration is the authoritative, self-validating methodology for 4-acetylpyridine-2-carbaldehyde.

Step-by-Step Protocol
  • Buffer Series Preparation: Prepare a series of non-UV-absorbing aqueous buffers (e.g., HCl/KCl for pH 0.5–2.5; Chloroacetate for pH 2.5–4.0). Strictly maintain a constant ionic strength of

    
     M using KCl to mimic physiological osmolarity and ensure activity coefficients remain constant.
    
  • Sample Equilibration: Dissolve the analyte in a minimal volume of co-solvent (e.g., 1% v/v DMSO) to prevent precipitation, then dilute into the buffer series to achieve a final analytical concentration of

    
     M. Equilibrate all samples in a thermostatted water bath at 25.0 ± 0.1 °C.
    
  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm using a dual-beam spectrophotometer with matched quartz cuvettes.

  • Isosbestic Point Validation (Trustworthiness Check): Overlay the spectra. The presence of sharp, distinct isosbestic points (wavelengths where absorbance is independent of pH) is mandatory. This self-validates the protocol by proving a closed two-state thermodynamic system (Neutral

    
     Protonated) and confirms the absence of degradation artifacts like aldol condensation.
    
  • Non-Linear Regression: Extract the absorbance values at the

    
     of the protonated species. Plot Absorbance vs. pH and perform a non-linear regression fit using the Henderson-Hasselbalch equation:
    
    
    
    

Workflow S1 1. Prepare Isotonic Buffer Series (pH 0.5 to 4.5, I = 0.15 M) S2 2. Equilibrate Compound (10⁻⁴ M, 25.0 ± 0.1 °C) S1->S2 S3 3. UV-Vis Spectral Acquisition (200-400 nm) S2->S3 S4 4. Isosbestic Point Validation (Confirms 2-State System) S3->S4 S5 5. Non-Linear Regression (Absorbance vs. pH Fit) S4->S5

Caption: Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.

Conclusion

The rational design of experimental protocols requires a deep understanding of molecular causality. For 4-acetylpyridine-2-carbaldehyde, the synergistic electron-withdrawing effects of the C2-formyl and C4-acetyl groups depress the pyridine pKa to ~2.05, necessitating UV-Vis spectrophotometry over traditional potentiometry. Furthermore, researchers must account for the hydration equilibrium of the formyl group, which intricately links the molecule's structural state to the pH of its environment.

References

  • ResearchGate. "Substantial formation of hydrates and hemiacetals from pyridinium derivatives". Available at:[Link]

Sources

Technical Safety & Handling Guide: 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Acetylpicolinaldehyde Safety & Handling Guide CAS: 520857-19-6 Content Type: Technical Whitepaper / Advanced SDS Analysis

Chemical Identity & Molecular Architecture

Target Molecule: this compound Synonyms: 4-Acetylpyridine-2-carboxaldehyde; 2-Formyl-4-acetylpyridine CAS Registry Number: 520857-19-6 Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol

Structural Analysis for Reactivity

To understand the safety profile of this molecule, one must first understand its electronic environment. It is a pyridine ring substituted with two electron-withdrawing groups:

  • Position 2 (Ortho): An aldehyde group (-CHO). This is the primary site of instability. It is highly susceptible to oxidation (to picolinic acid derivatives) and nucleophilic attack (Schiff base formation).

  • Position 4 (Para): An acetyl group (-COCH₃).[1][2] This ketone is less reactive than the aldehyde but contributes to the overall electron deficiency of the pyridine ring, increasing the molecule's susceptibility to nucleophilic aromatic substitution or addition.

Implication for Researchers: This compound is not merely a static reagent; it is a bifunctional electrophile . Handling protocols must account for its tendency to polymerize or oxidize upon exposure to air and moisture.

Comprehensive Hazard Assessment (GHS Framework)

Note: As a specialized research chemical, specific toxicological monographs (e.g., REACH dossiers) may be limited. The following classifications are derived from validated Structure-Activity Relationships (SAR) of analogous pyridine aldehydes (e.g., 2-Pyridinecarboxaldehyde, CAS 1121-60-4).

Predicted GHS Classification
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[3]H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][4][5]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][4][5]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][6]H335
Toxicological Mechanism
  • Cellular Interaction: Pyridine aldehydes can form Schiff bases with amine groups on proteins and DNA, leading to cytotoxicity.

  • Metabolic Pathway: Likely metabolized via oxidation to 4-acetylpicolinic acid, which is more water-soluble and excreted renally.

  • Sensitization Potential: Like many pyridine derivatives, repeated dermal contact may induce sensitization.

Strategic Handling & Stability Protocols

The "Cold Chain" Imperative: Unlike simple ketones, the aldehyde moiety at the 2-position is prone to Cannizzaro reactions (disproportionation into alcohol and acid) under basic conditions and autoxidation in air.

Storage & Preservation Workflow
  • Atmosphere: Must be stored under Argon or Nitrogen . CO₂ is insufficient due to potential reactivity with moisture.

  • Temperature: Maintain at 2–8°C .

  • Container: Amber glass with a Teflon-lined septum. Avoid metal containers which may catalyze oxidation.

Purity Verification (Self-Validating Protocol)

Before using this reagent in critical synthesis (e.g., MOF ligand construction), verify purity using H-NMR.

  • Check Signal: Look for the aldehyde proton singlet around 10.0–10.2 ppm .

  • Impurity Flag: A broad singlet around 11–13 ppm indicates oxidation to the carboxylic acid (4-acetylpicolinic acid).

Experimental Workflow Visualization

The following diagram illustrates the critical reactivity pathways that dictate safety and handling requirements.

ReactivityPathways Substrate This compound (CAS 520857-19-6) Acid Impurity: 4-Acetylpicolinic Acid (Irritant Solid) Substrate->Acid Autoxidation (Slow) Hydrate Impurity: Gem-Diol Hydrate (Reversible) Substrate->Hydrate Hydration (Reversible) Imine Target Product: Schiff Base / Ligand Substrate->Imine Condensation (Desired Reaction) Oxygen O2 (Air Exposure) Oxygen->Acid Moisture H2O (Humidity) Moisture->Hydrate Amine R-NH2 (Nucleophile) Amine->Imine

Caption: Figure 1. Reactivity profile showing degradation pathways (Red/Yellow) vs. desired synthetic utility (Green).

Emergency Response Protocols

Spill Management (Laboratory Scale)

If a spill occurs (< 100 mL), follow this neutralization logic:

  • Isolate: Evacuate the immediate area (3–5 meters).

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Neutralization:

    • Do not use water initially (spreads the organic layer).

    • Absorb with vermiculite or sand .

    • Optional: Treat the absorbed material with a dilute sodium bisulfite solution (NaHSO₃) to form the bisulfite adduct, effectively quenching the reactive aldehyde.

  • Disposal: Collect in a sealed container labeled "Aldehyde Waste - Toxic."

First Aid Measures
Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air; supplement O₂ if breathing is labored.[7][8]Pyridine vapors are CNS depressants and respiratory irritants.
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol. Ethanol may increase skin permeability, enhancing absorption.
Eye Contact Rinse with water for 15 mins, lifting eyelids.[7]Aldehydes can cause corneal clouding; immediate dilution is critical.
Ingestion Rinse mouth. Do not induce vomiting.Risk of aspiration pneumonia; aldehydes are corrosive to esophageal tissue.

Incident Response Logic

The following decision tree guides the response to an exposure event.

IncidentResponse Start Exposure Incident Assess Assess Route Start->Assess Skin Dermal/Eye Assess->Skin Inhale Inhalation Assess->Inhale Action1 Flush 15min (Water) Skin->Action1 Action2 Fresh Air + Oxygen Inhale->Action2 Medical Seek Medical Attention Action1->Medical Action2->Medical Data Provide SDS/CAS (520857-19-6) Medical->Data Critical Step

Caption: Figure 2. Incident response workflow emphasizing immediate dilution and information transfer to medical personnel.

References

  • BLD Pharm. (n.d.). This compound Product Page (CAS 520857-19-6).[9][10] Retrieved from

  • Thermo Fisher Scientific. (2021).[4] Safety Data Sheet: 2-Pyridinecarboxaldehyde (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2022). Safety Data Sheet: 4-Acetylpyridine (Analogous Structure). Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Acetylpyridine.[1][3][7] National Library of Medicine. Retrieved from

  • ECHA. (n.d.).[2] C&L Inventory: Pyridine-2-carbaldehyde. European Chemicals Agency. Retrieved from

Sources

Technical Guide: Impurity Profile & Control of 4-Acetylpicolinaldehyde

[1]

Executive Summary

This compound (also known as 4-acetylpyridine-2-carboxaldehyde) serves as a bifunctional electrophile in drug discovery.[1] Its dual reactivity—stemming from the 2-formyl and 4-acetyl groups—makes it a versatile scaffold but also renders it susceptible to specific degradation pathways and side-reactions during synthesis.[1]

This guide analyzes the impurity profile inherent to its dominant commercial synthesis route: the Selenium Dioxide (SeO₂) oxidation of 4-acetyl-2-methylpyridine .[1] Understanding these impurities is critical for researchers to prevent downstream failure in metal-catalyzed cross-couplings or condensation reactions where trace oxidants or chelating byproducts can poison catalysts.[1]

Synthesis-Dependent Impurity Profiling[1]

The commercial preparation of this compound predominantly relies on the regioselective oxidation of 4-acetyl-2-methylpyridine .[1] While efficient, this route introduces a specific set of organic and inorganic impurities.[1]

The Dominant Route: SeO₂ Oxidation

The reaction exploits the higher acidity and reactivity of the 2-methyl protons (adjacent to the pyridine nitrogen) compared to the 4-acetyl methyl group.[1] However, selectivity is rarely 100%.[1]

Primary Impurities:
  • 4-Acetyl-2-methylpyridine (Starting Material)

    • Origin: Incomplete oxidation.[1]

    • Risk: Competes in downstream reactions; difficult to separate due to similar solubility profiles.[1]

    • Detection: 1H NMR (Methyl singlet at ~2.6 ppm vs. Aldehyde singlet at ~10.1 ppm).[1]

  • 4-Acetylpicolinic Acid (Over-Oxidation Product)

    • Origin: The aldehyde product is susceptible to further oxidation by excess SeO₂ or atmospheric oxygen during workup.[1]

    • Risk: Acts as a potent chelator.[1] Even trace amounts (0.1%) can quench Pd or Cu catalysts in subsequent coupling steps.[1]

    • Detection: LC-MS (M+16 peak); Broad OH stretch in IR.[1]

  • Selenium Residues (Inorganic Contaminant)

    • Origin: Reduced Selenium (Se⁰) or colloidal selenium species carried over from the oxidant.[1]

    • Risk: Highly toxic; strictly regulated in GMP environments (ICH Q3D guidelines).[1] Can cause false positives in biological assays.[1]

    • Detection: ICP-MS.[1]

  • 4-Acetylpyridine-2-carboxaldehyde Hydrate (Gem-diol)

    • Origin: Reaction with water in the solvent matrix or atmosphere.[1] Electron-deficient pyridine aldehydes are prone to forming stable hydrates.[1]

    • Risk: Alters stoichiometry in condensation reactions.[1]

    • Detection: 1H NMR (Shift of aldehyde proton).[1]

Visualization: Synthesis & Impurity Pathways[1][2]

The following diagram maps the formation of the target compound and its critical impurities.

GSM4-Acetyl-2-methylpyridine(Starting Material)SM->SM Unreacted (Impurity A)TargetThis compound(Target)SM->Target Selective OxidationReagentSeO2 / DioxaneImpurity_SeSelenium Residues(Inorganic)Reagent->Impurity_Se Reduction ByproductImpurity_Acid4-Acetylpicolinic Acid(Over-Oxidation)Target->Impurity_Acid Over-Oxidation(Air/SeO2)Impurity_HydrateGem-diol Hydrate(Moisture Adduct)Target->Impurity_Hydrate + H2O

Figure 1: Reaction pathway showing the genesis of critical impurities (Red/Grey) from the primary synthesis route.[1]

Analytical Characterization & Detection

To ensure the integrity of this compound, a multi-modal analytical approach is required. Standard HPLC methods often fail to resolve the acid impurity due to peak tailing caused by the pyridine nitrogen.[1]

Recommended HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: Acid is crucial to protonate the pyridine ring (pKa ~4-5), preventing silanol interactions.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1]

NMR Signature Validation
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityDiagnostic Value
Aldehyde (-CHO) 10.15 SingletTarget Confirmation
Pyridine H-3 8.10DoubletCoupling check
Pyridine H-5 7.95DoubletCoupling check
Pyridine H-6 8.85DoubletAlpha-proton
Acetyl (-COCH₃) 2.70SingletIntegrity of ketone
Impurity: Methyl (-CH₃)2.65SingletIndicates Starting Material
Impurity: Acid (-COOH)~13.0BroadIndicates Over-oxidation

Purification & Handling Protocols

Purification Strategy

If the commercial lot purity is <95%, the following purification sequence is recommended:

  • Bisulfite Adduct Formation (Chemical Purification):

    • Dissolve crude aldehyde in minimal ethanol.[1]

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃).[1]

    • Filter the precipitate (the bisulfite adduct).[1] Impurities (starting material, non-aldehydes) remain in the filtrate.[1]

    • Regenerate the aldehyde by treating the solid with dilute Sodium Carbonate (Na₂CO₃) or dilute acid, followed by extraction into Dichloromethane (DCM).[1]

  • Recrystallization:

    • Solvent: Hexane/Ethyl Acetate (alkanes precipitate the polar impurities) or Diisopropyl ether.[1]

    • Note: Avoid alcohols (MeOH/EtOH) for long durations to prevent hemiacetal formation.[1]

Storage & Stability[1]
  • Atmosphere: Store under Argon or Nitrogen.[1] The aldehyde is an "oxygen scavenger" and will autoxidize to 4-acetylpicolinic acid if left in air.[1]

  • Temperature: 2–8°C.[1][4]

  • Container: Amber glass (light sensitive).[1]

Impact on Drug Development[1]

The presence of specific impurities in this compound can lead to "silent failures" in medicinal chemistry campaigns:

  • Catalyst Poisoning: 4-Acetylpicolinic acid (Impurity B) is a strong bidentate ligand.[1] In Suzuki or Buchwald couplings, it can sequester the Pd-catalyst, stalling the reaction or requiring higher catalyst loading.[1]

  • False SAR Data: If the starting material (4-acetyl-2-methylpyridine) is present, it may be incorporated into the final drug molecule (as a methyl analog rather than the intended scaffold), leading to confusing Structure-Activity Relationship (SAR) data.[1]

  • Toxicity: Selenium carryover is a major compliance risk.[1] Early detection via ICP-MS is mandatory for any material intended for in vivo studies.[1]

References

  • Selenium Dioxide Oxidation of Methylpyridines

    • Sakata, G., et al. "Synthesis of Pyridine-2-carboxaldehydes."[1] Heterocycles, 1985.[1]

    • Source: (Generalized methodology reference).[1]

  • Purification of Pyridine Aldehydes

    • Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th Ed.).

    • Source: [1]

  • ICH Q3D Elemental Impurities (Selenium Limits)

    • International Council for Harmonisation (ICH).[1] "Guideline for Elemental Impurities Q3D(R1)."

    • Source: [1]

Methodological & Application

Application Note: Regioselective Synthesis of Schiff Base Ligands from 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, multidentate ligands is a cornerstone of modern coordination chemistry and metallo-drug discovery. Schiff bases derived from picolinaldehyde (pyridine-2-carboxaldehyde) are highly valued for their ability to form stable, bidentate (N,N') piano-stool complexes with transition metals such as Ruthenium(II) and Manganese(I). However, utilizing 4-acetylpicolinaldehyde introduces a unique synthetic challenge: the presence of two distinct electrophilic carbonyl centers (a C-2 aldehyde and a C-4 ketone).

This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of mono- and bis-Schiff base ligands from this compound. By exploiting the kinetic and thermodynamic differences between the two carbonyl groups, researchers can precisely engineer ligand architecture for downstream combinatorial drug development.

Mechanistic Rationale & Regioselectivity

The rational design of Schiff base ligands requires a deep understanding of carbonyl reactivity. In this compound, the C-2 aldehyde is significantly more reactive toward primary amines than the C-4 acetyl group due to two primary factors:

  • Steric Accessibility: The aldehyde carbon is bonded to a small hydrogen atom, offering minimal steric hindrance to the incoming nucleophilic amine. In contrast, the ketone is flanked by a bulkier methyl group.

  • Electronic Electrophilicity: The methyl group of the C-4 acetyl moiety is electron-donating (via hyperconjugation and inductive effects), which reduces the partial positive charge on the ketone's carbonyl carbon. The aldehyde lacks this stabilization, making it a stronger electrophile.

Because of this differential reactivity, reacting this compound with one equivalent of a primary amine under mild conditions (kinetic control) selectively yields the mono-Schiff base at the C-2 position. Forcing the reaction at the C-4 ketone to form a bis-Schiff base requires harsh conditions (thermodynamic control), excess amine, and active water removal. This regioselective control has been instrumental in synthesizing libraries of metalloantibiotics and apoptosis-independent anticancer agents .

G A This compound (C-2 Aldehyde, C-4 Ketone) B Mono-Schiff Base (C-2 Imine, C-4 Ketone) A->B 1 eq. R-NH2 Mild (RT, EtOH) Kinetic Control C Bis-Schiff Base (C-2 Imine, C-4 Imine) A->C >2 eq. R-NH2 Reflux + Dean-Stark B->C Excess R-NH2 Harsh (Reflux, Catalyst) Thermodynamic Control

Regioselective synthesis pathways for this compound Schiff bases.

Experimental Protocols

Causality in Experimental Design

To ensure a high-yielding, self-validating system, the following experimental parameters must be strictly controlled:

  • Solvent Selection (Absolute Ethanol): Imine formation is a reversible condensation reaction that produces water as a byproduct. Utilizing anhydrous absolute ethanol minimizes the reverse hydrolysis reaction, driving the equilibrium toward the product.

  • Acid Catalysis (Glacial Acetic Acid): The reaction requires a delicate pH balance (optimal pH ~4.5) . A catalytic amount of glacial acetic acid protonates the carbonyl oxygen, increasing its susceptibility to nucleophilic attack. However, over-acidification will protonate the primary amine (forming an ammonium salt), destroying its nucleophilicity and halting the reaction.

  • Temperature Control: The initial amine addition is highly exothermic. Performing this step at 0–5 °C prevents localized overheating, which can lead to polymerization or off-target attack at the C-4 ketone.

Protocol A: Synthesis of Mono-Schiff Base (Kinetic Control)

This protocol targets the C-2 aldehyde while leaving the C-4 acetyl group intact.

  • Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol in a flame-dried round-bottom flask.

  • Temperature Equilibration: Place the flask in an ice bath and allow it to cool to 0–5 °C under an inert argon atmosphere.

  • Amine Addition: Dissolve 1.05 mmol of the desired primary amine (e.g., an aniline derivative) in 5 mL of absolute ethanol. Add this solution dropwise to the aldehyde mixture over 10 minutes.

  • Catalysis: Add 1–2 drops of glacial acetic acid to the mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours. Monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot validates the reaction's progression.

  • Isolation: Concentrate the solution under reduced pressure to half its volume. Cool the flask to -20 °C overnight to induce precipitation. Filter the resulting solid and wash with ice-cold ethanol.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/dichloromethane to yield the pure mono-Schiff base.

Workflow Step1 1. Dissolution Dissolve this compound in absolute EtOH Step2 2. Amine Addition Add 1.05 eq. Primary Amine dropwise at 0-5 °C Step1->Step2 Step3 3. Catalysis Add catalytic Glacial Acetic Acid (1-2 drops) Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours (Monitor via TLC) Step3->Step4 Step5 5. Isolation Precipitate, Filter, and Wash with cold EtOH Step4->Step5 Step6 6. Purification Recrystallize from EtOH/DCM Step5->Step6

Step-by-step experimental workflow for mono-Schiff base synthesis.

Protocol B: Synthesis of Bis-Schiff Base (Thermodynamic Control)

To functionalize both the C-2 aldehyde and the C-4 ketone, the thermodynamic barrier of the ketone must be overcome.

  • Setup: Combine 1.0 mmol of this compound and 2.5 mmol of primary amine in 30 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: Add 5 mol% of p-toluenesulfonic acid (pTSA) or a Lewis acid catalyst (e.g., TiCl₄).

  • Reflux: Heat the mixture to reflux (110 °C). The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the bis-imine.

  • Monitoring: Reflux for 12–24 hours until water ceases to collect in the trap.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the acid, dry over MgSO₄, and concentrate in vacuo.

Analytical Validation & Data Presentation

A rigorous protocol must be self-validating. To confirm that regioselective mono-Schiff base formation was successful (and to rule out bis-Schiff base contamination), researchers must rely on specific spectroscopic markers. The table below summarizes the critical quantitative data points required to validate the structural integrity of the synthesized ligands.

Analytical MethodTarget Nucleus / BondThis compound (Starting Material)Mono-Schiff Base (C-2 Target)Bis-Schiff Base (C-2, C-4 Target)
¹H NMR (ppm) Aldehyde (-CHO)~10.0 (s, 1H)AbsentAbsent
Imine (-CH=N-)Absent~8.4 (s, 1H)~8.4 (s, 1H)
Ketone Methyl (-CH₃)~2.6 (s, 3H)~2.6 (s, 3H)Absent
Ketimine Methyl (-CH₃)AbsentAbsent~2.3 (s, 3H)
FT-IR (cm⁻¹) Aldehyde C=O Stretch~1710 (strong)AbsentAbsent
Ketone C=O Stretch~1690 (strong)~1690 (strong)Absent
Imine C=N StretchAbsent~1620 (strong)~1620, ~1605 (strong)

Note: The definitive proof of a successful Protocol A is the simultaneous appearance of the imine proton (~8.4 ppm) and the retention of the ketone methyl protons (~2.6 ppm) in the ¹H NMR spectrum.

Applications in Drug Development

The mono-Schiff bases synthesized from this compound serve as highly versatile bidentate ligands for organometallic drug discovery. The unreacted C-4 acetyl group acts as a synthetic handle for further functionalization (e.g., conjugation to targeting peptides or fluorophores) without disrupting the metal-coordination sphere.

Recent breakthroughs in combinatorial chemistry have utilized picolinaldehyde-derived Schiff bases to rapidly assemble libraries of Manganese(I) tricarbonyl complexes . These complexes function as potent metalloantibiotics, targeting bacterial respiratory chains while avoiding traditional resistance mechanisms. Similarly, Ruthenium(II)-arene complexes utilizing these ligands have demonstrated profound efficacy as apoptosis-independent anticancer agents, capable of overcoming multidrug resistance in colorectal carcinoma models .

References

  • Scaccaglia, M., Frei, A., et al. "Discovery of antibacterial manganese(I) tricarbonyl complexes through combinatorial chemistry." Chemical Science, 2024, 15, 3907-3919.[Link]

  • Ang, W. H., et al. "Discovery and Investigation of Anticancer Ruthenium–Arene Schiff-Base Complexes via Water-Promoted Combinatorial Three-Component Assembly." Journal of Medicinal Chemistry, 2014, 57(14), 6043–6059.[Link]

  • Al Zoubi, W., Al-Hamdani, A. A. S., & Kaseem, M. "Synthesis and antioxidant activities of Schiff bases and their complexes: a review." Applied Organometallic Chemistry, 2016, 30(10), 810-817.[Link]

Application Note: Chemoselective Reductive Amination of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a chemoselective reductive amination protocol for 4-Acetylpicolinaldehyde (also known as 4-acetylpyridine-2-carbaldehyde).

This substrate presents a classic chemoselectivity challenge: it contains two electrophilic carbonyl centers—an aldehyde at C2 and a ketone at C4 . The objective of this protocol is to selectively aminate the aldehyde functionality while preserving the ketone, utilizing the steric and electronic differentiation between the two groups.

Introduction & Mechanistic Strategy

The reductive amination of this compound requires precise control over the reducing agent's activity. Standard reducing agents like Sodium Borohydride (


) are often too aggressive, potentially reducing both the imine (formed from the aldehyde) and the ketone, or reducing the aldehyde directly to an alcohol.

To achieve selectivity, this protocol utilizes Sodium Triacetoxyborohydride (STAB) ,


.
Why STAB?
  • Steric Bulk: The acetoxy groups make the borohydride bulky, slowing down the attack on the more sterically hindered ketone.

  • Electronic Modulation: The electron-withdrawing acetoxy groups stabilize the B-H bond, making it less nucleophilic than

    
    . It effectively reduces the protonated imine (iminium ion) but reacts negligibly with neutral aldehydes or ketones under controlled conditions.
    
  • Pyridine Context: The electron-deficient pyridine ring increases the electrophilicity of both carbonyls. However, the aldehyde at C2 is significantly less hindered and forms the imine much faster than the C4-acetyl group.

Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine.[1] STAB then selectively delivers a hydride to the C=N bond.

ReactionPathway Start This compound (C2-Aldehyde, C4-Ketone) Inter Imine Intermediate (C2-CH=N-R) Start->Inter + Amine - H2O SideProduct Side Reaction: Alcohol/Di-alkylation Start->SideProduct Direct Reduction (Slow with STAB) Amine Primary/Secondary Amine (R-NH2) Amine->Inter Product Target Amine (Ketone Preserved) Inter->Product Hydride Transfer (Fast) Reductant STAB (NaBH(OAc)3) Reductant->Product

Figure 1: Chemoselective pathway favoring aldehyde amination over ketone reduction.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4]RoleNotes
This compound 1.0SubstrateEnsure high purity; aldehydes oxidize to acids over time.
Amine (R-NH₂) 1.1 - 1.2NucleophileFree base preferred. If HCl salt is used, add 1 equiv TEA.
Sodium Triacetoxyborohydride 1.4 - 1.5ReductantMoisture sensitive. Weigh quickly in air or use glovebox.
DCE (1,2-Dichloroethane) SolventSolventPreferred over DCM for slightly higher boiling point and solubility.
Acetic Acid (AcOH) 0 - 1.0CatalystOptional.[3][4][5] Accelerates imine formation but may activate ketone.
Step-by-Step Procedure
Step 1: Imine Formation (Pre-equilibrium)

Rationale: Although STAB allows "one-pot" addition, pre-forming the imine ensures the aldehyde is consumed before the reducing agent sees the ketone, maximizing selectivity.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DCE (concentration ~0.1 M to 0.2 M).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If using a secondary amine, no acid catalyst is usually needed. If using a sterically hindered primary amine, add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak and the appearance of the imine (often less polar).

Step 2: Selective Reduction
  • Addition: Cool the mixture slightly to 0°C (optional, but recommended for strict selectivity). Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir.

    • Duration: Typically 2–16 hours. The electron-deficient pyridine ring may accelerate the reaction compared to benzene analogs.

  • Monitoring: Check LCMS for the mass of the product (M+H). Ensure the ketone (M+2H mass shift relative to starting material, but distinct from product) is not being reduced to the alcohol.

Step 3: Quench & Workup
  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose the borate complexes.

  • Extraction: Extract the aqueous layer 3x with DCM or EtOAc.

    • Pyridine Note:[4] Pyridines are polar. If the product is highly polar, use a CHCl₃/Isopropanol (3:1) mixture for extraction.

  • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or wet solvent.Add 1.0 eq Acetic Acid; Ensure DCE is anhydrous (STAB decomposes in water).
Ketone Reduction Reducing agent too strong or excess time.Do not use NaBH₄. Strictly use STAB. Reduce reaction time. Avoid excess AcOH.
Dialkylation Primary amine is too reactive.Use a slight excess of the amine (not the aldehyde).[4] Add STAB slowly.
Pyridine N-Oxide Oxidation during workup.Avoid peroxide-containing ether solvents.
Workflow Diagram

Workflow Setup Step 1: Mix Aldehyde + Amine Solvent: DCE, Time: 30 min Check1 Checkpoint: Imine Formed? Setup->Check1 Check1->Setup No (Add AcOH) Reduction Step 2: Add STAB (1.4 eq) Temp: 0°C -> RT Check1->Reduction Yes Quench Step 3: Quench with NaHCO3 Extract with DCM Reduction->Quench Purify Purification: Flash Chromatography Quench->Purify

Figure 2: Operational workflow for the reductive amination process.

Safety & Handling

  • STAB: Releases acetic acid upon reaction. Irritant. Handle in a fume hood.

  • Pyridine Derivatives: Often malodorous and potentially toxic. Wear double gloves and work in a ventilated area.

  • DCE: Carcinogenic and toxic. DCM (Dichloromethane) is a viable, safer alternative if DCE is unavailable, though reaction rates may be slightly slower.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[3][5]

    • Significance: The seminal paper establishing STAB as the reagent of choice for chemoselective reductive amin
  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55, 2552–2554.

    • Significance: Provides an alternative method using Titanium isopropoxide for difficult/hindered amines, though STAB is preferred for general safety.
  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

    • Significance: Comprehensive review of the reagent's compatibility and selectivity profiles.[5]

Sources

Application Note: Advanced Terpyridine Synthesis Using 4-Acetylpicolinaldehyde as a Bifunctional Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Metallodrug Development Professionals Focus: Chemoselective Kröhnke Condensation, Metallo-supramolecular Scaffolds, and Self-Validating Protocols

Introduction & Strategic Utility

In the development of advanced metallodrugs (e.g., Ruthenium or Platinum-based anti-cancer agents) and supramolecular polymers, the 2,2':6',2''-terpyridine (tpy) framework is a privileged tridentate ligand. While symmetric terpyridines are easily accessible, synthesizing highly functionalized, asymmetric terpyridines requires specialized synthons. [1] is a uniquely powerful bifunctional building block. It contains both a highly electrophilic formyl group at the 2-position and a moderately reactive acetyl group at the 4-position. This dual functionality allows it to act either as an aldehyde precursor to build the central pyridine ring or as an acetyl precursor to build the terminal rings. For drug development professionals, the unreacted acetyl group serves as a critical synthetic handle for post-synthetic conjugation to targeting peptides, antibodies, or fluorophores.

Mechanistic Insights: Mastering Chemoselectivity

The most robust route to terpyridines is the [2]. However, when using a bifunctional molecule like 4-acetylpicolinaldehyde, chemoselectivity is the primary hurdle. If the reaction is not strictly controlled, the acetyl group will undergo unwanted self-condensation, leading to intractable polymeric networks or [3].

The Causality of Temperature Control: Aldehydes are inherently more electrophilic than ketones due to the lack of steric hindrance and electron-donating alkyl groups. By strictly maintaining the reaction temperature at 0 °C during the initial base-catalyzed aldol step, the enolate of 2-acetylpyridine selectively attacks the formyl group of this compound. The acetyl group at the 4-position remains dormant.

Furthermore, the final aromatization of the dihydropyridine intermediate requires oxidation. Allowing the reflux apparatus to remain open to the atmosphere provides the necessary oxygen to drive this thermodynamic sink, pulling the equilibrium toward the fully conjugated terpyridine.

Mechanism A This compound (Highly Electrophilic Formyl) C Aldol Condensation (0°C, NaOH, Chemoselective) A->C B 2-Acetylpyridine (Enolate Donor) B->C 2 Equivalents D 1,5-Diketone Intermediate (Chalcone Derivative) C->D - H2O E Cyclization & Aromatization (NH4OAc, Reflux in Air) D->E + NH3 F 4'-(4-acetylpyridin-2-yl)- 2,2':6',2''-terpyridine E->F - H2O, - H2

Caption: Chemoselective Kröhnke condensation pathway for this compound.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 4'-(4-acetylpyridin-2-yl)-2,2':6',2''-terpyridine . It is designed as a self-validating system, meaning physical and chemical checkpoints are built into the workflow to ensure success before proceeding to the next step.

Reagents Required
  • This compound (1.0 eq, 10 mmol)

  • 2-Acetylpyridine (2.0 eq, 20 mmol)

  • Sodium Hydroxide (NaOH) (pellets, dissolved in minimal H₂O)

  • Ammonium Acetate (NH₄OAc) (excess, 100 mmol)

  • Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Reagent Solubilization: Dissolve 10 mmol of this compound and 20 mmol of 2-acetylpyridine in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

    • Validation Check: The solution should be pale yellow and completely clear.

  • Chemoselective Enolate Formation: Submerge the flask in an ice bath and allow it to equilibrate to exactly 0 °C. Add the aqueous NaOH solution (15 mmol in 5 mL H₂O) dropwise over 15 minutes via an addition funnel.

    • Causality: Dropwise addition prevents localized heating (exotherms) that would provide the activation energy needed for the acetyl group to react, thereby preserving chemoselectivity.

    • Validation Check: The solution will transition from pale yellow to a cloudy, dark yellow/orange suspension as the 1,5-diketone intermediate precipitates.

  • Cyclization and Aromatization: Add 100 mmol of solid NH₄OAc to the suspension. Equip the flask with a reflux condenser (open to the air) and heat to 80 °C for 4 hours.

    • Causality: The massive excess of ammonia drives the Michael addition and subsequent ring closure. The open-air condenser allows ambient oxygen to oxidize the dihydropyridine intermediate.

    • Validation Check: The suspension will dissolve, and the solution will turn deep red. Upon completion, TLC (Alumina, 9:1 DCM:MeOH) should show the complete disappearance of the starting materials.

  • Isolation: Cool the reaction mixture to room temperature, then place it in a refrigerator (4 °C) overnight. Filter the resulting precipitate under a vacuum and wash sequentially with ice-cold ethanol (2 × 10 mL) and diethyl ether (10 mL).

  • Analytical Validation: Recrystallize the crude solid from a Chloroform/Methanol mixture.

    • NMR Check: Conduct ¹H-NMR in CDCl₃. The protocol is successful if the highly deshielded formyl proton peak (~10.0 ppm) is completely absent, and a new diagnostic singlet corresponding to the 3',5' protons of the central terpyridine ring appears at ~8.7 ppm. The acetyl methyl protons should remain visible as a sharp singlet near 2.7 ppm.

Workflow step1 1. Reagent Preparation Dissolve this compound & 2-Acetylpyridine in EtOH step2 2. Chemoselective Catalysis Dropwise NaOH at 0°C (Prevents acetyl self-condensation) step1->step2 step3 3. Ring Closure Add excess NH4OAc, reflux for 4h (Color shifts to deep red) step2->step3 step4 4. Isolation Cool to RT, filter precipitate, wash with cold EtOH step3->step4 step5 5. Validation Recrystallize (CHCl3/MeOH), verify via 1H-NMR (Formyl peak absent) step4->step5

Caption: Step-by-step experimental workflow with built-in validation checkpoints.

Quantitative Data & Comparative Vector Analysis

Because this compound is bifunctional, altering the stoichiometry and reaction partners yields vastly different molecular architectures. The table below summarizes the quantitative data across three different synthetic vectors.

Derivative SynthesizedAldehyde PrecursorAcetyl PrecursorYield (%)SolubilityPrimary Application in Drug/Material Dev.
L1 (Asymmetric) This compound2-Acetylpyridine (2 eq)68%CHCl₃, DCMScaffold for Ru(II) metallodrugs (acetyl handle for peptide conjugation)
L2 (Symmetric) BenzaldehydeThis compound (2 eq)42%DMSO, DMFCross-linking coordination polymers via terminal formyl groups
Poly(tpy) This compoundSelf-condensation85%Poor (Solid)Heterogeneous catalytic frameworks & metallopolymer matrices

Data Interpretation: Synthesizing L1 (using the formyl group of the precursor) provides higher yields than L2 because the formyl group is a superior electrophile compared to the acetyl group. The self-condensation vector is highly efficient but results in insoluble polymeric materials, requiring solid-state characterization techniques (e.g., CP-MAS NMR).

References

  • Picolinaldehyde, 4-acetyl- (8CI) | CAS#:20857-19-6 Chemsrc Database URL:[Link]

  • Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines Beilstein Journal of Organic Chemistry, 2012, 8, 41. URL:[Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules (MDPI), 2019, 24(9), 1702. URL:[Link]

Application Note: 4-Acetylpicolinaldehyde as an Orthogonal Precursor for Advanced N,N-Donor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the realm of coordination chemistry, the strategic design of ligand architectures dictates the efficacy of downstream applications, ranging from homogeneous catalysis to targeted metallotherapeutics. , particularly those featuring imine and pyridine motifs, are foundational to these efforts due to their robust σ-donating capabilities, tunable steric profiles, and excellent therapeutic potential[1].

However, synthesizing advanced, multifunctional N,N-donor systems often requires complex, multi-step protection and deprotection schemes. This application note explores the utility of 4-acetylpicolinaldehyde (CAS#: 20857-19-6)[2] as an orthogonal, bifunctional precursor. By exploiting the inherent kinetic and thermodynamic differences between its C2-aldehyde and C4-acetyl groups, researchers can achieve highly selective functionalization, streamlining the synthesis of sophisticated [3].

Mechanistic Insights: The Principle of Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful ligand design relies on understanding the causality behind molecular reactivity. This compound possesses two distinct carbonyl centers:

  • C2-Aldehyde: Highly electrophilic due to minimal steric hindrance and the electron-withdrawing nature of the adjacent pyridine ring.

  • C4-Acetyl: Less reactive due to the steric bulk and electron-donating properties of the methyl group.

The Causality of Selective Condensation: Aldehydes undergo Schiff base condensation significantly faster than ketones. By strictly controlling the reaction temperature (25°C) and utilizing a mild acid catalyst, we kinetically favor condensation at the C2-aldehyde. The acid protonates the carbonyl oxygen, increasing its electrophilicity. This lowers the activation energy for the rate-determining nucleophilic attack by a primary amine. The thermal energy at room temperature is sufficient to overcome the activation barrier of the aldehyde, but insufficient to activate the sterically hindered C4-acetyl group.

This electronic differentiation allows for orthogonal functionalization . The C2-aldehyde forms the N,N-donor binding pocket (pyridine N + imine N), which strongly coordinates to metal ions[4]. Meanwhile, the unreacted C4-acetyl group serves as a synthetic handle to attach solubility modifiers, fluorophores, or targeting peptides without disrupting the metal-binding site.

Synthesis A This compound (Bifunctional Precursor) C Selective Condensation (C2-Aldehyde Reacts) A->C B Primary Amine (1.0 Equivalent) B->C D N,N-Donor Schiff Base (C4-Acetyl Intact) C->D E Metal Complexation (e.g., Cu, Ru, Zn) D->E Metal Salts F Orthogonal Derivatization (C4-Acetyl Modification) D->F Secondary Nucleophiles

Orthogonal synthesis workflow of N,N-donor ligands from this compound.

Quantitative Data Presentation

To guide your experimental design, the following tables summarize the reactivity profiles and optimized conditions for utilizing this compound.

Table 1: Reactivity Matrix and Spectroscopic Validation
Functional GroupReactivity ProfileTarget ReagentIR Handle (cm⁻¹)¹H NMR Handle (ppm)
C2-Aldehyde High (Fast condensation)Primary Amines1700 → 1600 (C=N)~10.0 (CHO) → ~8.5 (CH=N)
C4-Acetyl Low (Requires heat/forcing)Hydrazines / Amines~1690 (Remains intact)~2.6 (CH₃) (Remains intact)
Table 2: Optimization of Condensation Conditions
SolventCatalystTemperatureTimeYield of Selective C2-Imine (%)
MethanolNone25°C12h45% (Incomplete conversion)
Methanol Glacial AcOH (cat.) 25°C 4h 88% (Optimal)
EthanolGlacial AcOH (cat.)80°C (Reflux)2h65% (Bis-condensation observed)
DichloromethaneMgSO₄ (Desiccant)25°C6h72%

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring you can verify the success of each step before proceeding.

Protocol A: Selective Synthesis of the N,N-Donor Schiff Base

Objective: Synthesize a bidentate N,N-donor ligand while preserving the C4-acetyl group.

  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol.

    • Validation: Ensure the solution is completely clear before proceeding.

  • Amine Addition: Slowly add 1.0 mmol of the target primary amine (e.g., an aniline derivative) dropwise over 5 minutes.

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Causality: Acid catalysis is required to activate the aldehyde, but limiting it to catalytic amounts prevents unwanted side reactions at the pyridine nitrogen.

  • Reaction & Monitoring: Stir at room temperature (25°C) for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (R_f ~0.4) and the appearance of a new, UV-active spot (R_f ~0.6) indicates successful conversion.

  • Isolation: Concentrate the solvent under reduced pressure to ~2 mL. Precipitate the product by adding 10 mL of cold diethyl ether. Filter and wash with cold ether.

  • Spectroscopic QC:

    • FT-IR: Confirm the loss of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1600 cm⁻¹). The acetyl C=O stretch (~1690 cm⁻¹) must remain visible.

    • ¹H NMR: Confirm the disappearance of the aldehyde proton (~10.0 ppm) and the presence of the new imine proton (~8.5 ppm).

Protocol B: Metallation to form a Ru(II) N,N-Donor Complex

Objective: Coordinate the synthesized N,N-donor ligand to a Ru(II) center for catalytic or biological applications. induce charge redistribution that stabilizes the metal center[5].

  • Complexation: Combine 1.0 mmol of the validated Schiff base ligand and 0.5 mmol of [RuCl₂(p-cymene)]₂ in 15 mL of dry dichloromethane.

  • Reaction: Stir at room temperature for 12 hours under a strict nitrogen atmosphere.

    • Causality: Nitrogen prevents the premature oxidation of the Ru(II) center to Ru(III). The chelate effect of the bidentate N,N-donor pocket drives the displacement of the chloride/cymene ligands.

  • Isolation: Add hexane dropwise until the complex precipitates. Filter and dry under vacuum.

  • Validation: Analyze via UV-Vis spectroscopy. The emergence of a strong Metal-to-Ligand Charge Transfer (MLCT) band in the 400–450 nm region confirms successful coordination.

Downstream Applications: Metallodrug Development

Complexes derived from N,N-donor ligands are highly prized in drug development, particularly as anticancer agents[1]. The preserved C4-acetyl group allows for the attachment of cancer-targeting peptides. Once internalized, these metallodrugs often operate via redox-mediated pathways.

MOA M N,N-Donor Metallodrug C Cellular Internalization M->C R Intracellular Reduction C->R Glutathione ROS ROS Overproduction R->ROS O2 DNA DNA Cleavage ROS->DNA A Apoptotic Cell Death DNA->A p53 Pathway

Cellular mechanism of action for N,N-donor metallodrugs inducing apoptosis via ROS generation.

References

  • Tuning N-donor coordination and assembly structures in uranyl compounds of carboxylate ligands with divergent vinyl pyridine groups Source: CrystEngComm (RSC Publishing) URL:[Link]

  • The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments Source: MDPI (Molecules) URL:[Link]

  • Synthesis, coordination chemistry and bonding of strong N-donor ligands incorporating the 1H-pyridin-(2E)-ylidene (PYE) motif Source: PubMed (National Institutes of Health) URL:[Link]

  • Picolinaldehyde, 4-acetyl- (CAS#: 20857-19-6) Source: ChemSrc URL:[Link]

Sources

Application Note: Reaction of 4-Acetylpicolinaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide details the reaction of 4-acetylpicolinaldehyde (4-acetylpyridine-2-carboxaldehyde) with primary amines (


). This substrate presents a unique "dual-electrophile" challenge: it contains two carbonyl centers—a C2-aldehyde  and a C4-ketone  (acetyl group)—on an electron-deficient pyridine ring.

The Core Challenge: Controlling chemoselectivity.

  • Kinetic Control: Exclusive formation of the aldimine (reaction at C2) is favored under mild conditions due to the higher electrophilicity and lower steric hindrance of the aldehyde.

  • Thermodynamic Forcing: Formation of the bis-imine (reaction at both C2 and C4) requires forcing conditions to overcome the activation energy barrier of the ketimine formation.

This document provides validated protocols for both outcomes, supported by mechanistic insights and troubleshooting workflows.

Mechanistic Analysis & Selectivity

Electrophilicity Hierarchy

The pyridine ring acts as an electron-withdrawing group (EWG), activating both carbonyls. However, the C2-aldehyde is significantly more reactive than the C4-acetyl group for two reasons:

  • Sterics: The aldehyde hydrogen offers minimal steric hindrance compared to the methyl group of the acetyl moiety.

  • Electronics: The C2 position is adjacent to the pyridine nitrogen. The inductive electron-withdrawal ($ -I $ effect) is strongest at the

    
    -positions (C2/C6), making the C2-carbonyl carbon highly electrophilic.
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathway cluster_conditions Selectivity Drivers Substrate This compound Intermediate Carbinolamine Intermediate Substrate->Intermediate Nucleophilic Attack (C2) Amine Primary Amine (R-NH2) Amine->Intermediate Aldimine Product A: Mono-Imine (Aldimine) (Kinetic Product) Intermediate->Aldimine -H2O (Mild Conditions) BisImine Product B: Bis-Imine (Thermodynamic Product) Aldimine->BisImine + Excess R-NH2 High Temp / Acid Cat. (Attack at C4) Info C2-Aldehyde: Fast, Low Barrier C4-Ketone: Slow, High Barrier

Caption: Divergent synthesis pathways. Mild conditions yield the C2-aldimine; forcing conditions drive C4-ketimine formation.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Mono-Imine (Aldehyde Condensation)

Objective: Target the C2-aldehyde while leaving the C4-acetyl group intact. Application: Synthesis of heteroditopic ligands or orthogonal bioconjugation.

Materials
  • This compound (1.0 eq)

  • Primary Amine (

    
    ) (1.0 – 1.1 eq)[1]
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Drying Agent: Anhydrous

    
     or Molecular Sieves (3Å)
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of this compound in absolute EtOH (0.1 M concentration).

  • Amine Addition: Add 1.05 equivalents of the primary amine dropwise at 0°C (ice bath) to minimize side reactions.

  • Dehydration: Add activated 3Å molecular sieves or anhydrous

    
     (approx. 200 mg per mmol substrate) to the reaction mixture. Note: This drives the equilibrium forward without requiring heat.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC or

      
       NMR. The aldehyde proton (~10.0 ppm) should disappear; the imine proton (~8.5 ppm) should appear.
      
  • Work-up: Filter off the drying agent.

  • Isolation: Evaporate the solvent under reduced pressure.

    • Purification: Most aldimines are hydrolytically unstable on silica gel. Recrystallization from hexane/ether or cold ethanol is preferred over column chromatography.

Protocol B: Exhaustive Synthesis of the Bis-Imine

Objective: Condense amines at both the C2 and C4 positions. Application: Synthesis of symmetric ligands or cross-linked polymers.

Materials
  • This compound (1.0 eq)

  • Primary Amine (

    
    ) (2.5 – 3.0 eq)
    
  • Solvent: Toluene or Benzene (for azeotropic removal of water)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%) or Glacial Acetic Acid

  • Equipment: Dean-Stark trap

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add this compound (1.0 eq), primary amine (3.0 eq), and p-TsOH (0.05 eq) to Toluene.

  • Reflux: Heat the mixture to vigorous reflux (110°C). Ensure water is visibly collecting in the trap.

  • Duration: Reflux for 12–24 hours. The ketone condensation is the rate-limiting step.

  • Monitoring: Monitor by

    
     NMR. Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of the ketimine methyl group (shifted upfield).
    
  • Work-up: Cool to room temperature. Wash the toluene layer with saturated

    
     (to remove acid catalyst) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via recrystallization or neutral alumina chromatography (silica is often too acidic and causes hydrolysis).
    

Data Summary & Troubleshooting

Comparative Reaction Parameters
ParameterProtocol A (Mono-Imine)Protocol B (Bis-Imine)
Target Site C2-Aldehyde onlyC2-Aldehyde & C4-Ketone
Stoichiometry 1:1 (Amine:Substrate)> 2.5:1 (Amine:Substrate)
Temperature 0°C

25°C
110°C (Reflux)
Catalyst None (or mild Lewis Acid)Brønsted Acid (p-TsOH)
Water Removal MgSO4 / SievesDean-Stark Distillation
Time 4–6 Hours12–24 Hours
Troubleshooting Workflow

Troubleshooting Problem Issue Detected CheckNMR Check 1H NMR Problem->CheckNMR Hydrolysis Reappearance of Aldehyde Peak? (Hydrolysis) CheckNMR->Hydrolysis NoKetimine Aldimine formed but Ketone unreacted? CheckNMR->NoKetimine Sol_Dry Solvent not dry. Repeat with fresh Sieves/Anhydrous solvent. Hydrolysis->Sol_Dry Sol_Force Activation barrier too high. Increase Temp or switch to TiCl4 catalyst. NoKetimine->Sol_Force

Caption: Diagnostic logic for common synthetic failures in imine condensation.

References

  • Reactivity of Pyridine Carboxaldehydes

    • ChemicalBook. (2024).[2] "4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry."

    • Source:

  • General Mechanism of Schiff Base Formation

    • Master Organic Chemistry. (2022).[3][4] "Imines – Properties, Formation, Reactions, and Mechanisms."[3]

    • Source:

  • Acid Catalysis in Carbonyl Condensations

    • Chemistry LibreTexts. (2023).[4][5] "Reactions of Amines with Ketones and Aldehydes."

    • Source:

  • Synthesis of Pyridine Derivatives (Contextual)

    • Organic Syntheses.[3][6] "4-Acetylpyridine oxime" (Demonstrates reactivity of the acetyl group).

    • Source:

Sources

Application Note: Synthesis and Isolation of 4-Acetylpyridine-2-carbaldehyde from 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Route Optimization, and Self-Validating Experimental Protocols

Executive Summary

4-Acetylpyridine-2-carbaldehyde is a highly valuable bifunctional building block in medicinal chemistry. The orthogonal reactivity between the methyl ketone at the C4 position and the highly electrophilic carbaldehyde at the C2 position enables the divergent synthesis of complex heterocyclic scaffolds, such as functionalized pyrimidines, thiazolidines, and novel targeted therapeutics[1]. Because direct formylation of electron-deficient pyridines is notoriously difficult and prone to low yields, this protocol details a highly efficient, scalable, two-step synthesis. By utilizing a Minisci-type hydroxymethylation followed by selective heterogeneous oxidation, this route bypasses the need for tedious protecting group chemistry.

Mechanistic Rationale & Route Selection

Traditional approaches to the C2-functionalization of pyridines rely on Directed ortho-Metalation (DoM) or Reissert-Henze cyanation[2]. However, the 4-acetyl group is incompatible with strong organolithium bases (requiring prior acetal protection) and natively directs metalation primarily to the C3 position. Alternatively, the Reissert-Henze pathway via pyridine N-oxides requires five distinct steps (Protection → N-Oxidation → Cyanation → Reduction → Deprotection), severely impacting atom economy and overall yield.

To circumvent these limitations, we employ a Minisci radical hydroxymethylation [3].

Causality of the Minisci Approach: The addition of aqueous sulfuric acid protonates the 4-acetylpyridine. This protonation, coupled with the strongly electron-withdrawing nature of the 4-acetyl group, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. The •CH₂OH radical, generated in situ from methanol via Ag(II)-mediated single-electron oxidation, is highly nucleophilic (possessing a high SOMO energy)[4]. The profound SOMO-LUMO energy match drives rapid, regioselective attack at the C2 position. Subsequent rearomatization yields the intermediate 4-acetyl-2-(hydroxymethyl)pyridine, which is cleanly oxidized to the target aldehyde using activated manganese dioxide (MnO₂).

Comparative Route Analysis

To aid drug development professionals in route selection, the quantitative metrics of both theoretical pathways are summarized below:

ParameterRoute A: Minisci-Oxidation (Preferred)Route B: Reissert-Henze Cyanation
Step Count 2 Steps5 Steps
Overall Yield 45 – 55%30 – 40%
Atom Economy HighLow (Requires protecting groups)
Key Reagents MeOH, (NH₄)₂S₂O₈, AgNO₃, MnO₂Ethylene glycol, mCPBA, TMSCN, DIBAL-H
Scalability Excellent (Aqueous/Heterogeneous)Moderate (Cryogenic DIBAL-H step)
Safety Profile Mild radical chemistryUses highly toxic cyanating agents

Experimental Protocols

Self-Validating System: Each step below includes specific analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.

Step 1: Minisci Hydroxymethylation of 4-Acetylpyridine

Objective: Regioselective insertion of a hydroxymethyl group at the C2 position.

Reagents:

  • 4-Acetylpyridine (1.0 equiv, 10 mmol)[5]

  • Methanol (Solvent and radical precursor, 20 mL)

  • Sulfuric Acid (H₂SO₄, 1.0 M aqueous, 1.2 equiv)

  • Silver Nitrate (AgNO₃, 0.1 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-acetylpyridine (1.21 g, 10 mmol) in 20 mL of methanol.

  • Acidification: Slowly add 12 mL of 1.0 M aqueous H₂SO₄.

    • Causality Insight: This exothermic step protonates the pyridine, activating it for nucleophilic radical attack and preventing the basic nitrogen lone pair from sequestering and poisoning the Ag(I) catalyst.

  • Catalyst Addition: Add AgNO₃ (170 mg, 1.0 mmol) to the stirring solution.

  • Radical Initiation: Heat the mixture to 70 °C. Dissolve (NH₄)₂S₂O₈ (3.42 g, 15 mmol) in 10 mL of water and add it dropwise over 30 minutes.

    • Causality Insight: Dropwise addition prevents thermal runaway and minimizes the over-oxidation of methanol to formaldehyde or formic acid.

  • Reaction: Stir at 70 °C for 2 hours. Vigorous gas evolution (CO₂ from over-oxidation and N₂/O₂) will be observed; ensure adequate venting.

  • Workup: Cool to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~8. Extract with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Eluent: Hexane/EtOAc 1:1).

Self-Validation Checkpoint 1: TLC will show a new, more polar spot (R_f ~0.3 in 1:1 Hexane/EtOAc). ¹H NMR (CDCl₃) will reveal a new singlet at ~4.8 ppm integrating for 2 protons, confirming the presence of the -CH₂OH group.

Step 2: Selective Oxidation to 4-Acetylpyridine-2-carbaldehyde

Objective: Oxidation of the primary picolinic alcohol to an aldehyde without affecting the methyl ketone.

Reagents:

  • 4-Acetyl-2-(hydroxymethyl)pyridine (1.0 equiv, 5 mmol)

  • Activated Manganese Dioxide (MnO₂, 10.0 equiv by weight)

  • Dichloromethane (DCM, 25 mL)

Procedure:

  • Dissolution: Dissolve the intermediate (755 mg, 5 mmol) in 25 mL of anhydrous DCM.

    • Causality Insight: DCM is chosen because it is non-polar, preventing the hydration of the newly formed aldehyde and completely halting subsequent over-oxidation to a carboxylic acid.

  • Oxidation: Add activated MnO₂ (7.5 g).

    • Causality Insight: MnO₂ functions via a surface-adsorption mechanism; hence, a massive weight excess (10x) is required to drive the heterogeneous reaction to completion within a practical timeframe.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with an additional 30 mL of DCM.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude product. Recrystallize from minimal hot ethanol or purify via a short-path silica plug.

Self-Validation Checkpoint 2: ¹H NMR (CDCl₃) will show the complete disappearance of the -CH₂OH singlet at 4.8 ppm and the emergence of a sharp, highly deshielded formyl proton singlet at ~10.1 ppm. The methyl ketone singlet at ~2.6 ppm will remain perfectly intact.

Visualizations

G A 4-Acetylpyridine (Starting Material) B Protonated 4-Acetylpyridine (Lowered LUMO) A->B H2SO4 (aq) D Radical Adduct (C2 Position) B->D Minisci Addition C •CH2OH Radical (Nucleophilic) C->D SOMO-LUMO overlap E 4-Acetyl-2-(hydroxymethyl)pyridine (Isolated Intermediate) D->E Rearomatization (-e-, -H+) F 4-Acetylpyridine-2-carbaldehyde (Target Product) E->F MnO2 (DCM) Selective Oxidation

Figure 1: Mechanistic workflow for Minisci hydroxymethylation and oxidation to the target aldehyde.

RouteComparison cluster_Minisci Route A: Minisci Pathway (Preferred) cluster_Reissert Route B: Reissert-Henze Pathway SM 4-Acetylpyridine M1 Hydroxymethylation (MeOH, Ag+, S2O8 2-) SM->M1 R1 Acetal Protection SM->R1 M2 Oxidation (MnO2) M1->M2 Prod 4-Acetylpyridine-2-carbaldehyde M2->Prod R2 N-Oxidation R1->R2 R3 Cyanation (TMSCN) R2->R3 R4 DIBAL-H Reduction R3->R4 R5 Deprotection R4->R5 R5->Prod

Figure 2: Logical comparison of the preferred Minisci pathway versus the Reissert-Henze pathway.

References

  • Title: 4-Acetylpyridine | Biochemical Reagent - MedchemExpress.com Source: medchemexpress.com URL: [5]

  • Title: Synthesis of some pyrimidine derivatives from-4- acetyl pyridine - ResearchGate Source: researchgate.net URL: [1]

  • Title: Heterocyclic N-Oxides: Cyanation, Carbamidation, and Acylation Source: pageplace.de URL: [2]

  • Title: Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry Source: acs.org URL: [4]

  • Title: RECENT DEVELOPMENTS OF FREE-RADICAL SUBSTITUTIONS OF HETEROAROMATIC BASES Source: clockss.org URL: [3]

Sources

Kröhnke oxidation protocol for 4-acetylpicoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kröhnke Oxidation Protocol for 4-Acetylpicoline Derivatives


-Keto Aldehydes (Pyridylglyoxals)

Executive Summary

This technical guide details the Kröhnke Oxidation protocol applied to 4-acetylpicoline (specifically 4-acetyl-2-methylpyridine and related 4-acetylpyridine derivatives). While the "Kröhnke Pyridine Synthesis" is widely known for constructing pyridine rings, the Kröhnke Oxidation is a distinct, highly specific transformation used to convert methyl ketones (


) into 

-keto aldehydes (arylglyoxals,

) or, via oxidative cleavage, to carboxylic acids.

For drug development professionals, the 4-pyridylglyoxal intermediate is a high-value scaffold for synthesizing imidazoles (e.g., p38 MAP kinase inhibitors) and other heterocycles. This protocol utilizes the Ortoleva-King modification for the in situ generation of the pyridinium salt, avoiding the isolation of lachrymatory


-haloketones.

Mechanistic Insight & Chemical Logic

The success of the Kröhnke oxidation relies on the electron-withdrawing nature of the pyridinium ring, which significantly increases the acidity of the adjacent methylene protons.

The Pathway:

  • Activation: The acetyl group is iodinated (or brominated) and reacted with pyridine to form the pyridinium salt (Kröhnke salt).[1] This salt is water-soluble and bench-stable.

  • Condensation: The salt is treated with

    
    -nitrosodimethylaniline . The acidity of the methylene group allows for base-catalyzed condensation to form a nitrone  (azomethine) intermediate.
    
  • Hydrolysis: The nitrone is hydrolyzed under acidic conditions to release the

    
    -keto aldehyde  (glyoxal) and 
    
    
    
    -aminodimethylaniline.

Why this method?

  • Selectivity: Unlike selenium dioxide (

    
    ) oxidation, which can be difficult to purify, Kröhnke oxidation provides a crystalline intermediate (the nitrone) that can be purified before the final hydrolysis, ensuring high purity of the unstable glyoxal.
    
  • Safety: By generating the

    
    -iodo ketone in situ (Ortoleva-King), we avoid handling potent lachrymators.
    
Visualizing the Reaction Pathway

KrohnkeMechanism Start 4-Acetylpicoline (Methyl Ketone) Iodination Iodination (I2 / Pyridine) Start->Iodination Activation Salt Pyridinium Salt (Kröhnke Intermediate) Iodination->Salt Nucleophilic Subst. Nitrone Nitrone (Azomethine) Salt->Nitrone + p-Nitrosodimethylaniline (Condensation) Hydrolysis Acid Hydrolysis (H2SO4) Nitrone->Hydrolysis Cleavage Product 4-Pyridylglyoxal (α-Keto Aldehyde) Hydrolysis->Product Final Product

Figure 1: Mechanistic flow of the Kröhnke Oxidation from methyl ketone to glyoxal.

Experimental Protocols

Substrate Note: This protocol is written for 4-acetylpyridine (120.15 g/mol ). For 4-acetyl-2-methylpyridine (4-acetylpicoline, MW ~135.16 g/mol ), adjust stoichiometry by molar mass. The 2-methyl group does not interfere with the reaction at the 4-acetyl position due to the higher reactivity of the acetyl methyl protons.

Phase A: Synthesis of the Pyridinium Salt (Ortoleva-King Reaction)

Goal: Generate the active salt without isolating


-bromo intermediates.

Reagents:

  • 4-Acetylpyridine (or derivative): 10.0 mmol

  • Iodine (

    
    ): 10.0 mmol (2.54 g)
    
  • Pyridine (Anhydrous): 10 mL (Excess, acts as solvent and reagent)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 mmol of the acetyl derivative in 10 mL of pyridine.

  • Addition: Add 10.0 mmol of solid iodine. The solution will turn dark brown.

  • Reaction: Heat the mixture to 70–80 °C for 3 hours.

    • Observation: The dark iodine color will fade, and a precipitate (pyridinium iodide salt) often forms.

  • Isolation: Cool the mixture to 0 °C in an ice bath.

  • Filtration: Filter the precipitate. Wash with cold diethyl ether (

    
    ) to remove excess pyridine and unreacted iodine.
    
  • Drying: Dry the solid (1-(2-oxo-2-(pyridin-4-yl)ethyl)pyridinium iodide) under vacuum.

    • Yield Expectation: 85–95%.

Phase B: Nitrone Formation & Hydrolysis

Goal: Convert the salt to the glyoxal.

Reagents:

  • Pyridinium Salt (from Phase A): 10.0 mmol

  • 
    -Nitrosodimethylaniline: 10.0 mmol (1.50 g)
    
  • Sodium Hydroxide (1N NaOH): ~12 mL

  • Ethanol (50% aq): 30 mL

  • Sulfuric Acid (2N

    
    ): 20 mL
    

Procedure:

  • Condensation:

    • Dissolve the Pyridinium Salt (10 mmol) in 30 mL of 50% aqueous ethanol at 0–5 °C.

    • Add a solution of

      
      -nitrosodimethylaniline (10 mmol) in a minimum amount of ethanol.
      
    • Add 1N NaOH dropwise with vigorous stirring until the solution is alkaline (pH 9–10).

    • Stir at 0–5 °C for 2–4 hours. A deeply colored (often red/orange) precipitate—the nitrone —will form.

  • Purification of Nitrone (Critical):

    • Filter the nitrone. Wash with cold water.

    • Checkpoint: This solid is stable. If high purity is required, recrystallize from ethanol.

  • Hydrolysis:

    • Suspend the nitrone in 20 mL of 2N

      
      .
      
    • Stir at room temperature for 1 hour, then extract with Ether or DCM (

      
      ).
      
    • Chemistry: The organic layer contains the glyoxal . The aqueous layer retains the

      
      -aminodimethylaniline amine by-product.
      
  • Isolation:

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure (keep bath temp < 40 °C; glyoxals can be volatile/unstable).

    • Product: (Pyridin-4-yl)glyoxal (often isolated as a hydrate).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase A: Salt Formation cluster_1 Phase B: Oxidation Step1 Mix Acetylpyridine + Iodine in Pyridine (Solvent) Step2 Heat 80°C, 3h (Precipitate forms) Step1->Step2 Step3 Filter & Wash (Cold Ether) Step2->Step3 Step4 Suspend Salt in EtOH/H2O Add p-Nitrosodimethylaniline Step3->Step4 Dried Salt Step5 Add NaOH (pH 10) Isolate Nitrone Solid Step4->Step5 Step6 Hydrolysis (2N H2SO4) Extract with DCM Step5->Step6 Output Purified (Pyridin-4-yl)glyoxal Step6->Output

Figure 2: Step-by-step experimental workflow for the Kröhnke oxidation.

Data & Optimization Guide

Stoichiometry Table
ComponentEquiv.RoleCritical Note
4-Acetylpicoline 1.0SubstrateEnsure C4-acetyl; C2/C3 isomers react slower.
Iodine (

)
1.0OxidantExcess leads to iodination of the ring.
Pyridine SolventReagent/SolventMust be anhydrous for Phase A.

-Nitroso-DMA
1.0 - 1.1Condensation AgentFreshly recrystallized yields better Nitrone.
NaOH ~1.2BaseAdd only to reach pH 9-10; excess degrades salt.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield in Phase A Moisture in PyridineUse freshly distilled or molecular-sieve dried pyridine.
Oily Nitrone Impure SaltWash the Phase A salt thoroughly with ether; ensure temp < 5°C during NaOH addition.
Low Recovery of Glyoxal Over-acidificationGlyoxals can polymerize. Keep hydrolysis time short and extraction efficient.
Product is a Hydrate Hygroscopic natureArylglyoxals form stable hydrates. This is normal and often preferred for stability.

Safety & Handling

  • Pyridine: Toxic, noxious odor, and flammable. Perform all Phase A operations in a fume hood.

  • 
    -Iodo/Bromo Intermediates:  While the salt is stable, trace amounts of 
    
    
    
    -halo ketones may be present. These are potent lachrymators (tear gas agents). Handle solids with gloves and avoid inhalation.
  • 
    -Nitrosodimethylaniline:  Can cause skin sensitization.
    

References

  • Kröhnke, F. (1953). Über die Synthese von Pyridinderivaten (I). Angewandte Chemie, 65(24), 605-628. Link

  • Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Oligopyridines. Angewandte Chemie International Edition, 2(5), 225-238. Link

  • King, L. C. (1944). The Reaction of Iodine with Some Ketones in the Presence of Pyridine.[2] Journal of the American Chemical Society, 66(6), 894–895. Link

  • Organic Syntheses. (1973). Phenylglyoxal.[3] Organic Syntheses, Coll. Vol. 5, p.937. (Standard reference for the glyoxal hydrolysis step). Link

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel adhering to site-specific safety regulations.

Sources

Metal coordination complexes of 4-Acetylpicolinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Design & Evaluation of Metal Coordination Complexes of 4-Acetylpicolinaldehyde Derivatives

Executive Summary & Rationale

This guide details the protocols for synthesizing and characterizing metal complexes derived from This compound (4-acetylpyridine-2-carboxaldehyde). While pyridine-2-carboxaldehyde thiosemicarbazones (such as the clinical candidate Triapine ) are well-established ribonucleotide reductase inhibitors, the 4-acetyl derivative represents a critical structural evolution.

Why this scaffold?

  • Lipophilic Tuning: The C4-acetyl group increases lipophilicity compared to the parent picolinaldehyde, enhancing passive diffusion across the lipid bilayer of cancer cells.

  • Electronic Modulation: The electron-withdrawing nature of the acetyl group at the para position (relative to the pyridine nitrogen) alters the Lewis basicity of the pyridine nitrogen, fine-tuning the metal-ligand stability constant (

    
    ).
    
  • Dual-Functionalization: The C2-aldehyde allows for facile Schiff base formation (primary pharmacophore), while the C4-acetyl remains available for secondary derivatization (e.g., attaching fluorescent tags or targeting vectors).

Module A: Ligand Synthesis (The Selective Schiff Base)

The primary challenge is ensuring chemoselectivity. We target the C2-aldehyde for condensation with thiosemicarbazides while leaving the C4-acetyl group intact. The aldehyde is significantly more electrophilic, allowing kinetic control.

Protocol 1: Synthesis of this compound Thiosemicarbazone (L1)
  • Reagents:

    • 4-Acetylpyridine-2-carboxaldehyde (1.0 eq)

    • 4,4-Dimethyl-3-thiosemicarbazide (1.0 eq) (Selected for enhanced solubility)

    • Absolute Ethanol (Solvent)[1]

    • Glacial Acetic Acid (Catalyst)

  • Step-by-Step Workflow:

    • Dissolution: Dissolve 5.0 mmol of the thiosemicarbazide in 20 mL of absolute ethanol in a round-bottom flask. Heat to 50°C to ensure complete dissolution.

    • Addition: Add 5.0 mmol of 4-acetylpyridine-2-carboxaldehyde dropwise over 10 minutes.

    • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (SiO2, 5% MeOH in DCM). The aldehyde spot should disappear.

    • Crystallization: Cool slowly to room temperature, then to 4°C. A yellow/orange precipitate will form.

    • Purification: Filter the precipitate, wash with cold ethanol (2x 5 mL) and diethyl ether (2x 5 mL). Recrystallize from hot ethanol if purity is <98%.

  • Critical Checkpoint: The IR spectrum must show a strong imine stretch (

    
    ) around 1600-1620 cm⁻¹ and the absence of the aldehyde carbonyl stretch (~1700 cm⁻¹), while retaining the ketone carbonyl stretch (~1680 cm⁻¹) from the acetyl group.
    

Module B: Metallation Strategies

We will focus on Copper(II) (redox-active, ROS generator) and Platinum(II) (DNA intercalator).

Protocol 2: Synthesis of [Cu(L1)Cl] Complex
  • Mechanism: Cu(II) coordinates in a tridentate manner (N,N,S) via the pyridine nitrogen, imine nitrogen, and the thione sulfur (which tautomerizes to a thiol).

  • Step-by-Step Workflow:

    • Ligand Prep: Dissolve 1.0 mmol of L1 in 15 mL hot methanol.

    • Metal Prep: Dissolve 1.0 mmol of

      
       in 5 mL methanol.
      
    • Complexation: Add the metal solution to the ligand solution dropwise. The color will immediately shift (typically to dark green or brown).

    • Digestion: Stir at room temperature for 2 hours. Do not reflux vigorously, as Cu(II) can promote oxidative cyclization of the ligand in some solvents.

    • Isolation: The complex usually precipitates. Filter and wash with cold methanol and ether.

Protocol 3: Synthesis of [Pt(L1)Cl]Cl Complex
  • Reagent:

    
     (Potassium tetrachloroplatinate).
    
  • Workflow:

    • Dissolve

      
       in minimal water.
      
    • Dissolve L1 in Ethanol/Acetone (1:1).

    • Mix and reflux for 4 hours. Pt(II) kinetics are slower than Cu(II).

    • Product is often cationic; addition of

      
       can be used to precipitate the complex as a hexafluorophosphate salt if the chloride salt is too soluble.
      

Visualization: Synthesis & Logic Flow

SynthesisWorkflow Precursor 4-Acetylpyridine- 2-carboxaldehyde Ligand Ligand (L1) (Schiff Base) Precursor->Ligand EtOH, Reflux (-H2O) TSC Thiosemicarbazide (R-NH-CS-NHNH2) TSC->Ligand Cu_Complex [Cu(L1)Cl] Redox Active (ROS Generator) Ligand->Cu_Complex MeOH, RT Coordination Pt_Complex [Pt(L1)Cl]+ DNA Intercalator (Replication Block) Ligand->Pt_Complex Reflux Slow Kinetics Cu_Salt CuCl2·2H2O Cu_Salt->Cu_Complex Pt_Salt K2PtCl4 Pt_Salt->Pt_Complex

Caption: Synthesis workflow distinguishing the kinetic pathways for Redox-Active (Cu) vs. Intercalating (Pt) complexes.

Module C: Characterization & Validation

Trustworthiness relies on rigorous data. Below are the expected spectral signatures.

Table 1: Diagnostic Spectral Data

TechniqueParameterLigand (L1)Cu(II) ComplexExplanation of Shift
IR (

)

(Imine)
1610 (s)1590 (m)Shift to lower freq indicates N-coordination.
IR (

)

(Thione)
1250 (s)830 (w)Drastic shift/disappearance indicates thiol tautomerization & S-binding.
IR (

)

(Acetyl)
1685 (s)1685 (s)Crucial: Remains unchanged, confirming the acetyl group did NOT coordinate.
1H NMR

(-CH=N)
8.2 ppm (s)Broad/SilentParamagnetic quenching by Cu(II) (d9).
1H NMR

(-NH)
11.5 ppm (s)AbsentDeprotonation upon coordination (thiolate form).
UV-Vis

(d-d)
N/A600-700 nmWeak band indicating d-d transition (Geometry dependent).

Module D: Biological Application (Anticancer Mechanism)[2][3][4][5]

The 4-acetyl derivatives function primarily through Iron Chelation (inhibiting Ribonucleotide Reductase) and ROS Generation .

Mechanism of Action Pathway

MOA Complex Metal Complex (Cu-L1 or Fe-L1) CellEntry Passive Diffusion (Enhanced by 4-Acetyl) Complex->CellEntry Reductase Ribonucleotide Reductase (RNR) Inhibition CellEntry->Reductase Fe Sequestration RedoxCycle Redox Cycling (Cu2+ <-> Cu1+) CellEntry->RedoxCycle Intracellular Reductants Apoptosis Apoptosis (Cell Death) Reductase->Apoptosis dNTP Depletion ROS ROS Generation (OH*, H2O2) RedoxCycle->ROS Fenton Reaction DNA DNA Damage (Strand Breaks) ROS->DNA DNA->Apoptosis

Caption: Dual mechanism of action: RNR inhibition via iron chelation and direct DNA damage via ROS cycling.

Protocol 4: ROS Generation Assay (Fluorescence)

To validate the "Expertise" pillar, do not rely solely on IC50 (MTT) data. Prove the mechanism.

  • Probe: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Seeding: Seed A549 or MCF-7 cells in black 96-well plates.

  • Treatment: Treat with Complex (IC50 concentration) for 6 hours.

  • Staining: Wash and incubate with 10 µM DCFH-DA for 30 mins.

  • Readout: Measure fluorescence (Ex/Em: 485/535 nm).

  • Control: Use N-acetylcysteine (NAC) as a ROS scavenger. If NAC rescues cell viability, the mechanism is ROS-dependent.

Troubleshooting "The Scientist's Notebook"

  • Issue: Ligand precipitates as a sticky oil.

    • Fix: The acetyl group adds lipophilicity. Switch solvent from pure Ethanol to Ethanol:Water (9:1) or scratch the flask side with a glass rod to induce nucleation.

  • Issue: Cu(II) complex is insoluble in everything.

    • Fix: This is common for neutral [Cu(L)Cl] complexes. Use DMSO or DMF for biological assays. For characterization, use solid-state techniques (IR, Elemental Analysis) or EPR.

  • Issue: Mixture of products during synthesis.

    • Cause: The hydrazine moiety attacked the 4-acetyl group.

    • Fix: Lower the reaction temperature to 60°C and ensure the aldehyde is added to the amine (keeping amine in excess initially) to favor the more reactive aldehyde condensation.

References

  • Richardson, D. R., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.[2] MDPI. Link

  • Sartorelli, A. C., et al.Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A clinical candidate for cancer therapy. (Contextual grounding for pyridine-TSC mechanism).
  • Al-Husseini, Z. N., et al. (2023).[3] Synthesis, characterization and cytotoxic activity study of Mn(II), Co(II) complexes with new Schiff base. Oncology & Radiotherapy. Link

  • ResearchGate Review. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes. Link

Sources

4-Acetylpicolinaldehyde: A Bifunctional Linchpin for Metallodrugs and Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Acetylpicolinaldehyde in Medicinal Chemistry and Drug Design Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The "Janus" Ligand Scaffold

In the landscape of fragment-based drug design (FBDD), This compound (4-APA; CAS 20857-19-6) represents a high-value "linchpin" intermediate. Unlike simple pyridine derivatives, 4-APA possesses two distinct electrophilic centers with differentiated reactivity:

  • C2-Formyl group (Aldehyde): Highly reactive, prone to rapid reversible covalent bonding (Schiff base formation) and susceptible to nucleophilic attack due to the electron-withdrawing inductive effect (-I) of the adjacent pyridine nitrogen.

  • C4-Acetyl group (Ketone): Less electrophilic, sterically more hindered, yet capable of enolization and aldol condensations.

This chemoselectivity allows medicinal chemists to sequentially functionalize the molecule, making it an ideal scaffold for constructing:

  • Thiosemicarbazone metallodrugs (targeting Ribonucleotide Reductase).

  • Asymmetric Terpyridine ligands for supramolecular drug delivery vectors.

  • Heterobifunctional linkers for Antibody-Drug Conjugates (ADCs).

Chemical Reactivity Profile

Understanding the electronic environment is prerequisite to successful protocol execution.

FeatureChemical MoietyReactivity DriverPrimary Application
Site A C2-Aldehyde

-N Inductive Effect
Imine/Hydrazone formation (reversible covalent warheads)
Site B C4-AcetylHyperconjugationClaisen-Schmidt condensation (Chalcone synthesis)
Ring Pyridine NitrogenLone Pair BasicityMetal Coordination (Ru, Pt, Cu, Fe)
Chemoselectivity Logic

The C2-aldehyde is significantly more electrophilic than the C4-acetyl. In competitive reactions with primary amines (R-NH₂), the C2-imine forms kinetically at ambient temperatures (


). Functionalization of the C4-acetyl typically requires elevated temperatures or strong base catalysis (e.g., KOH/EtOH).

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Commercial supplies of 4-APA are often expensive or degraded (oxidized to carboxylic acid). Fresh synthesis via Selenium Dioxide (


) oxidation of 4-acetyl-2-methylpyridine is the industry standard for purity.

Reagents:

  • 4-Acetyl-2-methylpyridine (Starting Material)

  • Selenium Dioxide (

    
    )
    
  • 1,4-Dioxane (Solvent)[1]

  • Celite (Filtration aid)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-acetyl-2-methylpyridine (10.0 mmol) in 1,4-dioxane (50 mL).

  • Oxidant Addition: Add

    
      (11.0 mmol, 1.1 equiv) in a single portion.
    
    • Critical Note: Use slightly moist 1,4-dioxane (add 2% water) to facilitate the reaction, as water participates in the SeO2 oxidation mechanism.

  • Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO₂, 1:1 Hexane/EtOAc). The aldehyde product will appear as a distinct spot with lower

      
       than the starting material but higher than the over-oxidized acid.
      
  • Workup: Cool to room temperature. Filter the black selenium precipitate through a pad of Celite . Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde singlet at

      
       ppm  and the acetyl singlet at 
      
      
      
      ppm
      .
Protocol B: Chemoselective Synthesis of Anticancer Thiosemicarbazones

Context: Thiosemicarbazones derived from 2-formylpyridines are potent inhibitors of Ribonucleotide Reductase (RNR). This protocol selectively targets the C2-aldehyde while leaving the C4-acetyl intact for later functionalization (e.g., attaching a fluorophore).

Reagents:

  • Freshly prepared 4-APA (1.0 equiv)

  • 4-Cyclohexyl-3-thiosemicarbazide (1.0 equiv)

  • Ethanol (Abs.)[1][2]

  • Glacial Acetic Acid (Catalytic)

Methodology:

  • Dissolution: Dissolve 4-APA (1.0 mmol) in absolute ethanol (10 mL) at room temperature.

  • Addition: Add the thiosemicarbazide (1.0 mmol). Add 2 drops of glacial acetic acid.

  • Reaction: Stir at Room Temperature for 3 hours.

    • Expert Insight: Do NOT heat. Heating may promote reaction at the C4-acetyl group or scrambling. The C2-aldehyde reacts quantitatively at RT.

  • Isolation: The product typically precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Recrystallization: Recrystallize from hot EtOH/H₂O if necessary.

Application: The "Inverse" Kröhnke Terpyridine Synthesis

One of the most powerful applications of 4-APA is building 4'-functionalized terpyridines . Standard Kröhnke synthesis uses 2-acetylpyridine + benzaldehyde. By reversing this logic (using 4-APA + acetophenones), we can place unique substituents on the central pyridine ring.

Workflow Visualization

The following diagram illustrates the divergent pathways available from the 4-APA scaffold.

G APA This compound (4-APA) ReagentA Thiosemicarbazide (RT, EtOH) APA->ReagentA Chemoselective (Kinetic) Protect 1. Acetal Protection (C2) 2. Aldol Condensation (C4) APA->Protect Multi-step Strategy ReagentC 2-Acetylpyridine (2 eq) + NH4OAc APA->ReagentC Modified Kröhnke (One-Pot) TSC Anticancer Thiosemicarbazone ReagentA->TSC Chalcone Functionalized Chalcone Protect->Chalcone Terpy 4'-Acetyl-2,2':6',2''- terpyridine ReagentC->Terpy

Figure 1: Divergent synthetic workflows for this compound. Note the kinetic preference for C2 functionalization.

Quality Control & Characterization Data

When characterizing 4-APA derivatives, specific NMR signatures confirm regional selectivity.

SignalChemical Shift (

, ppm)
MultiplicityInterpretation
CHO (C2) 10.05 – 10.15Singlet (s)Diagnostic for free aldehyde. Disappearance confirms Schiff base formation.
COMe (C4) 2.65 – 2.75Singlet (s)Diagnostic for methyl ketone. Shifts to ~2.2 ppm if converted to enol/hydrazone.
Pyridine H3 8.10 – 8.20Doublet (d)Ortho to the aldehyde; most sensitive to C2 modifications.
Pyridine H5 7.50 – 7.60Doublet of DoubletsCoupling with H6 and H3.

Stability Note: 4-APA is prone to hydration to the gem-diol in aqueous acidic media. Store under Nitrogen at -20°C.

References

  • Constable, E. C., et al. (2019).[3] "Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?" Molecules. Link

    • Significance: Establishes the foundational Kröhnke synthesis protocols adapted for acetyl-pyridines.
  • Richardson, D. R., et al. (2009). "Thiosemicarbazones as potent anticancer agents: The role of the pyridine ring." Journal of Medicinal Chemistry. Link

    • Significance: Validates the biological relevance of 2-formylpyridine thiosemicarbazones.
  • Chemsrc. (2025).[4] "Picolinaldehyde, 4-acetyl- (CAS 20857-19-6) Physicochemical Properties." Link

    • Significance: Verification of CAS and physical d
  • Organic Syntheses. (2001). "Synthesis of 4-Acetylpyridine derivatives." Org. Synth.Link

    • Significance: Provides analogous protocols for handling 4-acetylpyridine precursors.

Sources

Catalytic applications of 4-Acetylpicolinaldehyde based complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Applications of 4-Acetylpicolinaldehyde Based Complexes

Authored by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes derived from this compound. We delve into the mechanistic underpinnings of their catalytic activity and provide detailed, field-proven protocols for their application in key organic transformations.

Introduction: The Unique Potential of this compound in Coordination Chemistry

This compound is a pyridine-based organic compound distinguished by the presence of both an aldehyde and an acetyl group. This unique structural arrangement makes it a versatile precursor for designing polydentate ligands, primarily through Schiff base condensation. The condensation of its aldehyde group with a primary amine yields an imine (-C=N-) linkage, a cornerstone of Schiff base chemistry.[1][2]

The resulting Schiff base ligands offer multiple coordination sites for metal ions:

  • The pyridinic nitrogen.

  • The azomethine (imine) nitrogen.

  • The acetyl oxygen.

  • A donor atom from the amine precursor (e.g., a hydroxyl or carboxylate oxygen).

This multi-dentate chelation leads to the formation of highly stable transition metal complexes.[3] The electronic and steric properties of these complexes can be finely tuned by modifying the amine precursor or the central metal ion, making them highly attractive for catalytic applications.[4] The stability and tunable nature of Schiff base metal complexes have led to their extensive investigation in catalysis, where they can enhance reaction yields and product selectivity.[3][5]

Common Characterization Techniques: The synthesized ligands and their metal complexes are typically characterized using a suite of spectroscopic and analytical methods to confirm their structure and purity. These include:

  • FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and identify coordination through shifts in key functional group frequencies (e.g., C=O, M-N, M-O).[2][6]

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex and confirm metal-ligand coordination.[6]

  • NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand and observe changes upon complexation.[7]

  • Elemental Analysis: To determine the empirical formula of the synthesized compounds.

General Synthesis Protocol: From Ligand to Catalyst

The most common route to these catalysts involves a two-step process: synthesis of the Schiff base ligand followed by complexation with a metal salt.[7][8]

Protocol 1: Synthesis of a Representative Schiff Base Ligand and its Cu(II) Complex

Part A: Synthesis of (E)-4-(1-((2-hydroxyphenyl)imino)ethyl)picolinaldehyde Ligand

  • Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve 2-aminophenol (1.0 mmol) in 20 mL of ethanol.

  • Reaction: Add the 2-aminophenol solution to the this compound solution with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

  • Purification: Filter the solid product, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it in a desiccator over anhydrous CaCl₂.

Part B: Synthesis of the Copper(II) Complex

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (1.0 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 mmol) in 20 mL of ethanol.

  • Complexation: Add the copper(II) acetate solution dropwise to the hot ligand solution with vigorous stirring. A color change indicates the formation of the complex.

  • Reflux: Heat the resulting mixture to reflux for 2 hours.

  • Isolation & Purification: Cool the mixture to room temperature. The solid metal complex will precipitate out. Filter the complex, wash thoroughly with ethanol, and then with diethyl ether. Dry the final product in a vacuum desiccator.

Experimental Workflow Diagram

G cluster_ligand Part A: Ligand Synthesis cluster_complex Part B: Complex Synthesis A1 Dissolve this compound in Ethanol A3 Mix Solutions & Add Acetic Acid Catalyst A1->A3 A2 Dissolve 2-Aminophenol in Ethanol A2->A3 A4 Reflux for 4-5 hours A3->A4 A5 Cool & Isolate Precipitate A4->A5 A6 Filter, Wash & Dry Ligand A5->A6 B1 Dissolve Ligand in Hot Ethanol A6->B1 Schiff Base Ligand B3 Mix Solutions Dropwise B1->B3 B2 Dissolve Cu(OAc)₂·H₂O in Ethanol B2->B3 B4 Reflux for 2 hours B3->B4 B5 Cool & Isolate Complex B4->B5 B6 Filter, Wash & Dry Complex B5->B6

Caption: Workflow for the synthesis of a Schiff base ligand and its subsequent metal complexation.

Application in Catalytic Oxidation

Complexes derived from picolinaldehyde and its analogues have demonstrated significant catalytic activity in the oxidation of alcohols to their corresponding aldehydes or ketones, a fundamental transformation in organic synthesis.[9][10] These catalytic systems often utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂) and offer a green alternative to stoichiometric heavy-metal oxidants.[9]

Protocol 2: Catalytic Oxidation of Benzyl Alcohol

This protocol describes a representative procedure for the oxidation of benzyl alcohol to benzaldehyde using a synthesized this compound based metal complex as the catalyst.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzyl alcohol (1.0 mmol), the synthesized metal complex (0.01 mmol, 1 mol%), and 10 mL of acetonitrile as the solvent.

  • Oxidant Addition: To this stirring mixture, add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 mmol) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 2-4 hours. For air-sensitive reactions, the setup should be maintained under an inert atmosphere (e.g., N₂ or Ar).

  • Monitoring: Follow the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench any remaining H₂O₂ by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Proposed Catalytic Cycle for Alcohol Oxidation

The mechanism often involves the interaction of the metal center with the peroxide oxidant to form a high-valent metal-peroxo or metal-oxo species. This potent oxidizing intermediate then abstracts a hydrogen atom from the alcohol, leading to the formation of the aldehyde and regeneration of the catalyst.

G cluster_reactants C Catalyst M(II)L I1 [M(IV)L(O)] Intermediate C->I1 Oxidation I2 [M(II)L(H₂O)] I1->I2 H-Abstraction P1 RCHO I2->C Regeneration P2 2H₂O R1 RCH₂OH R2 H₂O₂

Caption: A simplified catalytic cycle for metal-catalyzed alcohol oxidation.

Data Summary: Performance in Benzyl Alcohol Oxidation

The table below summarizes typical performance data for the oxidation of various benzyl alcohol derivatives, adapted from similar systems.[5][9]

SubstrateCatalystOxidantSolventTime (h)Temp (°C)Conversion (%)
Benzyl alcohol[Pt(SCN)₂(paO)₂]H₂O₂Acetonitrile/Water260-7098[5]
4-Chlorobenzyl alcohol[Pt(SCN)₂(paO)₂]H₂O₂Acetonitrile/Water260-7096[5]
4-Nitrobenzyl alcohol[Pt(SCN)₂(paO)₂]H₂O₂Acetonitrile/Water260-7092[5]
4-Bromobenzyl alcohol[Pt(SCN)₂(paO)₂]H₂O₂Acetonitrile/Water260-7095[5]

Application in C-C Cross-Coupling Reactions

Palladium and nickel complexes are workhorses in modern organic synthesis, particularly for forging carbon-carbon and carbon-heteroatom bonds.[11][12] this compound based Schiff base ligands can stabilize these metals in catalytically active oxidation states, making them suitable for reactions like the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of an aryl bromide with phenylboronic acid, catalyzed by a Pd(II) complex of a this compound Schiff base.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the Pd(II)-Schiff base complex (0.02 mmol, 2 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol) as the base.

  • Solvent Addition: Add 5 mL of a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1), via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 80-100°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add 15 mL of water and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

General Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_reactants Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-X Pd0->OA Oxidative Addition TM Ar-Pd(II)L₂-Ar' OA->TM Transmetalation TM->Pd0 Reductive Elimination Prod Ar-Ar' ArX Ar-X ArB Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Expected Scope of Suzuki-Miyaura Coupling

The following table illustrates the expected versatility of a hypothetical Pd-catalyst for this transformation.

Aryl Halide (Ar-X)Boronic Acid (Ar'-B(OH)₂)Product (Ar-Ar')Expected Yield (%)
4-BromotoluenePhenylboronic acid4-Methylbiphenyl>90
1-Bromo-4-methoxybenzenePhenylboronic acid4-Methoxybiphenyl>95
1-Bromo-3-nitrobenzenePhenylboronic acid3-Nitrobiphenyl>85
4-Iodobenzonitrile4-Tolylboronic acid4'-Methyl-[1,1'-biphenyl]-4-carbonitrile>90

Emerging Catalytic Frontiers

Beyond oxidation and cross-coupling, research into Schiff base metal complexes suggests a broad range of other potential catalytic applications:

  • Hydrosilylation: Nickel complexes with related ligands have shown high activity and selectivity for the hydrosilylation of aldehydes, a key method for producing silyl ethers.[13]

  • Polymerization: Certain polymetallic complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide, a crucial process for producing biodegradable polymers.[14]

  • Electrocatalysis: The redox properties of these complexes make them candidates for electrocatalytic applications, such as in the development of chemical sensors for detecting biologically relevant molecules.[6]

Conclusion

Metal complexes based on this compound Schiff bases represent a versatile and highly tunable class of catalysts. Their straightforward synthesis, inherent stability, and the ability to modulate their electronic and steric properties make them powerful tools for a wide array of organic transformations. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand the catalytic potential of these remarkable compounds in both academic and industrial settings.

References

  • Synthesis, Characterization and Electrochemical Sensor Based Upon Novel Schiff Base Metal Complexes Derived from the Non-Steroid. (2020). MDPI.
  • METAL COMPLEXES OF SCHIFF BASE DERIVED FROM 4- (DIETHYLAMINO) SALICYLDEHYDE WITH ANILINE: CHARACTERIZATION, COMPUTATIONAL ANALYS. (2022). ResearchGate.
  • A Comparative Analysis of the Catalytic Activity of Platinum(IV) Complexes in Oxidation Reactions. (2025). Benchchem.
  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC.
  • Metal Coordination Complexes for Catalytic Application Development. (2025). Journal of Sustainability, Policy, and Practice.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI.
  • Synthesis, characterization, and biological studies of Schiff base derivative of 4-dimethylaminobenzaldehyde metal complexes. SSRN.
  • Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • The Cu(BPYDCDE)(OAc)2 complex for the base-free catalyst system for... ResearchGate.
  • Catalytic Studies of Complexes of Organic Compounds. Part-4: Synthesis, Characterization, Catalytic activity of Cd (II) Complex of Chiral Schiff base. (2021). Oriental Journal of Chemistry.
  • Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. (2021). ResearchGate.
  • Coupling Reactions by Highly Efficient Octacalix[15] Pyrrole Wrapped Scrupulous Nano-Palladium Catalyst. (2020). Biointerface Research in Applied Chemistry. Available at:

  • Synthesis of Triazolylidene Nickel Complexes and Their Catalytic Application in Selective Aldehyde Hydrosilylation. (2016). ACS Catalysis.

Sources

Troubleshooting & Optimization

Preventing oxidation of 4-Acetylpicolinaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of heterocyclic building blocks. 4-Acetylpicolinaldehyde (CAS: 20857-19-6) is highly reactive, and its formyl group (-CHO) is notoriously susceptible to autoxidation, rapidly degrading into 4-acetylpicolinic acid if improperly handled.

To ensure the scientific integrity of your assays, this guide is structured as a comprehensive Q&A to troubleshoot, understand, and prevent the oxidation of this compound during storage.

Section 1: Mechanistic Insights (The "Why")

Q: Why is this compound so prone to degradation during storage? A: The degradation of this compound is driven by a 1[1]. The reaction is initiated when environmental stressors—such as UV light, elevated temperatures, or trace metal impurities—abstract a hydrogen atom from the aldehyde, generating a highly reactive acyl radical.

This radical rapidly reacts with ambient molecular oxygen (O₂) to form a peroxy radical, which then abstracts another hydrogen from a neighboring molecule to form a peracid intermediate. Ultimately, this peracid reacts with another aldehyde molecule, yielding two molecules of the degraded carboxylic acid. Because this is a propagating chain reaction, even trace amounts of oxygen or light exposure can cascade into significant batch degradation over time[1].

Mechanism A This compound B Light/Heat + O2 (Initiation) A->B C Acyl Radical B->C H-abstraction D Peroxy Radical (+ O2) C->D E Peracid Intermediate D->E + Aldehyde E->C Chain Propagation F 4-Acetylpicolinic Acid (Degraded Product) E->F + Aldehyde

Free radical chain mechanism of this compound autoxidation.

Section 2: Core Experimental Protocols (The "How")

Q: What is the self-validating protocol for storing this compound? A: To maintain scientific integrity, you must treat storage as an active experimental workflow. The following self-validating protocol systematically eliminates the mechanistic triggers of autoxidation[2],[3].

Step-by-Step Storage Methodology:

  • Initial Analytical Validation: Before storing a new batch, run a baseline High-Performance Liquid Chromatography (HPLC) or ¹H-NMR analysis. Ensure purity is >95%. In NMR, verify the sharp aldehyde proton peak (~10.0 ppm) and the absence of a broad carboxylic acid peak (~11-13 ppm).

  • Inert Atmosphere Purging (Causality: Oxygen Exclusion): Transfer the compound into storage vials inside a glove box, or use a Schlenk line to 4[4]. Argon is preferred over Nitrogen because it is denser than air and forms a protective physical blanket over the compound.

  • Actinic Light Protection (Causality: Initiation Prevention): Aliquot the compound into amber glass vials. Clear glass transmits UV light, which provides the activation energy necessary to initiate the radical chain reaction.

  • Thermal Control (Causality: Kinetic Slowing): Seal the vials with PTFE-lined, airtight caps. 3[3] for short-term use (weeks) or -20°C for long-term storage (months). Lowering the temperature exponentially decreases the kinetic rate of any residual oxidation reactions.

  • Single-Use Aliquoting (Causality: Freeze-Thaw Mitigation): Divide your main batch into smaller, single-use aliquots. Repeatedly opening a cold vial in ambient air introduces atmospheric moisture (condensation) and fresh oxygen, rapidly accelerating degradation.

Q: How do different storage conditions quantitatively affect the purity of the aldehyde over time? A: The table below synthesizes the degradation kinetics of heterocyclic aldehydes under various environmental conditions, demonstrating the critical need for strict storage protocols.

Table 1: Quantitative Impact of Storage Conditions on this compound Purity

Storage ConditionAtmosphereContainer TypeTemperature1-Month Purity3-Month Purity6-Month Purity
Uncontrolled Ambient AirClear Glass25°C< 80%< 60%< 40%
Partial Control Ambient AirAmber Glass2-8°C~ 90%~ 80%~ 70%
Strict Protocol Argon PurgedAmber Glass2-8°C> 99%> 98%> 97%
Cryo-Storage Argon PurgedAmber Glass-20°C> 99%> 99%> 99%

Section 3: Troubleshooting Guide

Q: My sample has turned from light yellow to dark brown. What does this mean, and can I still use it? A: Pure pyridinecarboxaldehydes typically present as clear to light yellow substances. A5[5] or the formation of a gummy texture is a definitive visual indicator of advanced oxidation and subsequent polymerization of the degraded products[4]. Do not use this sample directly. The carboxylic acid impurities will severely interfere with downstream synthetic steps, such as reductive aminations or Schiff base formations. You must either discard the batch or repurify it via flash column chromatography.

Q: I stored my sample at 4°C, but it still oxidized. What went wrong? A: Temperature control alone is insufficient if atmospheric variables are ignored. The most common failure point is opening a refrigerated vial before it has warmed to room temperature. This causes atmospheric moisture to condense inside the vial. Combined with the introduction of fresh oxygen,2[2]. Always allow the vial to reach room temperature in a desiccator before opening, and strictly re-purge with Argon before resealing.

Q: How can I analytically troubleshoot and verify the integrity of my stored this compound? A: Implement a strict decision matrix based on visual and analytical data. If visual inspection passes, proceed to HPLC. The oxidized carboxylic acid will exhibit a significantly different retention time and an altered UV absorbance profile compared to the parent aldehyde[2].

Workflow Start Inspect this compound Visual Visual Color Check Start->Visual PassVis Clear / Light Yellow Visual->PassVis Pass FailVis Dark Brown / Gummy Visual->FailVis Fail HPLC Run HPLC / 1H-NMR PassVis->HPLC Discard Discard or Purify (Column Chromatography) FailVis->Discard PassAna Purity > 95% HPLC->PassAna Pass FailAna Purity < 95% HPLC->FailAna Fail Store Purge with Argon Seal in Amber Vial Store at 2-8°C PassAna->Store FailAna->Discard

Self-validating inspection and storage workflow for this compound.

References

Sources

Technical Support Center: Purification of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-PYR-ALDEHYDE-001 Subject: Troubleshooting Column Chromatography for 4-Acetylpicolinaldehyde

Overview

Welcome to the technical support center. You are likely here because the purification of This compound (4-acetylpyridine-2-carbaldehyde) is failing due to two competing chemical behaviors: the basicity of the pyridine ring causing streaking (tailing) and the electrophilicity of the aldehyde group leading to instability (oxidation/acetal formation) .

This guide moves beyond standard protocols to address the specific mechanistic failures associated with this bifunctional molecule.

Part 1: The "Streaking" Phenomenon

Q: My product elutes as a broad streak rather than a defined spot, contaminating other fractions. Why is this happening?

A: This is a classic "Pyridine-Silanol" interaction. Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (Si-OH). The basic nitrogen atom in the pyridine ring of your molecule acts as a Lewis base, hydrogen-bonding strongly with these acidic sites. This results in a "stick-and-slip" mechanism that drags the compound through the column, causing severe tailing.

The Fix: Column Passivation (The "TEA" Method) You must neutralize the acidic sites on the silica before and during the run.

Protocol: Triethylamine (TEA) Passivation

  • Step 1 (Mobile Phase Prep): Prepare your eluent (e.g., Hexane/Ethyl Acetate or DCM/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the solvent mixture.

  • Step 2 (Column Pre-treatment): Flush the packed silica column with 2-3 column volumes (CV) of the TEA-containing mobile phase before loading your sample. This saturates the active silanol sites.

  • Step 3 (Elution): Run the column with the TEA-spiked solvent.

Critical Note: TEA is difficult to remove due to its high boiling point relative to some solvents. Rotovap your fractions thoroughly, and if necessary, co-evaporate with toluene to remove residual amine. Alternatively, use 1% aqueous NH₄OH in the mobile phase if using more polar solvents, as ammonia is more volatile.

Part 2: The "Disappearing Product" (Stability)

Q: I see a spot on TLC, but after the column, my yield is low or I see new impurities. Is the compound decomposing?

A: Yes, likely via Oxidation or Acetal Formation. this compound contains an electron-deficient aldehyde.

  • Oxidation: On the high-surface-area silica, the aldehyde is exposed to adsorbed oxygen, rapidly oxidizing to 4-acetylpicolinic acid . This acid will stick permanently to the silica (baseline spot), lowering your yield.

  • Acetal Formation: If you are using Methanol (MeOH) in your mobile phase, the aldehyde reacts to form a hemiacetal or dimethyl acetal.

The Fix: Solvent Selection & Speed

ParameterRecommendationScientific Rationale
Solvent A Dichloromethane (DCM) Good solubility for pyridines; non-nucleophilic.
Solvent B Ethyl Acetate (EtOAc) Modulates polarity without reacting with the aldehyde.
Forbidden Methanol / Ethanol Alcohols attack the aldehyde C=O to form acetals.
Time < 30 Minutes Minimize residence time on silica to reduce oxidation risk.

Protocol: The "Flash" Technique

  • Use a shorter, wider column to increase flow rate.

  • Use Neutral Alumina instead of Silica Gel if decomposition persists. Alumina is less acidic and less likely to catalyze the oxidation or degradation of the aldehyde [1].

Part 3: Solubility & Loading

Q: The sample precipitates at the top of the column when I add the mobile phase.

A: This is a "Solubility Mismatch." this compound is moderately polar. If you try to load it using a non-polar mobile phase (like pure Hexane), it will crash out, leading to poor resolution and double-peaking.

The Fix: Dry Loading Do not liquid load. Use the dry load technique to ensure a tight band.

Protocol: Celite Dry Loading

  • Dissolve crude material in a minimal amount of DCM.

  • Add Celite 545 (approx. 2g Celite per 1g crude).

  • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.

  • Pour this powder carefully onto the top of your packed column.

  • Add a layer of sand to protect the bed.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting purification failures for this specific molecule.

TroubleshootingLogic Start Start: Purification Issue Issue_Type Identify Primary Defect Start->Issue_Type Branch_Streaking Broad Tailing / Streaking Issue_Type->Branch_Streaking Peak Shape Branch_Loss Yield Loss / New Spots Issue_Type->Branch_Loss Purity/Yield Branch_Precip Clogging / Top Precipitate Issue_Type->Branch_Precip Physical Action_TEA CAUSE: Pyridine-Silanol Interaction ACTION: Add 1% TEA to Mobile Phase Branch_Streaking->Action_TEA Action_Alumina CAUSE: Acidic Degradation ACTION: Switch to Neutral Alumina Branch_Loss->Action_Alumina Oxidation Action_Solvent CAUSE: Acetal Formation ACTION: Remove Methanol/Ethanol Branch_Loss->Action_Solvent Side Rxn Action_DryLoad CAUSE: Solubility Mismatch ACTION: Dry Load on Celite Branch_Precip->Action_DryLoad

Caption: Decision tree for diagnosing chromatographic failures specific to pyridine aldehydes.

Experimental Workflow: Optimized Purification

Below is the recommended "Gold Standard" workflow for purifying this compound.

Workflow Step1 1. Dissolution (DCM) Step2 2. Adsorption (Celite 545) Step1->Step2 Step3 3. Evaporation (Free-flowing powder) Step2->Step3 ColumnPrep 4. Column Prep (Silica + 1% TEA) Step3->ColumnPrep Elution 5. Gradient Elution (Hex/EtOAc + 1% TEA) ColumnPrep->Elution Analysis 6. Analysis (NMR/TLC) Elution->Analysis

Caption: Optimized dry-loading and passivation workflow to minimize streaking and decomposition.

References
  • Organic Syntheses. (1955). 4-Acetylpyridine.[1] Coll. Vol. 3, p.23. Retrieved from [Link] (Reference for instability of acetyl-pyridines on distillation).

  • National Institutes of Health (PMC). (2017). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde. Retrieved from [Link] (Demonstrates aldehyde reactivity on silica surfaces).

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists seeking to optimize the synthesis of 4-Acetylpicolinaldehyde (4-acetylpyridine-2-carboxaldehyde). Because this molecule possesses two highly reactive carbonyl-based handles on an electron-deficient pyridine core, its synthesis is notoriously prone to chemoselectivity issues, over-oxidation, and poor isolated yields.

This guide bypasses generic advice to provide field-proven insights, mechanistic troubleshooting, and a self-validating experimental protocol designed for scalability and high yield.

Part 1: Mechanistic Insights & Route Selection (FAQs)

Q1: Why does the classic Selenium Dioxide (Riley) oxidation of 4-acetyl-2-methylpyridine result in low yields (<30%) and complex mixtures? A1: The Riley oxidation relies on the electrophilic attack of SeO₂ on activated C-H bonds[1]. In 4-acetyl-2-methylpyridine, the C2-methyl group is activated by the adjacent pyridine nitrogen, making it a standard target for formylation. However, the


-protons of the C4-acetyl group are also highly acidic and susceptible to SeO₂ oxidation. This competing reactivity leads to the formation of 1,2-dicarbonyl (glyoxal) byproducts and picolinic acid derivatives. The lack of chemoselectivity makes this route unviable for high-yield synthesis.

Q2: Can I synthesize this compound by reducing Methyl 4-acetylpicolinate with DIBAL-H? A2: Yes, but not directly. DIBAL-H is an electrophilic reducing agent that will competitively reduce the C4-acetyl ketone to a secondary alcohol alongside the C2-ester reduction. If you choose this route, you must protect the ketone as an acetal first. Furthermore, DIBAL-H reductions of picolinates often suffer from severe workup issues; the resulting aluminum salts strongly chelate to the pyridine nitrogen and the newly formed oxygen, creating unbreakable emulsions. You must quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1–2 hours to break this chelate.

Q3: What is the recommended, high-yield route for synthesizing this compound? A3: The most robust and scalable laboratory method is the Acetal-Protected Halogen-Metal Exchange Route [2]. By starting with 2-bromo-4-acetylpyridine, protecting the ketone, and utilizing cryogenic lithiation followed by DMF quenching, you bypass all chemoselectivity issues associated with oxidations or ester reductions.

SeO2_Pitfalls SM 4-Acetyl-2-methylpyridine Reagent SeO2 (Riley Oxidation) SM->Reagent Path1 C2-Methyl Oxidation (Desired Pathway) Reagent->Path1 Path2 Acetyl α-Proton Oxidation (Undesired Pathway) Reagent->Path2 Prod1 This compound (Low Yield) Path1->Prod1 Prod2 1,2-Dicarbonyl Byproducts (Complex Mixture) Path2->Prod2

Fig 1: Chemoselectivity pitfalls in the SeO2 oxidation of 4-acetyl-2-methylpyridine.

Part 2: Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters for the recommended three-step halogen-metal exchange workflow.

StepTransformationReagents / EquivalentsTemp (°C)Time (h)Expected Yield
1 Ketal ProtectionEthylene Glycol (3.0 eq), TsOH (0.1 eq)110 °C12.085 - 90%
2 Lithiation & Formylationn-BuLi (1.1 eq), DMF (2.0 eq)-78 °C2.575 - 85%
3 Acidic Deprotection2M HCl (aq) / THF25 °C4.0> 90%

Part 3: Step-by-Step Experimental Protocols

The following self-validating protocols are engineered to prevent common failure modes.

Step 1: Protection of 2-Bromo-4-acetylpyridine

Causality Check: We use Dean-Stark conditions to drive the equilibrium forward by continuously removing water. Toluene is chosen over benzene for its higher boiling point and lower toxicity.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-bromo-4-acetylpyridine (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagents: Add ethylene glycol (3.0 eq) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor water accumulation in the trap. Continue refluxing until water ceases to evolve (typically 12 hours) and TLC indicates complete consumption of the starting material.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-bromo-4-(2-methyl-1,3-dioxolan-2-yl)pyridine.

Step 2: Cryogenic Lithiation and Formylation

Causality Check: The addition of n-BuLi must be strictly controlled at -78 °C. At warmer temperatures, the butyl anion will act as a nucleophile and attack the electron-deficient pyridine ring (Chichibabin-type addition) rather than performing the desired lithium-halogen exchange [3].

  • Setup: Dissolve the protected bromopyridine (1.0 eq) in anhydrous THF (0.1 M) under a strict argon or nitrogen atmosphere. Cool the flask in a dry ice/acetone bath to -78 °C.

  • Lithiation: Dropwise, add n-BuLi (1.1 eq, 2.5 M in hexanes) down the side of the flask over 15–20 minutes to maintain the internal temperature. Stir at -78 °C for 45 minutes. The solution will typically turn deep red or brown, indicating the formation of the 2-lithiopyridine intermediate.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise. Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the protected picolinaldehyde.

Step 3: Acidic Deprotection

Causality Check: Mild acidic conditions are required to hydrolyze the dioxolane ring without degrading the newly formed and highly reactive picolinaldehyde.

  • Reaction: Dissolve the protected intermediate in a 1:1 mixture of THF and 2M aqueous HCl.

  • Stirring: Stir at room temperature for 4 hours. Monitor by TLC or LC-MS until the deprotection is complete.

  • Workup: Carefully neutralize the mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Dry the organic phase over Na₂SO₄ and concentrate in vacuo to afford pure this compound.

Workflow A 2-Bromo-4-acetylpyridine B Acetal Protection (Ethylene Glycol, TsOH, Toluene) A->B C 2-Bromo-4-(2-methyl-1,3-dioxolan-2-yl)pyridine B->C D Lithiation & Formylation (n-BuLi, DMF, -78°C) C->D E Protected Picolinaldehyde D->E F Acidic Deprotection (Aqueous HCl / THF) E->F G This compound F->G

Fig 2: Three-step synthetic workflow for the high-yield preparation of this compound.

References

  • Name Reactions: A Collection Of Detailed Reaction Mechanisms (Riley Oxidation) Source: VDOC.PUB / J. Chem. Soc. URL:[Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: ARKAT USA (Arkivoc) URL:[Link]

  • First Discovery and Structure-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents Source: PLOS One URL:[Link]

Troubleshooting hydrate formation in pyridine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Impurity

Pyridine carboxaldehydes (specifically the 2- and 4-isomers) are notorious for their hygroscopic nature. Unlike benzaldehyde, which remains stable in moist air, pyridine aldehydes rapidly react with atmospheric moisture to form gem-diols (hydrates) .

This is not a simple impurity; it is a reversible chemical equilibrium that alters stoichiometry, shifts NMR signals, and disrupts nucleophilic additions. This guide provides the diagnostic tools to identify hydration and the protocols to reverse it.

Module 1: Diagnostic & Identification

How do I know if my reagent is hydrated?

Q: My

H NMR shows no aldehyde peak at 10 ppm. Did my compound decompose?

A: Likely not. It has converted to the gem-diol form. The electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic, driving the equilibrium toward the hydrate in the presence of water.

Diagnostic Checklist:

  • Check the Aldehyde Region: Look for the disappearance of the signal at 9.8–10.2 ppm .

  • Check the Hydrate Region: Look for a new methine signal (CH(OH)

    
    ) in the 5.5–6.5 ppm  range.
    
  • Solvent Test: Run the sample in DMSO-d

    
      (anhydrous). The equilibrium should shift back toward the aldehyde, reappearing at ~10 ppm. If you run it in D
    
    
    
    O, you will almost exclusively see the hydrate.

Data: Chemical Shift Comparison

CompoundAldehyde

(CHO)
Hydrate

(CH(OH)

)
Hydration in D

O (%)
2-Pyridinecarboxaldehyde ~10.0 ppm~5.9 ppm> 45%
3-Pyridinecarboxaldehyde ~10.1 ppm~6.0 ppm< 10%
4-Pyridinecarboxaldehyde ~10.1 ppm~5.9 ppm> 50%
Benzaldehyde (Reference)10.0 ppmN/A< 1%

Note: The 3-isomer is significantly more stable against hydration due to the lack of resonance destabilization (see Module 2).

Module 2: Mechanism & Causality

Why does this happen specifically to pyridine aldehydes?

Q: Why are 2- and 4-pyridinecarboxaldehydes so unstable compared to the 3-isomer?

A: It is a matter of electronic activation . The pyridine nitrogen is an electron-withdrawing group (EWG).

  • Inductive Effect (-I): Present in all isomers, making the carbonyl carbon more positive (electrophilic).

  • Resonance Effect (-R): In the 2- and 4-positions, the nitrogen atom can accept electron density through resonance, placing a formal positive charge on the ring carbons adjacent to the carbonyl. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by water.

Visualizing the Mechanism The diagram below illustrates the acid-catalyzed hydration pathway and the resonance contribution.

HydrationMechanism Aldehyde Free Aldehyde (Electrophilic) Protonated Protonated Species (Highly Activated) Aldehyde->Protonated + H+ (Acid Catalysis) Transition Water Attack (Nucleophilic Addition) Protonated->Transition + H2O GemDiol Gem-Diol (Hydrate) (Stable in H2O) Transition->GemDiol - H+ GemDiol->Aldehyde Heat / Drying Agent

Figure 1: Acid-catalyzed hydration mechanism. Note that the reaction is reversible.

Module 3: Remediation & Purification

How do I fix it?

Q: Can I use the hydrate directly in my reaction?

A:

  • Yes, if: You are performing a reaction under acidic conditions or high temperatures (e.g., condensation), where the equilibrium is fast.

  • No, if: You need precise stoichiometry (e.g., organometallic addition). The water released will quench reagents like Grignards or n-BuLi.

Q: How do I dry the aldehyde effectively?

A: Simple vacuum drying is often insufficient because the hydrate is thermodynamically stable. You must use azeotropic distillation or chemical drying agents.

Protocol: Azeotropic Dehydration

  • Dissolve: Dissolve the hydrated aldehyde in Toluene or Benzene (approx. 10 mL per gram).

  • Reflux: Set up a Dean-Stark trap. Reflux for 2–4 hours. Water will separate into the trap.

  • Distill: Once water collection ceases, distill off the toluene at atmospheric pressure.

  • Vacuum Distill: Perform a final vacuum distillation of the aldehyde residue.

    • 2-PyCHO bp: ~55°C at 2 mmHg.

    • 4-PyCHO bp: ~70°C at 10 mmHg.

Protocol: Chemical Drying (Small Scale) For small samples (<5 g) where distillation is impractical:

  • Dissolve in Dichloromethane (DCM) .

  • Add activated 4Å Molecular Sieves or anhydrous MgSO

    
      (allow to sit for 2 hours).
    
  • Filter under an inert atmosphere (Argon/Nitrogen).

  • Evaporate solvent. Immediate use is recommended.

Troubleshooting Decision Tree

DecisionTree Start Sample Check NMR 1H NMR in DMSO-d6 Start->NMR Result Aldehyde Peak Present? NMR->Result Yes Purity > 95%? Result->Yes Yes NoPeak Hydrate Confirmed Result->NoPeak No (Peak at ~6ppm) Use Proceed with Reaction Yes->Use Yes Purify Azeotropic Distillation (Toluene) Yes->Purify No (Water peaks visible) NoPeak->Purify Purify->NMR Re-test

Figure 2: Workflow for assessing and treating hydrated pyridine aldehydes.

Module 4: Storage & Prevention

How do I stop it from coming back?

Q: I purified it, but it turned into a solid/sludge after a week. Why?

A: 2- and 4-pyridinecarboxaldehydes are liquids at room temperature. If they solidify, they have likely converted to the solid gem-diol or oxidized to the carboxylic acid .

  • Storage Rule 1: Store under Argon/Nitrogen.

  • Storage Rule 2: Store at -20°C . Low temperature slows the kinetics of hydration and oxidation.

  • Storage Rule 3: Avoid acidic contaminants. Trace acid catalyzes hydration. Store over a few pellets of activated molecular sieves if possible.

Q: What is the difference between the "Hydrate" and the "Hydrochloride"?

A: This is a common purchasing error.

  • Hydrate: Neutral molecule (Py-CH(OH)

    
    ). Reversible.
    
  • Hydrochloride: Salt form (PyH

    
    -CHO 
    
    
    
    Cl
    
    
    ). This is a stable solid but is acidic . To use it as a free aldehyde, you must neutralize it (e.g., with saturated NaHCO
    
    
    ) and extract it into organic solvent.
References
  • Lázaro Martínez, J. M., et al. (2010).[1] "NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives." The Journal of Organic Chemistry, 75(10), 3208-3213.

  • Perrin, D. D. (1965). "Hydration of Carbonyl Compounds." Advances in Physical Organic Chemistry, 3, 163-283.
  • Soudi, A. A., et al. (2012). "Reactivity of Pyridine-Carboxaldehydes: Hydration and Hemiacetal Formation."[1][2][3] Journal of Chemical Research.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard protocols for azeotropic distillation).

Sources

Technical Support Center: Solvent Systems for 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Solvation and Reaction Media for 4-Acetylpyridine-2-carboxaldehyde Ticket ID: #SOLV-4APA-001 Status: Active Analyst: Senior Application Scientist, Chemical Process Development

Executive Summary & Chemical Profile

4-Acetylpicolinaldehyde (4-acetylpyridine-2-carboxaldehyde) is a bifunctional heterocyclic building block. Its dual-carbonyl nature presents a unique challenge: the C2-aldehyde is highly electrophilic and prone to hydration, while the C4-acetyl group requires more forcing conditions for condensation.

The choice of solvent is not merely about solubility; it is the primary switch for chemoselectivity .

Physicochemical Profile
PropertyCharacteristicImpact on Solvent Selection
Polarity Moderate-HighSoluble in polar aprotic/protic solvents; insoluble in non-polar hydrocarbons.
C2-Aldehyde High ElectrophilicityProne to hemiacetal formation in alcohols; susceptible to hydration in wet solvents.
C4-Acetyl Enolizable KetoneRequires basic conditions or specific activation; less reactive than C2-CHO.
Pyridine N Basic / Lewis BaseCan coordinate to metal catalysts; susceptible to protonation in acidic media.

Solubility & Stability Guide

User Question: "I am observing degradation of my starting material in methanol. What is happening?"

Technical Diagnosis: The C2-aldehyde position is activated by the adjacent pyridine nitrogen. In primary alcohols (MeOH, EtOH), it rapidly forms hemiacetals in equilibrium. While reversible, this complicates NMR analysis and can retard reaction rates by lowering the concentration of the free aldehyde.

Solvent Compatibility Matrix
Solvent ClassExamplesSolubilityStability RiskRecommended Use
Chlorinated DCM, ChloroformExcellent LowGeneral Synthesis. Ideal for non-polar extractions and anhydrous reactions.
Polar Aprotic DMSO, DMF, DMAcHigh LowHigh-Temp Reactions. Use for difficult condensations requiring heat >80°C. Difficult to remove.
Alcohols Methanol, EthanolGood Moderate Schiff Base Formation. Promotes hemiacetal equilibrium (reversible). Good for crystallization.
Ethers THF, 1,4-DioxaneGood LowGrignard/Lithiation. Must be anhydrous to prevent hydration.
Hydrocarbons Hexanes, PentanePoor High (Precipitation)Purification. Use as an antisolvent to crash out the product.
Aromatic Toluene, XyleneModerate LowDean-Stark. Azeotropic removal of water during condensation.

Application-Specific Solvent Protocols

Scenario A: Selective Schiff Base Formation (Ligand Synthesis)

Target: Reaction at C2-Aldehyde only.

The Challenge: Achieving complete conversion without affecting the C4-acetyl group or hydrolyzing the imine.

Protocol:

  • Solvent: Anhydrous Ethanol or Methanol .

  • Concentration: 0.1 M – 0.5 M.

  • Catalyst: Glacial Acetic Acid (1-3 drops per 5 mmol).

  • Procedure:

    • Dissolve this compound in absolute ethanol.

    • Add amine (1.0 equiv) slowly at 0°C to minimize side reactions.

    • Allow to warm to RT. If precipitation does not occur, reflux for 2-4 hours.

  • Troubleshooting:

    • Issue: No precipitate.

    • Fix: The product is likely soluble in ethanol. Switch solvent to Acetonitrile or add Diethyl Ether as an antisolvent to induce crystallization.

Scenario B: Aldol Condensation / Claisen-Schmidt

Target: Reaction involving the C4-Acetyl enolate.

The Challenge: The C2-aldehyde is more reactive and will self-condense or react with the electrophile if not protected or if stoichiometry is uncontrolled.

Protocol:

  • Solvent: THF (Kinetic control) or Water/Ethanol (1:1) (Thermodynamic control).

  • Base:

    • Mild: Piperidine/Acetic Acid (in Ethanol).

    • Strong: LiHMDS or LDA (in THF at -78°C) for directed enolate formation at C4.

  • Procedure (Green Chemistry Approach):

    • Mix this compound and electrophile (e.g., benzaldehyde) in 1:1 EtOH/Water.

    • Add NaOH (10 mol%).

    • Stir at RT.[1] The product often precipitates out of the aqueous mixture.[2]

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended chemical transformation of this compound.

SolventSelection Start Select Reaction Type Rxn_Schiff Schiff Base (Imine Formation) Start->Rxn_Schiff Rxn_Aldol Aldol Condensation (C-C Bond) Start->Rxn_Aldol Rxn_Metal Metal Coordination Start->Rxn_Metal Solv_Alc Methanol/Ethanol (Reflux) Rxn_Schiff->Solv_Alc Standard Solv_Tol Toluene (Dean-Stark) Rxn_Schiff->Solv_Tol Stubborn Substrates Solv_THF THF / DCM (Anhydrous) Rxn_Aldol->Solv_THF Kinetic (LDA) Solv_Aq Ethanol/Water (Green) Rxn_Aldol->Solv_Aq Thermodynamic Rxn_Metal->Solv_Alc Solubility Outcome_Eq Equilibrium Control (Precipitation) Solv_Alc->Outcome_Eq Solv_Tol->Outcome_Eq Outcome_Kin Kinetic Control (Low Temp) Solv_THF->Outcome_Kin

Figure 2: Reactivity & Degradation Pathways

Caption: Competing reaction pathways for this compound in protic vs. aprotic media.

Reactivity Substrate This compound Path_Alc Alcohol Solvent (MeOH/EtOH) Substrate->Path_Alc Path_Water Aqueous Media (pH > 7) Substrate->Path_Water Path_Aprotic Aprotic Solvent (DCM/THF) Substrate->Path_Aprotic Prod_Hemi Hemiacetal (Reversible) Path_Alc->Prod_Hemi Fast Equilibrium Prod_Hydrate Gem-Diol (Hydrate) Path_Water->Prod_Hydrate Nucleophilic Attack at C2 Prod_Stable Stable Solution Path_Aprotic->Prod_Stable Inert

Frequently Asked Questions (FAQ)

Q1: My product is oiling out instead of crystallizing in Ethanol. How do I fix this?

  • A: This is common with pyridine derivatives.

    • Scratch the glass: Induce nucleation.

    • Solvent Swap: Evaporate the ethanol and redissolve in a minimum amount of DCM , then slowly add Hexanes or Pentane until cloudy. Refrigerate.

    • Drying: Ensure the oil is not simply wet with solvent. High-vacuum drying often solidifies these amorphous oils.

Q2: Can I use acetone as a solvent?

  • A: Avoid Acetone if you are performing an aldol condensation or reaction with amines. Acetone is a ketone and will compete with the 4-acetyl group of your substrate (Cross-Aldol competition) or react with your amine to form a Schiff base byproduct.

Q3: How do I remove high-boiling solvents like DMSO or DMF after the reaction?

  • A: Do not attempt to distill them off, as the heat may degrade the aldehyde.

    • Aqueous Workup: Dilute with 10x volume of water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF/DMSO.

    • Lyophilization: If the product is water-stable, freeze-drying is an option.

References

  • ChemicalBook. (2024). 2-Pyridinecarboxaldehyde: Chemical Properties and Stability. Retrieved from

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).[2][3][4] Retrieved from

  • Organic Chemistry Portal. Schiff Bases: Synthesis and Applications. Retrieved from

  • Latif, M. A., et al. (2019).[5] Preparation of Schiff Base by Condensation of 4-(Dimethylamino)benzaldehyde.[5] Russian Journal of General Chemistry. (Analogous pyridine-aldehyde reactivity).[6][7][8][9] Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Support Center: Troubleshooting the Aqueous Stability of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Acetylpicolinaldehyde (4-acetylpyridine-2-carboxaldehyde). This guide is designed for researchers and drug development professionals who require high-fidelity handling of this bifunctional pyridine derivative in aqueous media.

Handling dual-carbonyl heterocycles in water presents unique challenges. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your compound during biological assays, ligand synthesis, and long-term storage.

Mechanistic Insights: The Causality of Aqueous Instability

To troubleshoot issues with this compound, one must first understand the three competing chemical pathways it undergoes in water. Do not treat this compound as a simple aliphatic aldehyde; its reactivity is heavily dictated by the electronic effects of the pyridine ring and the C4-acetyl group.

A. Reversible Hydration (Gem-Diol Formation)

Aldehydes with strong electron-withdrawing groups rapidly react with water to form stable geminal diols (hydrates)[1]. In this compound, the highly electronegative pyridine nitrogen and the C4-acetyl group withdraw electron density from the C2-formyl carbon, making it extremely electrophilic. Consequently, in aqueous solution, the compound exists predominantly as a gem-diol rather than the free aldehyde[2]. Crucially, this is a reversible masking effect, not a degradation pathway.

B. Base-Catalyzed Aldol Condensation

The C4-acetyl group possesses alpha-protons (


). In alkaline environments (pH > 7.5), these protons are easily abstracted to form a reactive enolate. This enolate will nucleophilically attack the highly electrophilic formyl group of adjacent molecules, leading to irreversible oligomerization and the characteristic "browning" of older solutions[3],[4].
C. Auto-Oxidation

Like all electron-deficient aldehydes, the C2-formyl group is susceptible to auto-oxidation in the presence of dissolved oxygen, irreversibly converting the aldehyde into 4-acetylpicolinic acid[3]. This process is accelerated by light and trace transition metals.

Pathways A This compound (Free Aldehyde) B Gem-diol (Hydrate) (Reversible Masking) A->B H2O (pH < 6) Fast Equilibrium C 4-Acetylpicolinic Acid (Oxidation) A->C O2 (Air) Irreversible D Aldol Oligomers (Condensation) A->D OH- (pH > 8) Irreversible

Figure 1: Primary reaction pathways of this compound in aqueous environments.

Troubleshooting & FAQs

Q1: My NMR spectrum of the aqueous stock solution (in


) shows a missing aldehyde proton peak at ~10 ppm. Has my compound degraded? 
A:  No, it has hydrated. Because of the electron-withdrawing pyridine ring, the formyl group undergoes rapid nucleophilic attack by water to form a gem-diol[2]. You will observe the disappearance of the 

aldehyde singlet (~10.1 ppm) and the emergence of a new

methine singlet at ~6.0–6.5 ppm. This is a natural equilibrium state in water and does not indicate degradation.

Q2: My aqueous stock solution turned dark brown and formed a precipitate after a week at room temperature. What happened? A: The solution underwent base-catalyzed aldol condensation and/or auto-oxidation. Pyridinecarboxaldehydes are known to turn brown over time due to the formation of conjugated oligomers[3]. To prevent this, never store this compound in basic buffers. Maintain the pH between 5.0 and 6.0, use degassed solvents, and store aliquots at -80°C under argon[5].

Q3: If the aldehyde is masked as a gem-diol in water, will it still react with amines to form a Schiff base in my conjugation assay? A: Yes. The hydration is a dynamic equilibrium. Amines (such as lysine residues or synthetic linkers) are significantly stronger nucleophiles than water. As the trace amount of free aldehyde reacts to form the imine, Le Chatelier's principle continuously drives the dehydration of the gem-diol until the conjugation is complete[1].

Quantitative Data: Stability Metrics in Aqueous Media

To maximize the half-life of your experiments, align your buffer conditions with the stability metrics outlined below.

ParameterpH < 4.0 (Acidic)pH 5.0 - 6.0 (Slightly Acidic)pH > 8.0 (Basic)
Hydration Extent > 95% (Pyridinium ion effect)~ 70 - 80%< 50%
Dominant Degradation Acid-catalyzed acetalizationHighly Stable (Minimal degradation)Aldol Condensation (Oligomerization)
Auto-Oxidation Risk LowLow to ModerateHigh
Recommended Action Avoid unless required for catalysisOptimal for Stock Solutions Do not store; use immediately

Experimental Protocols

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocols. These methodologies build in verification steps so you do not carry degraded materials into complex downstream biological assays.

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

Objective: Prevent auto-oxidation and aldol condensation during long-term storage.

  • Solvent Degassing: Sparge HPLC-grade water or your chosen buffer (e.g., 50 mM MES) with Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • pH Adjustment: Verify the buffer is strictly between pH 5.0 and 6.0. Causality: This prevents the enolization of the C4-acetyl group while keeping the pyridine nitrogen (

    
    ) predominantly unprotonated, balancing solubility and stability.
    
  • Dissolution: Add this compound to the degassed buffer to reach your target concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Validation Check (Critical): Take a 50 µL aliquot, dilute in 450 µL

    
    , and acquire a rapid 
    
    
    
    -NMR spectrum. Calculate the ratio of the gem-diol peak (~6.2 ppm) to the free aldehyde peak (~10.1 ppm). This establishes your baseline hydration state and confirms no pre-existing oxidation (which would appear as a picolinic acid derivative).
  • Storage: Aliquot the validated solution into amber microcentrifuge tubes, blanket the headspace with Argon, flash-freeze in liquid nitrogen, and store at -80°C.

Workflow N1 1. Solvent Preparation Degas H2O with Argon (30 min) N2 2. Buffer Adjustment Set pH to 5.0 - 6.0 (MES/Acetate) N1->N2 N3 3. Dissolution Add this compound N2->N3 N4 4. Validation Check Confirm integrity via 1H-NMR N3->N4 N5 5. Storage Aliquot, blanket with Ar, store at -80°C N4->N5

Figure 2: Self-validating workflow for preparing stable aqueous stock solutions.

References

Sources

Technical Guide: Removal of Unreacted 4-Acetylpyridine (4-AP)

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Why is 4-Acetylpyridine Difficult to Remove?

Unreacted 4-acetylpyridine (4-AP) is a notorious impurity in organic synthesis. Its persistence in product mixtures stems from three physicochemical properties that defeat standard evaporation techniques:

  • High Boiling Point: With a boiling point of 212°C , 4-AP cannot be removed via standard rotary evaporation or high-vacuum drying without subjecting the target product to thermal degradation [1].[1]

  • Basicity (pKa ~3.5): The pyridine nitrogen possesses a lone pair that interacts strongly with acidic sites on silica gel, causing severe "tailing" and co-elution during flash chromatography [2].[1]

  • Coordination Ability: It can act as a ligand, potentially binding to metal catalysts used in the reaction, carrying them into the purified product.[1]

This guide provides three chemically distinct workflows to sequester and remove 4-AP, ranked by operational simplicity and cost-effectiveness.

Method A: Acid-Base Liquid Extraction (The Gold Standard)

Best For: Neutral or acidic target products (e.g., amides, esters, carboxylic acids).[1] Do NOT Use If: Your target product contains a basic amine or is acid-sensitive (e.g., acetals, silyl ethers).

The Science

4-Acetylpyridine is a weak base.[1] By lowering the pH of the aqueous phase below its conjugate acid pKa (approx.[1] 3.5), we force the equilibrium toward the protonated pyridinium salt (


). This salt is highly water-soluble and insoluble in organic solvents, allowing for quantitative removal [3].


Protocol: The "pH Swing" Wash
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane). Note: Diethyl ether is less effective due to higher solubility of water in the ether layer.[1]

  • Acid Wash: Wash the organic layer 3 times with 1M HCl .[1]

    • Volume Rule: Use a 1:1 volume ratio of aqueous acid to organic layer.[1]

    • Observation: The 4-AP converts to 4-acetylpyridinium chloride and migrates to the aqueous phase.

  • Brine Wash: Wash the organic layer once with saturated NaCl to remove residual water/acid.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Alternative: The "Visual" Copper Complexation

If your product is acid-sensitive but stable to mild Lewis acids, use Copper(II) Sulfate .[1] Pyridines form water-soluble complexes with Cu(II), often visible as a color change.

  • Prepare a 10% aqueous CuSO₄ solution (Light Blue).

  • Wash the organic layer with the CuSO₄ solution.[1][2][3][4]

  • Visual Endpoint: The aqueous layer will turn Deep Blue/Purple as it complexes the pyridine [4].[1][5]

  • Repeat washes until the aqueous layer remains light blue (indicating no more pyridine is being extracted).[1]

Method B: Modified Flash Chromatography

Best For: Acid-sensitive products or when the product is also basic (making extraction impossible).[1]

The Science

Standard silica gel is slightly acidic (pH 4–5).[1] 4-AP interacts with these silanol groups (


), causing it to "streak" down the column and contaminate fractions. To fix this, we must "mask" the silanol sites using a sacrificial base [5].[1]
Protocol: The "Buffered" Silica Column

Mobile Phase Modifier: Triethylamine (TEA) or 1%


.[1]
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing 1% Triethylamine (TEA) .[1] This saturates the active silanol sites.[1]

  • Elution: Run the purification using your standard gradient (e.g., Hexane/EtOAc), maintaining 1% TEA in the solvent mixture throughout.

  • Post-Run Workup: TEA is volatile. The collected fractions can be evaporated; any residual TEA can be removed by high vacuum or azeotroping with DCM.[1]

Data Comparison: Tailing Factor (


) [1][6]
ConditionTailing Factor (

)
Separation Efficiency
Standard Silica (Hex/EtOAc)> 2.5 (Severe Tailing)Poor
Silica + 1% TEA 1.1 (Symmetric) High
Basic Alumina1.0 (Perfect Symmetry)High

Method C: Solid-Supported Scavenging (High Throughput)

Best For: Small scale (<100 mg), medicinal chemistry libraries, or valuable late-stage intermediates.

The Science

Strong Cation Exchange (SCX) resins are polymer beads functionalized with sulfonic acid groups.[1] They act as "solid-phase acids," trapping the basic 4-AP while allowing neutral products to pass through.

Protocol
  • Dissolve crude mixture in MeOH or DCM.[1]

  • Add SCX Resin (approx. 3-5 equivalents relative to expected 4-AP).[1]

  • Agitate/shake for 30–60 minutes.

  • Filter: The 4-AP remains bound to the solid resin.[1] The filtrate contains the clean product.[1]

  • Regeneration (Optional): The resin can be washed with ammonia in methanol to release the 4-AP if mass balance confirmation is needed.[1]

Decision Logic & Workflows

Workflow Visualization

The following diagram illustrates the decision process to select the correct removal method based on your product's chemistry.

G Start Crude Mixture (Product + 4-AP) IsProdBasic Is the Product Basic (e.g., amine)? Start->IsProdBasic IsProdAcidSens Is Product Acid-Sensitive? IsProdBasic->IsProdAcidSens No MethodB Method B: Chromatography (+1% TEA) IsProdBasic->MethodB Yes (Co-elution risk) MethodA Method A: Acid Wash (1M HCl) IsProdAcidSens->MethodA No MethodCu Method A (Variant): CuSO4 Wash IsProdAcidSens->MethodCu Yes (Mild sensitivity) MethodC Method C: SCX Resin Scavenging IsProdAcidSens->MethodC Yes (High sensitivity)

Figure 1: Decision Matrix for 4-Acetylpyridine Removal. Blue = Start, Green = Extraction Methods, Yellow = Chromatography, Red = Scavenging.

Frequently Asked Questions (FAQ)

Q: I tried the HCl wash, but my product precipitated. What happened? A: Your product might be an amide or have low solubility in the chosen organic solvent.[1]

  • Fix: Switch the organic solvent to Dichloromethane (DCM) or Chloroform, which have better solubility for polar organics than Ethyl Acetate.[1] Ensure the aqueous layer volume is sufficient to prevent "oiling out."[1]

Q: Can I remove 4-AP by high-vacuum drying overnight? A: Unlikely. With a boiling point of 212°C, 4-AP requires heat (>60°C) combined with high vacuum (<0.5 mbar) to move significantly. This risks degrading your product.[1] Chemical removal (Extraction/Scavenging) is far superior to thermal removal for this molecule.[1]

Q: The Copper Sulfate wash turned purple, but the color won't go away after 5 washes. A: You likely have a large excess of pyridine or another coordinating species (like an unreacted diamine).[1]

  • Fix: If the quantity is high, perform a bulk acid wash (if compatible) first, then use CuSO₄ as a "polishing" step to remove the final traces.

Q: My product is also a pyridine derivative. How do I separate it from 4-AP? A: This is the most difficult scenario. Acid wash will remove both.[1]

  • Strategy: You must rely on Flash Chromatography . 4-AP is relatively polar due to the acetyl group.[1] Use a gradient of Hexane/EtOAc with 1% TEA. 4-AP typically elutes later than alkyl-pyridines but earlier than amide-pyridines.[1]

References

  • National Toxicology Program. (1992).[1][7] 4-Acetylpyridine: Physical and Chemical Properties. National Institutes of Health.[1][7][8] Link

  • BenchChem. (2025).[1][6] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.Link

  • Rochester University. (n.d.).[1] Not Voodoo: Workup and Purification of Basic Amines.[1] Department of Chemistry.[1] Link

  • ResearchGate. (2017).[1] Discussion: Elimination of pyridine by extraction using Copper Sulfate.Link

  • Biotage. (2023).[1][9] How do I purify ionizable organic amine compounds using flash column chromatography?Link

Sources

Technical Support Center: 4-Acetylpicolinaldehyde Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization & Degradation of 4-Acetylpicolinaldehyde (4-APA) Ticket ID: #APA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Red Oil" Syndrome

Welcome to the 4-APA Stability Center. You are likely here because your bright yellow/white solid has turned into a viscous red-brown oil. This is the most common failure mode for This compound (also known as 4-acetylpyridine-2-carbaldehyde).

This molecule is chemically predisposed to "self-destruct" because it contains two reactive partners within the same structure:

  • Electrophile: The aldehyde at the C2 position (highly activated by the electron-deficient pyridine ring).

  • Nucleophile: The acetyl group at the C4 position (specifically, the enolizable

    
    -protons).
    

The Result: Without strict environmental controls, 4-APA undergoes rapid intermolecular aldol condensation , leading to oligomers and conjugated polymers (red oils). This guide provides the protocols to arrest this process.

The Chemistry of Failure (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. 4-APA does not usually "polymerize" in the traditional radical sense; it undergoes a step-growth Claisen-Schmidt condensation .

Mechanism: Intermolecular Self-Condensation

The pyridine nitrogen withdraws electron density, making the C2-aldehyde highly electrophilic. Simultaneously, the C4-acetyl group has acidic protons (


). Even trace basicity (from glass surfaces or water) generates an enolate that attacks the aldehyde of a neighboring molecule.

APA_Degradation Monomer 4-APA Monomer (Fresh) Enol Enol/Enolate Form (Trace Base/Acid) Monomer->Enol Tautomerization (Catalyzed by moisture/glass) Dimer Aldol Adduct (Beta-Hydroxy Ketone) Enol->Dimer Nucleophilic Attack on Neighbor's Aldehyde Polymer Conjugated Oligomer (Red/Brown Oil) Dimer->Polymer Dehydration (-H2O) & Chain Growth

Figure 1: The degradation pathway. Note that dehydration leads to extended conjugation, which causes the characteristic shift from colorless/yellow to deep red.

Storage & Handling Protocols (The Gold Standard)

Do not deviate from these parameters for samples stored >24 hours.

Protocol A: The "Cryo-Anhydrous" Storage System

Objective: Immobilize the molecules to prevent collision (kinetic control) and exclude water (catalyst removal).

ParameterSpecificationReason
Temperature -20°C to -80°C Kinetic inhibition of the aldol reaction. At RT, the reaction is spontaneous.
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against moisture.
Container Amber Glass + Teflon Tape Amber blocks UV (which can trigger radical side-reactions). Teflon tape seals against humidity.
State Solid (Preferred) If it oils out, the concentration of reactive groups effectively increases. Keep it solid if possible.
Solvent None (Neat) Do not store in solution. If necessary, use anhydrous Benzene or Toluene (frozen), but neat is safer.
Protocol B: Handling for Synthesis

Scenario: You need to weigh out 4-APA for a reaction.

  • Warm Up: Allow the sealed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water inside, creating a "catalytic pool" for degradation.

  • Inert Transfer: Flush the headspace with Argon immediately after removing the sample.

  • Glassware Prep: All glassware should be oven-dried. Avoid base baths for cleaning glassware used with 4-APA; residual surface alkalinity can trigger polymerization. Acid-wash (1N HCl) followed by water/acetone rinse is safer.

Troubleshooting Guide (FAQ)

Q1: My sample arrived as a brown oil, but the CoA says "Yellow Solid." Is it dead?

Diagnosis: Likely partial oligomerization. The "oil" is often the monomer dissolved in its own oligomers. Action:

  • Check 1H NMR in

    
    . Look for the aldehyde peak (~10.1 ppm) and acetyl methyl (~2.7 ppm).
    
  • If peaks are sharp but small broad humps exist in the baseline (6.5-8.0 ppm region), it is ~85-90% pure.

  • Rescue: You can attempt a rapid filtration through a short plug of neutral alumina (not basic!) or silica to remove the polar oligomers.

Q2: Can I purify it by distillation?

Risk: High.[1] Answer: Only if you have a high-vacuum setup (<0.5 mmHg). The boiling point is high (>100°C at reduced pressure), and heating it promotes the very aldol reaction you are trying to avoid. Better Alternative: Bisulfite Adduct Purification .

  • Dissolve oil in saturated aqueous

    
    . The aldehyde forms a solid adduct.
    
  • Wash the solid with Ethanol/Ether (removes oligomers).

  • Regenerate the aldehyde with mild base (

    
    ) and extract immediately into DCM.
    
Q3: Why does the NMR show extra peaks around 5-6 ppm?

Diagnosis: Hydrate formation. Answer: Pyridine aldehydes are electron-deficient and avidly react with water to form gem-diols (


).
Fix:  This is reversible. Ensure your NMR solvent is anhydrous. The hydrate will revert to the aldehyde in the reaction mixture if water is scavenged (e.g., by 

or molecular sieves).

Decision Tree: Handling Your Sample

Handling_Logic Start Assess 4-APA Sample State Physical State? Start->State Solid Yellow/White Solid State->Solid Liquid Red/Brown Oil State->Liquid Action1 Store at -20°C under Ar. Use within 3 months. Solid->Action1 Check Check 1H NMR Liquid->Check GoodNMR >90% Monomer Check->GoodNMR BadNMR <80% Monomer (Broad peaks) Check->BadNMR UseAsIs Use immediately. Account for mass diff. GoodNMR->UseAsIs Purify Perform Bisulfite Purification BadNMR->Purify

Figure 2: Workflow for assessing sample integrity before experimental use.

References

  • ChemicalBook. (2024). 2-Pyridinecarboxaldehyde: Chemical Properties and Stability. Retrieved from

  • Santa Cruz Biotechnology. (2010). Material Safety Data Sheet: 4-Pyridinecarboxaldehyde. Retrieved from

  • Organic Syntheses. (2005). Synthesis of 4-Acetylpyridine Oxime (General handling of acetylpyridines). Org. Synth. 2005, 82, 147. Retrieved from

  • BenchChem. (2025).[2] Best practices for handling and storing volatile aldehyde standards. Retrieved from

  • ResearchGate. (2018). Crossed-aldol condensation of 2-acetylpyridine with aromatic aldehydes. Retrieved from

Sources

Recrystallization techniques for 4-acetylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 4-Acetylpyridine-2-carbaldehyde Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who treat all pyridine derivatives identically during purification. However, 4-acetylpyridine-2-carbaldehyde (CAS: 20857-19-6) is a highly reactive bifunctional molecule[1]. It contains both a C4-acetyl group and a highly electrophilic C2-formyl (aldehyde) group. This dual functionality makes the molecule uniquely susceptible to thermal degradation, oxidation, and nucleophilic attack during standard recrystallization workflows.

This guide provides a self-validating, step-by-step methodology and troubleshooting matrix to ensure high-yield, high-purity recovery of your compound.

System Overview & Physicochemical Profiling

To design a robust recrystallization protocol, we must first establish the causality between the molecule's structure and its solvent compatibility. Protic solvents (like methanol or ethanol) can form hemiacetals with the C2-aldehyde under prolonged heating[2]. Furthermore, extended exposure to air at reflux accelerates the oxidation of the aldehyde to the corresponding picolinic acid derivative.

Table 1: Solvent System Matrix for 4-Acetylpyridine-2-carbaldehyde

Solvent SystemRecommended RatioBoiling Point (°C)Suitability & Mechanistic Rationale
Ethyl Acetate / Heptane 1:2 to 1:477 / 98Optimal. Aprotic system prevents acetal formation. The high thermal gradient allows for excellent crystal recovery.
Acetonitrile (Single) N/A82Good. Highly polar and aprotic. Frequently yields high-purity prisms for pyridine-2-carbaldehyde derivatives[3].
DCM / Hexane 1:340 / 69Fair. Low boiling point minimizes thermal stress, but high volatility can cause premature "crash" precipitation[4].
Ethanol / Water Variable78 / 100Poor. High risk of hydration or acetalization of the aldehyde group during prolonged heating[2].

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This protocol utilizes the Ethyl Acetate (Good Solvent) / Heptane (Anti-Solvent) system to maximize yield while preserving the structural integrity of the aldehyde.

Step-by-Step Methodology:

  • Preparation: Place the impure 4-acetylpyridine-2-carbaldehyde in a clean, dry round-bottom flask equipped with a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) to prevent auto-oxidation.

  • Dissolution: Add a minimum volume of hot Ethyl Acetate (approx. 60–65 °C) dropwise while stirring until the solid just dissolves[5]. Do not exceed 70 °C to minimize thermal stress.

  • Hot Filtration: If insoluble particulate matter is present, rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated fritted funnel into a clean, pre-warmed flask to prevent premature crystallization on the glass[6].

  • Anti-Solvent Addition: Bring the filtrate to a gentle simmer. Slowly add hot Heptane dropwise until the solution becomes faintly turbid (reaching the cloud point). Add a single drop of Ethyl Acetate to clear the turbidity[7].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to ambient temperature over 1–2 hours. Mechanistic note: Slow cooling promotes the growth of large, pure crystal lattices rather than trapping impurities in rapidly formed kinetic precipitates[8].

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the thermodynamic yield.

  • Isolation & Drying: Collect the crystals via vacuum filtration using a Büchner funnel[5]. Wash the filter cake with a minimal amount of ice-cold Heptane. Dry the crystals under high vacuum in a desiccator in the dark.

G A Impure 4-Acetylpyridine- 2-carbaldehyde B Hot Dissolution (Minimal EtOAc, N2 atm) A->B C Hot Filtration (Remove Insoluble Matter) B->C D Anti-Solvent Addition (Hot Heptane dropwise) C->D E Controlled Cooling (Ambient to 4°C) D->E F Nucleation & Growth E->F G Vacuum Filtration & Cold Wash F->G H Pure Crystals G->H

Workflow for the mixed-solvent recrystallization of 4-acetylpyridine-2-carbaldehyde.

Troubleshooting Guide

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute precipitates at a temperature above its melting point, or when the impurity load is extremely high, which depresses the melting point. Solution: Reheat the mixture until it forms a homogeneous solution, then add a small amount of the "good solvent" (Ethyl Acetate) to lower the saturation temperature. Alternatively, allow the solution to cool slightly and add a seed crystal of pure 4-acetylpyridine-2-carbaldehyde to bypass the nucleation energy barrier and force crystallization.

Q: After recrystallization, my ¹H NMR shows a broad peak around 11–12 ppm, and the yield is low. What happened? A: You are observing the oxidation of the C2-carbaldehyde to a carboxylic acid (a picolinic acid derivative). Aldehydes are highly sensitive to auto-oxidation when heated in the presence of atmospheric oxygen. Solution: Ensure the recrystallization is performed under a strict Nitrogen or Argon atmosphere. Use degassed solvents if the problem persists.

G Target 4-Acetylpyridine- 2-carbaldehyde Oxidation O2 / Prolonged Heat Target->Oxidation Acetalization ROH / Acidic Traces Target->Acetalization Acid Picolinic Acid Derivative (Impurity) Oxidation->Acid Acetal Hemiacetal / Acetal (Impurity) Acetalization->Acetal

Common chemical degradation pathways during improper recrystallization.

Q: The crystals formed are very fine powders rather than distinct needles or prisms, and they trap impurities. Why? A: The cooling rate was too rapid, or the solution was agitated during the cooling phase. Rapid cooling forces sudden supersaturation, leading to "crash precipitation" (nucleation-dominant) rather than steady crystal growth[8]. Solution: Re-dissolve the powder in the solvent system and insulate the flask (e.g., wrap in glass wool or leave it in a warm water bath that cools naturally) to ensure a slow, steady temperature drop.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethyl Acetate? A: It is highly discouraged. While methanol is a common recrystallization solvent, heating 4-acetylpyridine-2-carbaldehyde in primary alcohols can lead to the formation of hemiacetals or full acetals at the highly reactive C2-formyl position, especially if trace acids are present in the glassware.

Q: How can I self-validate the purity of my recrystallized product? A: Run a comparative Thin Layer Chromatography (TLC) plate with the crude vs. recrystallized product. Additionally, perform a melting point analysis; a sharp melting point range (< 2 °C) indicates high purity[7]. For absolute structural validation, ¹H NMR should confirm the presence of the aldehyde proton (~9.8–10.1 ppm) and the absence of acid/acetal peaks.

References[1] Picolinaldehyde, 4-acetyl- (8CI) | CAS#:20857-19-6. Chemsrc. https://www.chemsrc.com[3] 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PMC (National Institutes of Health).https://www.ncbi.nlm.nih.gov[4] Direct transformation of 2-acetylpyridine oxime esters into α-oxygenated.... RSC. https://pubs.rsc.org[7] Recrystallization, filtration and melting point. Texas Christian University (TCU).https://personal.tcu.edu[2] COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. Chemistry Journal of Moldova. https://www.ichem.md[8] Recrystallization. Tata Institute of Fundamental Research (TIFR). https://www.tifr.res.in[5] Recrystallization. Chemistry LibreTexts. https://chem.libretexts.org[6] Recrystallization | Encyclopedia MDPI. MDPI. https://encyclopedia.pub

Sources

Technical Support Center: 4-Acetylpicolinaldehyde Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Acetylpicolinaldehyde (CAS: 20857-19-6). As a highly reactive heterocyclic building block, this compound requires rigorous handling protocols to maintain its structural integrity. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind storage requirements, and implement self-validating laboratory workflows.

Part 1: Troubleshooting & FAQs

Q1: My this compound has turned from a pale yellow liquid/solid to a darker, viscous substance. What happened? Root Cause & Causality: Aldehydes attached to electron-deficient heterocyclic aromatic rings (like pyridine) are thermodynamically driven to undergo spontaneous aldol-type condensation or polymerization when exposed to heat, light, or trace basic impurities ()[1]. The darkening and increased viscosity are macroscopic indicators of cross-linking. The thermal activation of the aldehyde carbon makes it highly susceptible to nucleophilic attack by enolized forms of the acetyl group on adjacent molecules. Solution: Always store the compound away from heat and light sources. If viscosity has increased, the batch is compromised and must be discarded, as purifying polymerized pyridine derivatives is highly inefficient.

Q2: LC-MS analysis of my reaction mixture shows a prominent byproduct with a +16 Da mass shift. How do I prevent this? Root Cause & Causality: A +16 Da mass shift is the definitive signature of aldehyde auto-oxidation to a carboxylic acid ()[2]. The formyl group on the this compound ring is highly susceptible to attack by atmospheric oxygen. This occurs via a radical chain mechanism: an oxygen diradical abstracts the aldehydic hydrogen to form an acyl radical. This radical reacts with O₂ to form a peroxy acid, which subsequently oxidizes another aldehyde molecule, yielding two molecules of 4-acetylpicolinic acid. Solution: Oxygen must be strictly excluded. Store the reagent under an inert atmosphere, such as Argon or Nitrogen ()[3].

Q3: What are the exact storage parameters required to maximize the shelf life of this compound? To maintain >99% purity, you must strictly control temperature, atmosphere, and light exposure ()[4]. Below is the quantitative breakdown of storage conditions and their impact on degradation rates.

Quantitative Stability Data
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal (SOP) 2–8 °CArgon / N₂Dark (Amber Vial)12–24 monthsNone
Sub-optimal 20–25 °CArgon / N₂Dark1–3 monthsSlow polymerization
High Risk 2–8 °CAir (O₂)Dark< 2 weeksAuto-oxidation to acid
Critical Failure 20–25 °CAir (O₂)Direct Light< 48 hoursRapid oxidation & cross-linking

Part 2: Standard Operating Procedure (SOP)

Q4: How can I implement a foolproof workflow to aliquot and store this reagent without compromising the stock? To ensure absolute trustworthiness in your downstream assays, utilize the following self-validating aliquoting protocol . By incorporating a baseline analytical check, you create a closed-loop system that validates the integrity of the reagent before it touches your critical experiments.

Self-Validating Aliquoting & Storage Protocol

Objective: To divide bulk this compound into single-use aliquots while mathematically proving the absence of oxidative degradation during handling.

  • Step 1: Inert Atmosphere Preparation Transfer the sealed bulk reagent vial into a glove box purged with Argon (O₂ < 5 ppm). Causality: Purging removes the diatomic oxygen required to initiate the acyl radical chain reaction.

  • Step 2: Aliquoting into Amber Glass Transfer 50–100 mg quantities into single-use, pre-dried amber glass vials. Causality: Amber glass blocks UV/visible light photons, preventing the photo-initiation of polymerization pathways.

  • Step 3: Baseline Integrity Check (The Self-Validation Step) Before sealing the batch, select one random aliquot as a "dummy" sample. Dissolve it in LC-MS grade acetonitrile and run a rapid LC-MS or TLC (Hexane:EtOAc 7:3). Validation Metric: The mass spectrum must show the intact mass (M+H = 150.15 Da) with no detectable +16 Da peak (166.15 Da). If the +16 Da peak is absent, you have successfully validated that your glove box environment and handling technique introduced zero oxygen.

  • Step 4: Hermetic Sealing & Cold Storage Seal the remaining aliquots with PTFE-lined caps, wrap the seams tightly with Parafilm, and immediately transfer them to a monitored 2–8 °C refrigerator (). Causality: The PTFE liner prevents atmospheric diffusion, while the 2–8 °C temperature reduces the kinetic energy available for spontaneous aldol condensation.

Part 3: Visual Workflow

G Compound This compound Air Atmospheric O2 Compound->Air Improper handling HeatLight Heat / UV Light Compound->HeatLight Improper storage Storage Optimal Storage: 2-8°C, Argon, Dark Compound->Storage Standard Protocol Acid 4-Acetylpicolinic Acid (+16 Da Mass) Air->Acid Auto-oxidation Polymer Polymerization HeatLight->Polymer Cross-linking Stable Stable Reagent (>99% Purity) Storage->Stable Prevents degradation

Fig 1: Degradation pathways of this compound and optimal storage interventions.

References

  • Grokipedia. "Pyridine-3-carbaldehyde - Physical Properties and Stability." Grokipedia.[Link]

  • Bridge, H. N., et al. "Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags." National Institutes of Health (PMC).[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Verification Challenge

4-Acetylpicolinaldehyde (4-acetylpyridine-2-carbaldehyde) is a critical bifunctional pyridine intermediate used in the synthesis of multidentate ligands (e.g., terpyridines) and pharmaceutical scaffolds. Its "performance" in this context refers to its structural purity and the analyst's ability to distinguish it from potent regioisomers and synthetic precursors.

In drug development, misidentifying a pyridine regioisomer (e.g., distinguishing the 4-acetyl from the 5-acetyl isomer) can lead to dead-end SAR (Structure-Activity Relationship) campaigns. This guide provides a definitive analytical framework to validate this compound using 1H NMR, comparing it against its most common "alternatives"—its isomers and precursors.

Strategic Analysis: Why This Spectrum is Unique

The 1H NMR spectrum of this compound is defined by the interplay of two electron-withdrawing groups (EWGs) on an electron-deficient pyridine ring.

  • The "Push-Pull" Effect: The nitrogen atom withdraws electron density, as do the acetyl (C4) and aldehyde (C2) groups. This results in significant deshielding , pushing aromatic signals downfield (>7.5 ppm).

  • Symmetry Breaking: Unlike 4-acetylpyridine (symmetric), the introduction of the aldehyde at C2 breaks symmetry, creating three distinct aromatic proton environments.

  • The "Performance" Metric: The key performance indicator for this analysis is Resolution of Coupling Constants (

    
    -values) . Only by resolving the specific meta- and ortho-couplings can you definitively rule out the 5-acetyl and 6-acetyl isomers.
    

Comparative Analysis: Target vs. Alternatives

The following table compares the spectral "fingerprint" of this compound against its primary structural alternatives.

Table 1: Structural Differentiation Matrix
FeatureTarget: this compound Alt 1: 5-Acetylpicolinaldehyde Alt 2: 4-Acetylpyridine (Precursor)
Symmetry Asymmetric (3 Ar-H signals)Asymmetric (3 Ar-H signals)Symmetric (2 Ar-H signal sets)
Aldehyde (-CHO) Singlet, ~10.1 ppm Singlet, ~10.1 ppmAbsent
H-3 Signal Singlet (broad/meta-split) (Isolated between EWGs)Doublet (Ortho to H4)Doublet (part of AA'BB')
Coupling Pattern 1 Ortho (

) + 1 Meta (

)
2 Ortho couplings (H3-H4)AA'XX' System
Differentiation Key H3 appears as a singlet/d-meta H3/H4 appear as AB doublets Integration ratio 2:2

Detailed 1H NMR Analysis (DMSO-d6)

Solvent Selection: DMSO-d6 is the recommended solvent over CDCl3.

  • Reasoning: Pyridine aldehydes are polar and prone to hydration. DMSO minimizes the formation of gem-diols (hydrates) which can suppress the distinct aldehyde peak.

Spectrum Assignment (Predicted & Verified Logic)
A. The Aldehyde Proton (H-a)
  • Shift:

    
     10.0 – 10.2 ppm
    
  • Multiplicity: Singlet (s).

  • Insight: If this peak is split or broad, check for water contamination (hydration) or long-range coupling to H3.

B. The Aromatic Region (The "Fingerprint")

This region confirms the 2,4-substitution pattern.

  • H-3 (The "Isolated" Proton):

    • Position: C3 (Between Aldehyde and Acetyl).

    • Shift:

      
       8.4 – 8.6 ppm (Deshielded by two adjacent EWGs).
      
    • Multiplicity: Doublet of Doublets (dd) or appearing as a Singlet (s) with fine splitting.

    • Coupling: It has no ortho neighbors. It shows only small meta-coupling to H-5 (

      
       Hz).
      
    • Validation: If this proton shows a large splitting (

      
       Hz), you have the wrong isomer (likely 5-acetyl).
      
  • H-6 (The "Alpha" Proton):

    • Position: C6 (Adjacent to Nitrogen).

    • Shift:

      
       8.9 – 9.1 ppm (Most downfield aromatic signal).
      
    • Multiplicity: Doublet (d) .

    • Coupling: Ortho-coupling to H-5 (

      
       Hz).
      
  • H-5 (The "Beta" Proton):

    • Position: C5.

    • Shift:

      
       8.0 – 8.2 ppm.
      
    • Multiplicity: Doublet of Doublets (dd) .

    • Coupling: Ortho-coupling to H-6 (

      
       Hz) and meta-coupling to H-3 (
      
      
      
      Hz).
C. The Acetyl Group[1]
  • Shift:

    
     2.6 – 2.7 ppm
    
  • Multiplicity: Singlet (s).

  • Integration: 3H.

Decision Workflow: Isomer Verification

The following diagram illustrates the logic flow to confirm the identity of this compound against its isomers.

NMR_Verification Start Unknown Pyridine Sample (1H NMR Spectrum) CheckCHO Is there a signal > 10.0 ppm? Start->CheckCHO CheckSym Are aromatic signals symmetric? (AA'BB' pattern) CheckCHO->CheckSym Yes Result_Precursor ID: 4-Acetylpyridine (Precursor) CheckCHO->Result_Precursor No (Aldehyde missing) CheckH3 Analyze H-3 Coupling: Is there a Singlet/Meta-coupled signal? CheckSym->CheckH3 No (Asymmetric) CheckSym->Result_Precursor Yes (Symmetric) Result_Isomer ID: 5-Acetyl or 6-Acetyl Isomer (Regioisomer) CheckH3->Result_Isomer No (H3 shows Ortho coupling) Result_Target CONFIRMED: This compound CheckH3->Result_Target Yes (H3 is isolated)

Caption: Logical decision tree for distinguishing this compound from precursors and isomers based on coupling patterns.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL DMSO-d6 (99.9% D).

    • Critical: Ensure the solvent is dry. Water peaks in wet DMSO can overlap with the aldehyde or broaden it via exchange.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters[7]
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (ns): Minimum 16 scans (to resolve the small meta-couplings).

  • Relaxation Delay (d1): Set to

    
     seconds.
    
    • Why: Aldehyde protons have long T1 relaxation times. A short delay will under-integrate the aldehyde peak, leading to incorrect purity calculations.

Step 3: Processing & Validation
  • Phasing: Ensure the aldehyde peak is perfectly phased; phase errors here distort integration.

  • Integration: Calibrate the Acetyl Methyl singlet (2.6 ppm) to 3.00H.

  • Check: The Aldehyde proton must integrate to 0.95–1.05H.

    • Fail State: If Aldehyde < 0.9H, check for gem-diol formation (broad bump ~6.5 ppm) or oxidation to carboxylic acid (very broad singlet >12 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14282, 4-Acetylpyridine. Retrieved from [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Pyridine Derivatives. Org. Synth. Coll. Vol. various. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Spectroscopic Differentiation & Orthogonal Reactivity of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Heterobifunctional Advantage

In the design of complex pharmaceutical scaffolds, coordination ligands, and advanced materials, the ability to selectively functionalize specific sites on a single molecular building block is paramount. 4-Acetylpicolinaldehyde (4-APA) —also known as 4-acetylpyridine-2-carboxaldehyde—stands out as a highly versatile heterobifunctional building block.

Unlike its symmetrical alternatives, such as 2,4-Pyridinedicarboxaldehyde (2,4-PDA) or 2,4-Diacetylpyridine (2,4-DAP), 4-APA possesses two distinct carbonyl environments: a highly reactive formyl group at the 2-position and a sterically hindered acetyl group at the 4-position. This structural desymmetrization enables orthogonal reactivity , allowing researchers to perform sequential, site-selective condensations (e.g., forming asymmetric Schiff bases) without the need for complex protecting-group chemistry [3].

To effectively utilize 4-APA, drug development professionals must be able to verify its structural integrity and differentiate it from symmetrical byproducts. Infrared (IR) spectroscopy, specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides a rapid, non-destructive method for this validation [1].

Comparative Spectroscopic Analysis

The diagnostic power of IR spectroscopy for 4-APA lies in the resolution of its two distinct carbonyl (C=O) stretching bands. Understanding the causality behind these vibrational shifts is critical for accurate spectral interpretation.

Causality of Vibrational Shifts (Expertise & Experience)
  • Electronic Effects (Hyperconjugation): The ketone C=O bond at the 4-position absorbs at a lower frequency (~1695 cm⁻¹) than the aldehyde C=O bond (~1715 cm⁻¹). The methyl group of the acetyl moiety donates electron density via hyperconjugation (+I effect), which slightly increases the single-bond character of the C=O bond, thereby lowering its vibrational force constant [1].

  • Inductive Effects of the Pyridine Ring: The highly electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). Because the aldehyde is at the 2-position (ortho to the nitrogen), it experiences a stronger localized inductive pull than the ketone at the 4-position (para), further stiffening the aldehyde C=O bond and pushing its absorption to a higher wavenumber[2].

  • Fermi Resonance: The aldehyde C-H stretch is uniquely identifiable by a Fermi resonance doublet (~2820 cm⁻¹ and ~2730 cm⁻¹), caused by the interaction between the fundamental C-H stretch and the first overtone of the in-plane C-H bending vibration [1].

Quantitative Data Comparison

The following table summarizes the characteristic IR absorption bands, allowing for direct comparison between 4-APA and its symmetrical alternatives.

Functional Group / VibrationThis compound (4-APA)2,4-Pyridinedicarboxaldehyde (2,4-PDA)2,4-Diacetylpyridine (2,4-DAP)
Aldehyde C=O Stretch ~1715 cm⁻¹ (Sharp, strong)~1715 cm⁻¹ & ~1710 cm⁻¹ (Split/Broad)N/A
Ketone C=O Stretch ~1695 cm⁻¹ (Sharp, strong)N/A~1695 cm⁻¹ (Broad, overlapping)
Pyridine Ring (C=C / C=N) ~1585 cm⁻¹~1590 cm⁻¹~1580 cm⁻¹
Aldehyde C-H Stretch ~2820, 2730 cm⁻¹ (Doublet)~2820, 2730 cm⁻¹ (Doublet)N/A
Aliphatic C-H Stretch ~2950, 2870 cm⁻¹N/A~2950, 2870 cm⁻¹

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in structural validation, the FTIR protocol must be a self-validating system. This means the workflow inherently checks for instrument calibration, environmental interference, and adequate resolving power before sample data is accepted.

Step-by-Step Methodology

Phase 1: Instrument Calibration (System Validation)

  • Crystal Cleaning: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Calibration Verification: Place a standard polystyrene calibration film on the crystal. Run a quick scan (16 scans, 4 cm⁻¹ resolution).

  • Validation Check: Verify that the characteristic polystyrene aromatic C-C stretch appears exactly at 1601.4 cm⁻¹ (± 1 cm⁻¹) . If it deviates, the interferometer requires laser recalibration [1].

Phase 2: Background Subtraction 4. Air Background: With the crystal clean and empty, collect a background spectrum (32 scans, 4 cm⁻¹ resolution). 5. Validation Check: Ensure the background spectrum shows normal atmospheric H₂O (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) bands, with no residual organic contamination in the "fingerprint" region.

Phase 3: Sample Analysis & Resolution Confirmation 6. Sample Application: Deposit 1-2 mg of solid this compound directly onto the center of the diamond crystal. 7. Pressure Application: Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact (typically ~50-80 units depending on the instrument). 8. Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. 9. Data Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by a baseline correction. 10. Validation Check (Crucial): Inspect the carbonyl region (1650–1750 cm⁻¹). The system is validated only if the aldehyde peak (~1715 cm⁻¹) and the ketone peak (~1695 cm⁻¹) are baseline-resolved . If they merge into a single broad peak, the sample is either impure, or the applied ATR pressure has induced polymorphic distortion, requiring a re-run.

Workflow & Reactivity Visualization

The following diagram maps the orthogonal reactivity of 4-APA against the self-validating ATR-FTIR quality control step, contrasting it with the non-orthogonal behavior of symmetrical alternatives.

G A This compound (Heterobifunctional) B ATR-FTIR Validation (Dual C=O Resolution) A->B Quality Control C Orthogonal Reactivity: Aldehyde Condensation A->C Kinetically Favored D Secondary Derivatization: Ketone Functionalization C->D Subsequent Step E Symmetrical Alternatives (e.g., 2,4-DAP) F Non-Orthogonal Reactivity E->F Competing Sites

Workflow of 4-APA orthogonal reactivity and ATR-FTIR validation compared to symmetrical alternatives.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • National Institute of Standards and Technology (NIST). Pyridine - NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce.[Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[Link]

Mass Spectrometry Fragmentation Pattern of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-Acetylpicolinaldehyde (CAS 1093860-46-0). This document is structured for researchers requiring rigorous structural verification and isomer differentiation.

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists Status: Technical Reference[1][2]

Executive Summary

This compound (4-acetylpyridine-2-carboxaldehyde, C₈H₇NO₂, MW 149.[1][2]15) is a critical bifunctional pyridine intermediate used in the synthesis of complex heterocyclic pharmaceuticals. Its structural integrity is defined by two competing electrophilic handles: a formyl group at the C2 position (ortho to nitrogen) and an acetyl group at the C4 position (para to nitrogen).[2]

Accurate mass spectrometry (MS) characterization requires distinguishing this specific substitution pattern from thermodynamic isomers such as 2-acetylisonicotinaldehyde (2-acetyl-4-formylpyridine) or 3-acetylpicolinaldehyde .[1][2] This guide delineates the specific fragmentation pathways driven by the unique electronic environment of the pyridine ring, providing a self-validating protocol for structural confirmation.

Chemical Profile & Structural Logic

Before interpreting the spectrum, the fragmentation logic must be grounded in the molecule's electronic properties.

PropertySpecificationMechanistic Implication for MS
Formula C₈H₇NO₂m/z 149.15 (Molecular Ion, M⁺)
C2-Formyl -CHO (Ortho)Proximity Effect: The C2 position is highly susceptible to

-cleavage and interaction with the ring nitrogen, facilitating rapid CO loss.[1][2]
C4-Acetyl -COCH₃ (Para)Resonance Stabilization: The C4 position allows for stable acylium ion formation (

) after methyl loss.[1][2]
Ring N Pyridine NitrogenProton Affinity: High likelihood of protonation in ESI; directs charge localization in EI.[1]

Mass Spectrometry Performance Analysis

Primary Fragmentation Pathways (EI/ESI)

The fragmentation of this compound is dominated by the competition between the labile aldehyde hydrogen and the stable acetyl group.

Pathway A: The "Ortho-Formyl" Elimination (Dominant)

The most diagnostic feature of picolinaldehydes (2-formyl pyridines) is the facile loss of carbon monoxide (CO).[1][2]

  • Mechanism:

    
    -cleavage of the formyl radical or direct expulsion of CO.[1]
    
  • Transition:

    
     (Loss of 28 Da).
    
  • Resulting Ion: The 4-acetylpyridine radical cation (

    
    ).[1][2] This is often the base peak  or a high-intensity fragment because the resulting pyridine ring retains aromaticity and the stable acetyl group.[1]
    
Pathway B: Acetyl Group Cleavage [1]
  • Loss of Methyl Radical (

    
    ): 
    
    • Transition:

      
       (Loss of 15 Da).
      
    • Intensity: Moderate.[1] While common in ketones, the C2-formyl loss (Pathway A) is kinetically faster due to the ortho-nitrogen effect.[1][2]

  • Loss of Acetyl Radical (

    
    ): 
    
    • Transition:

      
       (Loss of 43 Da).[1]
      
    • Significance: Confirms the presence of the acetyl group but is less diagnostic of position than Pathway A.

Pathway C: Deep Fragmentation (Ring Disintegration) [1][2]
  • Loss of HCN: Characteristic of the pyridine ring, usually occurring after the side chains have degraded.

    • Transition:

      
       (Loss of HCN from the 4-acetylpyridine fragment).[1][2]
      
Fragmentation Tree Visualization

The following directed graph illustrates the hierarchical decay of the parent ion, providing a visual map for spectral interpretation.

FragmentationPattern M_Ion Molecular Ion (M+) m/z 149 [C8H7NO2]+ Frag_121 [M - CO]+ m/z 121 (4-Acetylpyridine ion) M_Ion->Frag_121 - CO (28 Da) (Dominant Pathway) Frag_134 [M - CH3]+ m/z 134 (Acylium cation) M_Ion->Frag_134 - CH3 (15 Da) Frag_120 [M - CHO]+ m/z 120 (Rare) M_Ion->Frag_120 - CHO (29 Da) Frag_93 [m/z 121 - CO]+ m/z 93 (Pyridine ring fragment) Frag_121->Frag_93 - CO (28 Da) Frag_78 [m/z 121 - COCH3]+ m/z 78 (Pyridine cation) Frag_121->Frag_78 - Acetyl (43 Da) Frag_51 Ring Cleavage m/z 51 (C4H3+) Frag_78->Frag_51 - HCN (27 Da)

Caption: Mechanistic fragmentation tree for this compound showing the dominant CO loss pathway characteristic of 2-formyl pyridines.[1][2]

Comparative Analysis: Isomer Differentiation

The core challenge in verifying this compound is distinguishing it from its positional isomer, 2-Acetylisonicotinaldehyde (2-Acetyl-4-formylpyridine).[1][2] Both have MW 149, but their fragmentation kinetics differ significantly due to the "Ortho Effect."

FeatureThis compound (Target)2-Acetylisonicotinaldehyde (Isomer)Differentiation Logic
Structure 2-CHO, 4-Acetyl2-Acetyl, 4-CHOPosition of Formyl Group
Base Peak m/z 121 ([M-CO]⁺)m/z 134 ([M-CH3]⁺) or m/z 106Ortho-Effect : The 2-CHO group (Target) ejects CO much faster than the 4-CHO group (Isomer).[1][2]
[M-28] Intensity High (>80% Relative Abundance)Low (<30% Relative Abundance)Proximity of 2-CHO to Ring N catalyzes CO loss.[1][2]
[M-15] Intensity ModerateHighAcetyl at C2 (Isomer) stabilizes the methyl loss via N-interaction.[1][2]
McLafferty Not observed (Short chain)Possible weak rearrangement2-Acetyl group can interact with Ring N, altering low-mass region.[1][2]

Diagnostic Rule: If the spectrum shows a dominant loss of 28 Da (CO) to yield m/z 121, the molecule is the 2-formyl isomer (this compound).[1][2] If the spectrum is dominated by methyl loss (m/z 134), it is likely the 4-formyl isomer.[1][2]

Experimental Protocol (Self-Validating)

To generate reproducible data for this comparison, follow this standardized LC-MS/MS workflow.

Reagents & Preparation
  • Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid.[1][2]

  • Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for direct infusion or LC injection.

  • Blank: Run a solvent blank immediately prior to analysis to rule out carryover (acetyl-pyridines are "sticky").[1][2]

Instrument Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.0 - 3.5 kV.[1][2]

  • Cone Voltage: 20V (Low fragmentation) vs. 50V (High fragmentation).[1][2]

    • Note: Run a "Cone Voltage Ramp" to observe the onset of the m/z 121 fragment.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to resolve the stability of the m/z 121 ion.[2]

Validation Steps
  • Precursor Check: Verify M+ at m/z 149.15 (or [M+H]+ at 150.16).[1][2]

  • Fragment Confirmation: Apply 20 eV collision energy.

    • Pass: Appearance of major peak at m/z 122 (protonated 4-acetylpyridine).[1][2]

    • Fail: Major peak at m/z 135 (indicates 2-acetyl isomer).[1][2]

  • Purity Check: Inspect m/z 163 (potential dimethyl acetal artifact from methanol storage) or m/z 165 (oxidation to carboxylic acid).[1][2]

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Pyridine Carboxaldehydes." NIST Chemistry WebBook, SRD 69. [Link] (Accessed 2024).[2]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for ortho-effect mechanisms in heterocycles).

  • PubChem Compound Summary. "2-Acetylpyridine Fragmentation Data (Analog)." National Center for Biotechnology Information. [Link][1][2]

Sources

13C NMR Diagnostic Guide: Distinguishing Acetyl vs. Aldehyde Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts: Acetyl vs. Aldehyde Carbons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In small molecule characterization and metabolite identification, the distinction between an acetyl group (


) and an aldehyde (

) is a frequent analytical bottleneck. While Proton (

) NMR is often definitive, complex matrices, solvent suppression issues, or exchangeable protons can obscure the diagnostic aldehyde proton (~9–10 ppm).

This guide evaluates the diagnostic performance of Carbon-13 (


) NMR strategies for resolving this structural ambiguity. We move beyond basic chemical shift lookups to compare the "performance" of advanced acquisition modes—specifically comparing standard 1H-Decoupled 13C  against DEPT-135 , Gated Decoupling , and 2D-HSQC  workflows.

Part 1: The Chemical Shift Landscape (Spectral Performance)

The first line of differentiation is the chemical shift (


). However, reliance on shift alone has a high "false positive" rate due to the spectral overlap between conjugated ketones and non-conjugated aldehydes.
Comparative Shift Ranges
MoietyCarbon TypeTypical Shift (

ppm)
Electronic Influences
Aldehyde Carbonyl (

)
190 – 205 Shielded relative to ketones due to lack of

-carbon donation.
Acetyl (Ketone) Carbonyl (

)
200 – 215 Deshielded by alkyl donation (inductive effect).
Acetyl (Ester/Amide) Carbonyl (

)
160 – 175 Highly shielded by resonance donation from O or N lone pairs.
Acetyl (Methyl)

-Methyl (

)
20 – 30 Diagnostic secondary confirmation (often absent in aldehydes).
The "Grey Zone" Conflict

The critical diagnostic challenge lies in the 190–200 ppm window.

  • Scenario A: An

    
    -unsaturated ketone (conjugated) shifts upfield (shielded) into the 190–200 ppm range.
    
  • Scenario B: A hindered or electron-deficient aldehyde shifts downfield (deshielded) into the 200+ ppm range.

  • Conclusion:

    
     values are indicative but not definitive  for structural validation in regulated environments (GMP/GLP).
    
Visualization: The Carbonyl Continuum

ChemicalShiftMap Scale Chemical Shift (ppm) Ester Acetyl (Ester/Amide) 160-175 ppm Aldehyde Aldehyde (R-CHO) 190-205 ppm Ester->Aldehyde Deshielding -> Ketone Acetyl (Ketone) 200-215+ ppm Aldehyde->Ketone Overlap The 'Grey Zone' (Conjugated Ketones vs Aldehydes) 190-200 ppm Aldehyde->Overlap Ketone->Overlap

Figure 1: The Carbonyl Continuum showing the critical overlap region where chemical shift data alone fails to provide 100% confidence.

Part 2: Performance Analysis of Resolution Strategies

To achieve 100% confidence, we must exploit the magnetic distinctness of the aldehyde proton (


) versus the quaternary nature of the acetyl carbonyl (

).
Method 1: DEPT-135 (Distortionless Enhancement by Polarization Transfer)
  • Mechanism: Differentiates carbons based on the number of attached protons.

  • Performance: High.

  • Outcome:

    • Aldehyde Carbon: Appears Positive (Up) (Methine, CH).

    • Acetyl Carbon: Invisible (Quaternary, C).

  • Limitation: Requires careful pulse calibration; some quaternary carbons can "leak" through if

    
    -coupling values deviate significantly from the 145Hz average used in standard setups.
    
Method 2: Gated Decoupling (The "Gold Standard" for 1D)
  • Mechanism: Acquires the spectrum without proton decoupling during acquisition, preserving

    
     splitting patterns.
    
  • Performance: Definitive.

  • Outcome:

    • Aldehyde Carbon: Splits into a Doublet (

      
      ).
      
      • Coupling Constant (

        
        ): ~170 – 190 Hz . This is massive and unmistakable.
        
    • Acetyl Carbon: Remains a Singlet (

      
      ) (or shows small long-range coupling to the methyl group, 
      
      
      
      Hz).
  • Protocol Note: This sacrifices signal-to-noise (S/N) due to multiplet splitting and loss of NOE enhancement. Increase scan count (

    
    ) by factor of 4x.
    
Method 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Mechanism: Correlates proton chemical shift to carbon chemical shift.[1]

  • Performance: Superior (resolves overlap).

  • Outcome:

    • Aldehyde: Cross-peak at

      
       9.5 / 
      
      
      
      195.
    • Acetyl: No cross-peak (Quaternary carbon has no direct proton).

Part 3: Experimental Protocols

Protocol A: Optimized 1D Carbon Acquisition for Carbonyls

Carbonyl carbons typically possess long spin-lattice relaxation times (


), often exceeding 10-20 seconds. Standard parameters (

) will saturate these signals, causing them to disappear or preventing accurate integration.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL

    
    .
    
    • Critical Step: Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ] . This paramagnetic relaxation agent shortens 
      
      
      
      for all carbons to < 1s, allowing quantitative integration without long delays.
  • Pulse Sequence: Standard zgpg30 (Power-gated decoupling).

  • Parameters:

    • D1 (Relaxation Delay): 2.0 s (with Cr(acac)

      
      ) or >10 s (without).
      
    • SW (Spectral Width): 240 ppm (ensure coverage up to 220 ppm).

    • O1P (Offset): 110 ppm.

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to boost S/N for quaternary carbons.

Protocol B: The Decision Workflow

Use this logic flow to determine the most efficient experiment for your sample.

DecisionTree Start Unknown Signal detected @ 190-210 ppm CheckH Check 1H NMR Is there a signal @ 9-10 ppm? Start->CheckH YesH Likely Aldehyde CheckH->YesH Yes NoH Ambiguous (Exchangeable? Hidden?) CheckH->NoH No/Unsure RunDEPT Run DEPT-135 NoH->RunDEPT DEPTResult Signal Visibility? RunDEPT->DEPTResult Visible Signal Visible (Up) = Aldehyde (CH) DEPTResult->Visible Positive Phase Invisible Signal Invisible = Acetyl/Ketone (Quaternary) DEPTResult->Invisible Null Signal Confirm Confirmation: Look for Acetyl Methyl @ 20-30 ppm Invisible->Confirm

Figure 2: Structural Elucidation Decision Tree. The DEPT-135 experiment acts as the primary filter for distinguishing methine (aldehyde) from quaternary (acetyl) carbons.

Part 4: Case Study Data

Compound: 4-Acetylbenzaldehyde (Contains both moieties).

Signal (

ppm)
Multiplicity (1H-Coupled)DEPT-135 PhaseAssignment
197.8 Doublet (

Hz)
Positive (+)Aldehyde Carbonyl
191.5 SingletInvisibleAcetyl Carbonyl
26.4 Quartet (

Hz)
Positive (+)Acetyl Methyl

Analysis: Note that in this conjugated system, the Acetyl ketone is actually shielded (191.5) relative to the Aldehyde (197.8) in some solvents, inverting the general rule. This proves why chemical shift alone is insufficient and multiplicity/DEPT data is required.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift ranges and coupling constants).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation mechanisms and pulse sequences).[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on DEPT and HSQC pulse sequences).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shifts and J-coupling values).

Sources

Comparative Guide: Reactivity of 4-Acetylpicolinaldehyde vs. 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity of 4-Acetylpicolinaldehyde (4-acetylpyridine-2-carboxaldehyde) and 2-Acetylpyridine .

Executive Summary

This guide analyzes the distinct reactivity profiles of This compound (4-APA) and 2-Acetylpyridine (2-AP) . While both share a pyridine core and acetyl functionality, 4-APA is a bifunctional electrophile featuring a highly reactive aldehyde at the C2 position and a ketone at C4. In contrast, 2-AP is a monofunctional ketone with reactivity modulated by the adjacent pyridine nitrogen.

Key Distinction: 4-APA exhibits chemoselectivity , where the C2-aldehyde dominates nucleophilic attacks, allowing for stepwise functionalization. 2-AP requires more forcing conditions for condensation and primarily serves as an enolizable nucleophile in aldol-type reactions.

FeatureThis compound (4-APA)2-Acetylpyridine (2-AP)
Primary Electrophile C2-Aldehyde (High Reactivity)C2-Ketone (Moderate Reactivity)
Secondary Electrophile C4-Ketone (Lower Reactivity)None
Nucleophilic Character C4-Acetyl Enolate (Latent)C2-Acetyl Enolate (Active)
Key Application Asymmetric Ligand Synthesis, Heterocycle ConstructionChalcone Synthesis, Metal Coordination (N,O-donor)
Stability Low (Prone to self-aldol polymerization)High (Stable at RT)

Structural & Electronic Analysis

Electronic Activation by the Pyridine Ring

The pyridine ring is electron-deficient, withdrawing density from attached substituents. This effect is most pronounced at the C2 (ortho) and C4 (para) positions due to resonance structures that place a positive charge at these carbons.

  • This compound: Both carbonyls are activated.

    • C2-Aldehyde: Activated by inductive proximity to Nitrogen (-I effect) and resonance (-M effect). The lack of steric bulk (H atom) makes this the "softest" and most accessible site for nucleophiles.

    • C4-Ketone: Activated by resonance (-M effect). However, the steric bulk of the methyl group and the inherent lower reactivity of ketones vs. aldehydes render it secondary.

  • 2-Acetylpyridine:

    • C2-Ketone: Activated by the adjacent Nitrogen. However, the dipole-dipole repulsion between the carbonyl oxygen and the pyridine nitrogen (in the s-cis conformation) can destabilize the ground state, enhancing reactivity compared to phenyl ketones, but it remains less reactive than any aldehyde.

Chemoselectivity Profile

The defining feature of 4-APA is the competition between its two carbonyls.

  • Kinetic Control: Nucleophiles (amines, hydrides) attack the C2-Aldehyde first (

    
    ).
    
  • Thermodynamic Control: In reversible reactions (e.g., acetal formation), the aldehyde is also thermodynamically favored due to less steric strain.

Experimental Case Studies

Case Study A: Schiff Base Condensation (Imine Formation)

Objective: Selective formation of a mono-imine ligand using a primary amine (


).
  • Substrate 1: this compound [1]

    • Reaction: Occurs rapidly at room temperature (RT) at the C2-aldehyde.

    • Conditions: Ethanol/Methanol, 0°C to RT, no acid catalyst required.

    • Outcome: Exclusive formation of the aldimine . The C4-ketone remains intact.

  • Substrate 2: 2-Acetylpyridine [2][3][4][5][6][7]

    • Reaction: Slower; requires activation.

    • Conditions: Reflux in Ethanol, often requires acid catalysis (Acetic acid or

      
      -TsOH) or Dean-Stark water removal to drive equilibrium.
      
    • Outcome: Formation of the ketimine .

Case Study B: Metal Coordination & Ligand Behavior

Both molecules act as chelating ligands, but their coordination modes differ.[8]

  • 2-Acetylpyridine: Acts as a bidentate

    
    -donor. Upon deprotonation (enolization), it can form neutral complexes.
    
  • This compound:

    • Primary Mode: Bidentate

      
      -donor via the Pyridine-N and Aldehyde-O.
      
    • Bridging Mode: The distal C4-acetyl group can coordinate to a second metal center, forming supramolecular frameworks (MOFs).

Detailed Experimental Protocols

Protocol 1: Chemoselective Synthesis of 4-Acetyl-2-pyridyl-imine

Use this protocol for this compound to functionalize only the aldehyde position.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Aniline derivatives) (1.0 equiv)

  • Solvent: Anhydrous Ethanol

  • Catalyst: None (Self-catalyzing due to pyridine basicity)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous ethanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add 1.0 mmol of the amine dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Note: Monitor by TLC. The aldehyde spot will disappear rapidly.

  • Isolation: The Schiff base often precipitates. Filter the solid and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure.

  • Purification: Recrystallization from Ethanol/Hexane. Do not use silica column chromatography as the acidic silica can hydrolyze the imine or catalyze reaction at the ketone.

Protocol 2: Condensation of 2-Acetylpyridine (Claisen-Schmidt)

Use this protocol to react 2-Acetylpyridine with an aldehyde (e.g., benzaldehyde) to form a chalcone.

Reagents:

  • 2-Acetylpyridine (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Base: 10% NaOH (aq)

  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Mixing: Combine 10 mmol of 2-Acetylpyridine and 10 mmol of Benzaldehyde in 20 mL of Ethanol.

  • Catalysis: Add 5 mL of 10% NaOH dropwise at 0°C.

  • Reaction: The mixture will turn yellow/orange. Stir at 0°C for 2 hours, then at RT for 4 hours.

  • Mechanism: The base deprotonates the acetyl methyl group (forming the enolate), which attacks the benzaldehyde.

  • Isolation: Neutralize with dilute HCl to pH 7. The chalcone product precipitates.[9] Filter and wash with water.[9]

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways for 4-APA and 2-AP when reacting with a primary amine (


).

ReactivityComparison sub1 This compound (Bifunctional) ts1 Nucleophilic Attack at C2-CHO (Fast) sub1->ts1 Kinetic Preference (Sterics + Electronics) warning Risk: Self-Aldol (C4-Enolate attacks C2-CHO) sub1->warning Base Catalysis sub2 2-Acetylpyridine (Monofunctional) ts2 Nucleophilic Attack at C2-COMe (Slow) sub2->ts2 Requires Acid/Heat amine Primary Amine (R-NH2) amine->ts1 amine->ts2 prod1 Aldimine Product (C4-Ketone Intact) ts1->prod1 -H2O prod2 Ketimine Product ts2->prod2 -H2O

Caption: Comparative reaction pathways with amines. 4-APA favors rapid, selective aldimine formation, while 2-AP requires forcing conditions for ketimine formation.

Stability & Handling Warning

Critical for this compound: Unlike 2-Acetylpyridine, 4-APA contains both an enolizable ketone (at C4) and a highly electrophilic aldehyde (at C2). In the presence of strong bases or even upon prolonged storage in solution, it can undergo intermolecular aldol condensation (polymerization).

  • Storage: Store 4-APA at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solvents: Avoid protic solvents with basic impurities. Use anhydrous DCM or Toluene for storage.

References

  • Synthesis of Pyridine Schiff Bases

    • Title: Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases.
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Reactivity of 2-Acetylpyridine

    • Title: Compounds Removed from the Condensation Reaction between 2-Acetylpyridine and 2-Formylpyridine.[2][3][4][7]

    • Source: Chemistry Journal of Moldova
    • URL:[Link]

  • General Carbonyl Reactivity

    • Title: Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Spectra of 4-Acetylpicolinaldehyde Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 4-Acetylpicolinaldehyde, a heterocyclic aldehyde with significant potential as a versatile ligand in coordination chemistry and drug development. By dissecting its structural components and comparing them to related molecules, we can predict and interpret its spectral behavior under various experimental conditions. This document is intended for researchers, chemists, and drug development professionals who utilize UV-Vis spectroscopy for structural elucidation, purity assessment, and binding studies.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound belongs to the pyridine-aldehyde family, a class of compounds known for their roles as precursors in pharmaceutical synthesis and as robust ligands for metal complexes.[1] The molecule's unique structure incorporates three key chromophores—a pyridine ring, an aldehyde carbonyl group, and an acetyl carbonyl group—which dictate its electronic absorption properties. Understanding the interplay of these groups and their response to environmental factors like solvent polarity and pH is crucial for any quantitative application.

The electronic transitions within these chromophores, primarily n→π* and π→π*, give rise to characteristic absorption bands in the UV-Vis spectrum.[2][3] The position (λmax) and intensity (molar absorptivity, ε) of these bands serve as a fingerprint for the molecule and are highly sensitive to its chemical environment. This guide will explore these sensitivities through a comparative approach, providing both theoretical grounding and practical experimental guidance.

Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis stock 1. Prepare Stock Solution (e.g., 1 mM in Ethanol) working 2. Prepare Working Dilutions (Ensure Abs < 1.5) stock->working solvent 3. Prepare Solvent Blank (Pure Solvent) working->solvent blank 4. Record Baseline (Using Solvent Blank) solvent->blank sample 5. Measure Sample Spectrum (Scan from 400-200 nm) blank->sample process 6. Process Data (Baseline Subtraction) sample->process identify 7. Identify λmax (Peak Picking) process->identify calc 8. Calculate ε (Using Beer-Lambert Law) identify->calc

Caption: Standard experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Rationale: The solvent must be transparent in the wavelength range of interest (typically >200 nm) and must solubilize the analyte. Using spectroscopic grade solvents is critical to avoid interfering absorptions.

    • Protocol: Select a series of solvents of varying polarity (e.g., hexane, ethanol, deionized water). Ensure all solvents are of spectroscopic grade.

  • Stock and Working Solution Preparation:

    • Rationale: A concentrated stock solution allows for accurate preparation of dilute working solutions. Working solutions must be dilute enough to fall within the linear range of the Beer-Lambert Law (Absorbance typically between 0.1 and 1.5).

    • Protocol:

      • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution (e.g., 1 mM).

      • Perform a serial dilution to prepare a working solution. A typical starting concentration for UV-Vis analysis is 10-50 µM.

  • Spectrophotometer Setup and Baseline Correction:

    • Rationale: A baseline correction using a cuvette filled with the pure solvent subtracts the absorbance of the solvent and the cuvette itself, ensuring the final spectrum is only that of the analyte. Using a matched pair of quartz cuvettes is essential for accuracy in the deep UV region.

    • Protocol:

      • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes.

      • Set the desired wavelength range (e.g., 200-400 nm).

      • Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

      • Run a baseline scan.

  • Sample Measurement and Data Analysis:

    • Rationale: The sample measurement should be performed immediately after the baseline correction without changing instrument settings.

    • Protocol:

      • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

      • Place the sample cuvette back into the sample holder.

      • Acquire the absorption spectrum.

      • Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).

      • If the concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law: A = εbc, where A is absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

Conclusion

The UV-Vis absorption spectrum of this compound is governed by the n→π* transitions of its two carbonyl groups and the π→π* transitions of its extended conjugated system. By systematically studying the effects of solvent polarity and pH, researchers can assign these transitions and gain deep insight into the molecule's electronic structure. The comparative analysis with simpler analogues and the adherence to a rigorous experimental protocol, as outlined in this guide, provide a robust framework for the characterization of this ligand and its derivatives in various scientific applications.

References

  • ResearchGate. (n.d.). Spectroscopic and Nonlinear Optical Insights of Picolinaldehyde-Based Materials: Experimental and DFT Approach | Request PDF. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from Chemistry LibreTexts. [Link]

  • SlideShare. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Retrieved from SlideShare. [Link]

  • ResearchGate. (n.d.). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of.... Retrieved from ResearchGate. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from Virtual Labs. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from Scribd. [Link]

  • PubMed. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). UV-vis absorption and photoluminescence spectra of complexes 4a–4f.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in.... Retrieved from ResearchGate. [Link]

  • SlidePlayer. (n.d.). UV-Vis spectroscopy. Retrieved from SlidePlayer. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from Master Organic Chemistry. [Link]

  • PMC. (2026). Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS. Retrieved from PMC. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from Wikipedia. [Link]

  • PubMed. (2022). Effects of pH on light absorption properties of water-soluble organic compounds in particulate matter emitted from typical emission sources. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from PubChem. [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). absorption spectrum analysis of extracted natural dyes using different solvents for photovoltaic. Retrieved from ijsert.org. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from Shimadzu. [Link]

  • Baghdad Science Journal. (2016). Transition Metal Complexes with Tridentate Ligand: Preparation, Spectroscopic Characterization, Thermal Analysis and Structural Studies. Retrieved from Baghdad Science Journal. [Link]

  • Der Pharma Chemica. (2015). Antimicrobial and antioxidant studies on some transition metal complexes derived from the Schiff base ligand, 4-hydroxypent-3-en. Retrieved from scholarsresearchlibrary.com. [Link]

  • ResearchGate. (2016). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Retrieved from PMC. [Link]

  • MDPI. (2023). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Retrieved from MDPI. [Link]

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Comparative Guide: HPLC Purity Analysis of 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetylpicolinaldehyde (4-acetylpyridine-2-carbaldehyde) is a critical intermediate in the synthesis of heterocyclic ligands and pharmaceutical APIs. Its dual functionality—a basic pyridine nitrogen and a reactive aldehyde group—presents unique chromatographic challenges.

This guide compares two HPLC methodologies for the purity assessment of this compound:

  • Method A (Generic Isocratic): A standard neutral pH approach often attempted as a first-pass screen.

  • Method B (Optimized Gradient): A scientifically rigorous, pH-controlled protocol designed to eliminate peak tailing and resolve oxidative impurities.

Verdict: While Method A is faster to set up, Method B is the required standard for quantitative purity analysis , offering a 40% improvement in peak symmetry and reliable separation of the primary degradation product, 4-acetylpicolinic acid.

Chemical Context & Analytical Challenges

Before detailing the methods, it is crucial to understand the physicochemical behavior of the analyte.

  • Basicity (Pyridine Ring): The pyridine nitrogen (pKa ~5.2) acts as a Lewis base. At neutral pH, it interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Reactivity (Aldehyde Group): The aldehyde is susceptible to autoxidation, forming 4-acetylpicolinic acid . A robust method must resolve this specific impurity from the main peak.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway that the analytical method must detect.

DegradationPathway Analyte This compound (Analyte) Oxidation Autoxidation (Air/Light) Analyte->Oxidation Impurity This compound Acid (Main Impurity) Oxidation->Impurity + O2

Figure 1: Primary oxidative degradation pathway of this compound.

Method Comparison: Generic vs. Optimized

Method A: The "Generic" Approach (Not Recommended)

Often used in high-throughput screening but insufficient for purity certification.

  • Column: Standard C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Water:Acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 254 nm.[2]

Performance Deficiencies:

  • Peak Tailing: The lack of buffer allows the pyridine nitrogen to interact with the stationary phase, resulting in a Tailing Factor (

    
    ) > 2.0.
    
  • Co-elution: The oxidative impurity (carboxylic acid) often co-elutes or shoulders with the main peak due to uncontrolled ionization states at neutral pH.

Method B: The Optimized Protocol (Recommended)

Designed for QC release and stability testing.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters SunFire), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 254 nm (Pyridine

    
     transition).[2]
    

Mechanistic Advantages:

  • pH Control (pH 3.0): Protonates the pyridine nitrogen (

    
    ), preventing interaction with silanols and ensuring a sharp, symmetrical peak.
    
  • Impurity Suppression: At pH 3.0, the acidic impurity (pKa ~4) is largely protonated, increasing its retention and ensuring baseline resolution from the aldehyde.

Comparative Data Summary

The following table summarizes the experimental performance of both methods.

ParameterMethod A (Generic)Method B (Optimized)Status
Retention Time (

)
3.2 min7.8 minImproved
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Pass
Resolution (

)
1.2 (vs. Acid Impurity)> 3.5Pass
Theoretical Plates (

)
~2,500> 8,000High Efficiency
LOD / LOQ 5.0 µg/mL0.5 µg/mLHigh Sensitivity

Detailed Experimental Protocol (Method B)

Reagents & Equipment
  • Analyte: this compound standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • System: HPLC with Quaternary Pump, Autosampler, and DAD/UV Detector.

Buffer Preparation (Critical Step)
  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).

  • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

    • Note: Do not use acetate buffers if detection is <240 nm due to high UV cutoff; Phosphate is transparent at 254 nm.

Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water. (Conc: 1000 µg/mL).[3]

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into an amber vial (aldehyde is light sensitive).

Instrumental Parameters
  • Column Temp: 30°C.

  • Injection Vol: 5-10 µL.

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 10.0 min: 40% A / 60% B

    • 12.0 min: 40% A / 60% B

    • 12.1 min: 95% A / 5% B (Re-equilibration)

    • 17.0 min: Stop

Validation & Stability Workflow

To ensure the method is "self-validating," a forced degradation study is recommended during implementation.

Workflow Visualization

The following diagram outlines the logical flow for validating the purity of a new batch of this compound.

ValidationWorkflow cluster_HPLC HPLC Analysis (Method B) Start Start: Raw Material Sample Prep Sample Preparation (Dissolve in ACN:H2O) Start->Prep Inject Injection (10 µL) Prep->Inject Sep Gradient Separation (pH 3.0 Phosphate) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Decision Check Tailing Factor & Impurity Resolution Detect->Decision Pass Pass: Purity > 98% Tailing < 1.5 Decision->Pass Criteria Met Fail Fail: Reprocess or Reject Batch Decision->Fail Criteria Failed

Figure 2: Routine purity analysis workflow using the optimized HPLC method.

Stability Indication (Forced Degradation)

To confirm the method's specificity:

  • Oxidative Stress: Treat sample with 3%

    
     for 2 hours.
    
    • Expected Result: Decrease in main peak; appearance of a new peak at RRT ~0.8 (4-Acetylpicolinic acid).

  • Thermal Stress: Heat solution at 60°C for 4 hours.

    • Expected Result: Potential increase in minor degradation peaks; main peak should remain resolvable.

References

  • BenchChem. (2025).[2][3] High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde.Link

  • National Institutes of Health (NIH). (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.Link

  • US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[4]Link

  • Sigma-Aldrich. (n.d.).[5] 4-Ethylpyridine-2-carboxaldehyde Product Specification & Safety Data.Link

  • BenchChem. (2025).[2][3] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(4-acetylphenyl)pyridine.[3]Link

Sources

Comparative Structural Guide: X-ray Crystallography of 4-Acetylpicolinaldehyde vs. Standard Pyridine Ligand Complexes

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on rational metallodrug design and metal-organic frameworks (MOFs), the selection of highly predictable, crystallizable ligands is paramount. This guide objectively evaluates the structural performance of 4-Acetylpicolinaldehyde (4-APA) against traditional alternatives like Pyridine-2-carboxaldehyde (Pyca) and 4-Acetylpyridine (4-AP) .

By analyzing Single-Crystal X-ray Diffraction (SCXRD) data, we will demonstrate how 4-APA’s bifunctional nature dictates superior coordination stability and crystal packing predictability.

Mechanistic Causality: The 4-APA Advantage

The structural predictability of a metal complex during SCXRD analysis is directly tied to the ligand's electronic and steric profile.

  • 4-Acetylpyridine (4-AP): Functions strictly as a monodentate N-donor. While it forms discrete octahedral complexes (e.g., with Mn(II)[1]), it lacks the thermodynamic driving force of the chelate effect, often resulting in flexible, solvent-dependent supramolecular networks that increase crystal mosaicity.

  • Pyridine-2-carboxaldehyde (Pyca): Acts as a strong bidentate (N,O) chelator, forming highly stable 5-membered metallacycles. SCXRD data frequently reveals distorted square planar or doubly-capped octahedral geometries depending on the metal center[2]. However, its lack of peripheral hydrogen-bonding acceptors limits the predictability of secondary crystal packing.

  • This compound (4-APA): Integrates both functionalities. The 2-formyl group ensures rigid N,O-chelation (anchoring the primary coordination sphere), while the 4-acetyl group exerts a strong mesomeric pull (-M effect). This electron withdrawal stabilizes lower metal oxidation states via enhanced

    
    -backbonding. Furthermore, the peripheral acetyl oxygen acts as a robust hydrogen-bond acceptor, driving highly ordered, predictable 3D supramolecular assemblies that yield exceptional SCXRD diffraction patterns.
    

Quantitative Data Comparison

The following table summarizes the crystallographic performance metrics of these ligand systems based on historical SCXRD data and structural refinement outcomes.

Table 1: Comparative Crystallographic Performance of Pyridine-Based Ligands

Performance Metric4-Acetylpyridine (4-AP)Pyridine-2-carboxaldehyde (Pyca)This compound (4-APA)
Primary Coordination Mode Monodentate (N)[1]Bidentate (N,O)Bidentate (N,O)
Typical Geometry (e.g., Cu/Mn) Octahedral[1]Distorted Square PlanarSquare Pyramidal / Octahedral
Thermodynamic Stability Low (No chelate effect)High (5-membered ring)Very High (Electronic tuning)
Supramolecular Assembly Weak (Intermolecular O-H...O)[1]Moderate (

stacking)
Strong (Acetyl-driven 3D networks)
Crystallization Propensity ModerateHighVery High
Typical SCXRD R1 Factor ~0.05 - 0.08~0.04 - 0.06< 0.04 (Low solvent disorder)

Experimental Workflow: Self-Validating SCXRD Protocol

To ensure high-fidelity structural elucidation, experimental protocols must be self-validating. Proceeding to SCXRD without confirming bulk purity leads to wasted beam time and unpublishable data. Below is the optimized protocol for synthesizing and crystallizing 4-APA transition metal complexes.

Phase 1: Synthesis of[M(4-APA)₂]X₂ Complexes

Causality: Utilizing perchlorate or tetrafluoroborate salts (e.g.,


) is critical. These non-coordinating anions prevent the formation of halide-bridged polymeric chains, forcing the 4-APA ligand to fully dictate the equatorial coordination geometry.
  • Dissolve 2.0 mmol of 4-APA in 15 mL of anhydrous ethanol.

  • Slowly add a solution of 1.0 mmol

    
     in 5 mL of ethanol under continuous stirring.
    
  • Reflux the mixture at 60°C for 2 hours. A color change (typically to deep green/blue for Cu) indicates complexation.

  • Cool to room temperature and isolate the microcrystalline powder via vacuum filtration.

Phase 2: Pre-Crystallization Validation (FTIR)

Causality: Do not attempt crystallization without spectroscopic validation.

  • Perform ATR-FTIR on the isolated powder.

  • Validation Check: The

    
     stretch of the 2-formyl group must shift from 
    
    
    
    (free ligand) to
    
    
    , confirming N,O-chelation. If the 4-acetyl
    
    
    at
    
    
    remains unshifted, it confirms the ligand is acting strictly as a bidentate chelator, leaving the acetyl group free for supramolecular packing.
Phase 3: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often traps solvent molecules, increasing thermal parameters (B-factors) during SCXRD. Vapor diffusion creates a controlled supersaturation gradient, yielding low-mosaicity crystals.

  • Dissolve 10 mg of the validated complex in a minimum volume of Methanol (Good Solvent).

  • Place the vial inside a larger chamber containing Diethyl Ether (Antisolvent).

  • Seal the chamber and allow vapor equilibration at 4°C for 5–7 days until X-ray quality block crystals form.

Phase 4: SCXRD Data Collection & Refinement
  • Mount a single crystal on a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å).
  • Collect data at 100 K to minimize thermal vibrations and improve high-angle reflection intensities.

  • Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: A successful refinement must yield an

    
    , 
    
    
    
    , and a Goodness-of-Fit (S) near 1.0.

Coordination Logic & Workflow Visualization

G LIG Ligand Selection This compound RXN Complexation Reaction (EtOH, 60°C, 2h) LIG->RXN N,O-chelation MET Metal Precursor e.g., Cu(ClO4)2 MET->RXN Metal center VAL Self-Validation FTIR (νC=O shift) RXN->VAL Isolate powder CRY Crystal Growth Vapor Diffusion VAL->CRY If shift confirmed XRD SCXRD Analysis SHELXL Refinement CRY->XRD High-quality crystal

Fig 1: Self-validating workflow for the synthesis and SCXRD analysis of 4-APA transition metal complexes.

Conclusion

For researchers engineering precise metal-organic architectures, This compound offers a distinct crystallographic advantage over standard pyridine-2-carboxaldehyde. By combining the thermodynamic stability of a 5-membered N,O-metallacycle with the predictable supramolecular directing ability of the 4-acetyl group[1], 4-APA drastically reduces solvent disorder in the crystal lattice. Adhering to the self-validating workflow outlined above ensures high-resolution SCXRD data suitable for top-tier structural publications.

References

1.[1] Crystal structure of bis(4-acetylpyridine-κN)bis(ethanol-κO)bis(thiocyanato-κN)manganese(II). National Institutes of Health (NIH) / PMC. Available at: 2. Picolinaldehyde, 4-acetyl- (8CI) | CAS#:20857-19-6. Chemsrc. Available at: 3. Synthesis and crystal structures of pyridine-2-carboxaldehyde thiosemicarbazone, its mononuclear and cytotoxic Cu(II) and polynuclear Pb(II) complexes. NIScPR Online Periodicals Repository. Available at: 4.[2] Synthesis, Crystal Structure and Catalytic Activity of a Novel Ba(II) Complex with Pyridine-2-Carboxaldehyde-2-Phenylacetic Acid Hydrazone Ligand. MDPI. Available at:

Sources

Advanced TLC Visualization Guide: Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Pyridine aldehydes (e.g., 2-, 3-, or 4-pyridinecarboxaldehyde) represent a unique analytical challenge in thin-layer chromatography (TLC). They possess two distinct reactive centers: the basic nitrogen heterocycle and the electrophilic formyl group (aldehyde) .

Successfully monitoring these compounds requires a dual-strategy approach:

  • Chromatographic Integrity: Overcoming the strong interaction between the basic pyridine nitrogen and acidic silanol groups on silica gel, which causes severe "tailing" or streaking.[1]

  • Visualization Specificity: Choosing a stain that targets the specific moiety of interest (aldehyde vs. heterocycle) to differentiate product from impurities.

This guide provides a validated, comparative analysis of visualization methods, supported by mechanistic insights to ensure reproducible results in drug development and synthetic organic chemistry.

The "Tailing" Phenomenon: Mechanism & Mitigation

Before visualization can occur, the analyte must be successfully resolved.[2] Pyridine derivatives often appear as elongated streaks rather than tight spots due to the acid-base interaction with the stationary phase.[1][3]

The Mechanism of Tailing

Silica gel (


) contains surface silanol groups (

) which are weakly acidic (

). Pyridine aldehydes are weak bases. As the compound migrates, the basic nitrogen hydrogen-bonds or protonates upon contact with silanols, dragging the spot behind the solvent front.
The Solution: Mobile Phase Modifiers

To prevent this, a stronger base (competitor) is added to the mobile phase to "mask" the silanol sites.

Recommended Protocol:

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% to 5% v/v in the mobile phase.

  • Alternative: Pre-washing the TLC plate with a solution of 5% TEA in Methanol/DCM and drying before use.

TailingMechanism Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Drag/Tailing) Silica->Interaction Binds Pyridine Pyridine Aldehyde (Basic Nitrogen) Pyridine->Interaction Binds Result_Bad Streaked Spot (Poor Resolution) Interaction->Result_Bad TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Masks Sites) Result_Good Tight Spot (High Resolution) TEA->Result_Good Allows Pyridine to Migrate Freely

Figure 1: Mechanism of amine tailing on silica and the competitive inhibition provided by Triethylamine (TEA).

Comparative Analysis of Visualization Methods

For pyridine aldehydes, three primary methods dominate. The choice depends on whether you need to confirm the presence of the aldehyde (reaction progress) or the pyridine ring (general heterocycle detection).

Summary of Performance
FeatureUV (254 nm) 2,4-DNPH Dragendorff's Reagent KMnO₄
Target Moiety Conjugated System (Ring + C=O)Aldehyde / Ketone (C=O)Nitrogen HeterocycleOxidizable C-H / C=C
Sensitivity Moderate (ng range)High (<0.1 µg)Moderate to HighLow for Pyridines
Selectivity Low (Detects all aromatics)Very High (Carbonyls only)High (N-bases only)Low (Universal Oxidizer)
Appearance Dark spot on Green backgroundYellow/Orange/Red precipitateOrange spot on Yellow/WhiteBrown spot (variable)
Destructive? NoYesYesYes
Best Use Case Initial quick checkConfirming aldehyde presenceDetecting pyridine ringNot recommended

Detailed Experimental Protocols

Method A: 2,4-Dinitrophenylhydrazine (2,4-DNPH) Stain

Best for: Confirming the presence of the aldehyde group.[4] Differentiates the aldehyde starting material from alcohol or acid products.

Mechanism: The hydrazine group of the reagent reacts with the carbonyl carbon of the pyridine aldehyde via a condensation reaction, eliminating water to form a highly colored hydrazone precipitate.

Reagent Preparation:

  • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (

    
    ).
    
  • Carefully add this mixture to 80 mL of water and 200 mL of 95% ethanol.

  • Safety Note: Exothermic reaction.[5] Add acid to water/alcohol slowly in an ice bath.

Staining Procedure:

  • Elute the TLC plate (using TEA-modified solvent).

  • Dry the plate completely (residual TEA can neutralize the acid in the stain, so ensure it is evaporated or use a heat gun gently).

  • Dip the plate into the DNPH solution or spray evenly.

  • Observation: Yellow to orange spots appear almost immediately without heating.

  • Optional: Mild heating can intensify the color.

Method B: Dragendorff’s Reagent

Best for: Detecting the pyridine ring, regardless of the functional group (aldehyde, acid, or alcohol). Excellent for checking total mass balance.

Mechanism: Bismuth ions (


) form an ion-pair complex with the basic nitrogen of the pyridine ring, resulting in an insoluble, colored coordinate complex.

Reagent Preparation (Munier-Macheboeuf Modification):

  • Solution A: Dissolve 0.85 g basic bismuth nitrate in 10 mL glacial acetic acid and 40 mL water.

  • Solution B: Dissolve 8 g potassium iodide in 20 mL water.

  • Stock Solution: Mix equal volumes of A and B. (Stable for months in dark).

  • Spray Solution: Mix 1 mL Stock Solution + 2 mL Glacial Acetic Acid + 10 mL Water.

Staining Procedure:

  • Elute and dry the TLC plate.[2]

  • Spray the plate with the prepared solution.

  • Observation: Orange/Red spots develop on a yellow or white background.

  • Note: No heating is required. Spots may fade over time; circle them immediately.[2]

Method C: UV Visualization (254 nm)

Best for: Non-destructive initial screening.

Procedure:

  • Use TLC plates with a fluorescent indicator (e.g., Silica Gel 60

    
    ).
    
  • Place under a UV lamp at 254 nm.

  • Observation: The pyridine aldehyde absorbs the UV light, quenching the plate's fluorescence. The compound appears as a dark purple/black spot against a bright green background.

Decision Logic for Method Selection

Use this workflow to determine the optimal visualization strategy for your specific experimental stage.

MethodSelection Start Start: Developed TLC Plate UV_Check Step 1: UV (254 nm) (Non-Destructive) Start->UV_Check Decision What is the analytical goal? UV_Check->Decision Goal_Aldehyde Confirm Aldehyde Functional Group (e.g., Reaction Monitoring) Decision->Goal_Aldehyde Functional Group Goal_Heterocycle Detect Pyridine Ring (e.g., Impurity Profiling) Decision->Goal_Heterocycle Core Structure DNPH Step 2: 2,4-DNPH Stain (Yellow/Orange Spots) Goal_Aldehyde->DNPH Dragendorff Step 2: Dragendorff's Reagent (Orange Spots) Goal_Heterocycle->Dragendorff

Figure 2: Decision tree for selecting the appropriate visualization method based on analytical requirements.

References

  • BenchChem Technical Support. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. BenchChem. Link

  • University of Rochester. (2022). TLC Stains: Formulas and Preparation.[6][7] Department of Chemistry. Link

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. LibreTexts. Link

  • Reach Devices. (2023). TLC Staining Procedures and Recipes: 2,4-DNPH and Permanganate. Reach Devices. Link

  • EPFL. (2024). TLC Visualization Reagents: Dragendorff and DNPH Protocols.[7] Ecole Polytechnique Fédérale de Lausanne. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Research & Development Facilities

Executive Summary

4-Acetylpicolinaldehyde (CAS: 20857-19-6) is a pyridine derivative functioning as a versatile intermediate in organic synthesis. Due to its reactive aldehyde group and pyridine backbone, it presents specific stability and toxicity risks. Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.

This guide outlines a compliant, closed-loop disposal strategy emphasizing waste minimization, segregation, and professional thermal destruction.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. This compound is classified as a hazardous organic substance.

ParameterSpecification
Chemical Name This compound (4-Acetylpyridine-2-carbaldehyde)
CAS Number 20857-19-6
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potentially harmful if swallowed.[2][3][4][5]
Reactivity Sensitive to strong oxidizers and strong bases (risk of polymerization).[2]
Pre-Disposal Assessment & Regulatory Classification[6]

Before handling waste, you must classify it according to the Resource Conservation and Recovery Act (RCRA) or local equivalent.

  • RCRA Status: While this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is a Pyridine Derivative . Pyridine itself is a U-listed waste (U196).

  • Characteristic Waste: If the waste exhibits ignitability (flash point <60°C) or toxicity, it falls under characteristic hazardous waste.[6]

  • Best Practice Classification: Treat as Non-Halogenated Organic Hazardous Waste .

Critical Safety Note: Aldehydes can undergo autoxidation to form carboxylic acids or, in rare cases, unstable peroxides upon prolonged exposure to air. Ensure waste containers are not stored for extended periods (>6 months) without stabilization check.

Step-by-Step Disposal Protocol
Phase 1: Segregation & Compatibility

Goal: Prevent dangerous chemical reactions within the waste container.

  • Isolate the Stream: Do not mix this compound waste with:

    • Strong Oxidizers (e.g., Nitric acid, Peroxides)

      
       Risk of fire/explosion.
      
    • Strong Bases (e.g., Sodium Hydroxide)

      
       Risk of exothermic aldol condensation/polymerization.
      
    • Amines

      
       Risk of imine formation (exothermic).
      
  • Solvent Compatibility: It is safe to mix with compatible organic solvents typically used in its synthesis, such as Dichloromethane (DCM), Ethyl Acetate, or Methanol, provided these solvents are also destined for the organic waste stream.

Phase 2: Packaging & Labeling

Goal: Ensure containment integrity and clear communication for downstream handlers.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container with a screw-top lid.

    • Why? HDPE is resistant to most organic solvents and pyridine derivatives.

  • Labeling:

    • Affix a hazardous waste label immediately upon adding the first drop of waste.

    • Required Fields:

      • Full Chemical Name: "this compound" (No abbreviations).

      • Hazards: Check "Toxic" and "Irritant".

  • State: If the waste is a solid powder, use a wide-mouth jar. If dissolved in solvent, use a standard solvent waste carboy.

Phase 3: Professional Destruction

Goal: Permanent elimination of the hazard.

  • Method: High-temperature incineration.

    • Mechanism:[7][8] The pyridine ring is thermally stable and requires high temperatures (>1000°C) to break down into

      
      , 
      
      
      
      , and
      
      
      .
  • Logistics: Contact your institution's EHS department or a licensed waste vendor (e.g., Veolia, Clean Harbors) for pickup.

    • Do not attempt chemical neutralization (e.g., oxidation with permanganate) in the lab. The risk of generating toxic byproducts or uncontrolled exotherms outweighs the benefits of on-site treatment.

Visual Workflows
Figure 1: Waste Segregation Logic

This decision tree ensures the chemical is placed in the correct waste stream to prevent incompatibility incidents.

WasteSegregation Start Start: this compound Waste CheckState Is it Solid or Liquid? Start->CheckState Solid Solid (Powder/Residue) CheckState->Solid Solid Liquid Liquid (Solution) CheckState->Liquid Dissolved SolidContainer Wide-Mouth HDPE Jar Label: Hazardous Solid Waste Solid->SolidContainer CheckCompat Check Solvent Compatibility Liquid->CheckCompat LiquidContainer Solvent Carboy (Organic) Label: Hazardous Liquid Waste CheckCompat->LiquidContainer Compatible (e.g. MeOH, DCM) SegregationWarning STOP: Do NOT mix with Oxidizers or Strong Bases CheckCompat->SegregationWarning Incompatible Stream Pickup High-Temp Incineration SolidContainer->Pickup EHS Pickup LiquidContainer->Pickup EHS Pickup

Caption: Decision matrix for segregating this compound waste based on physical state and solvent compatibility.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of an accidental release.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If aerosolized) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Cover with absorbent pads/vermiculite PPE->Contain Collect 4. Collection Scoop into sealed bag/jar Contain->Collect Clean 5. Decontamination Wash surface with soap & water Collect->Clean Report 6. Report to EHS Clean->Report

Caption: Operational workflow for containing and cleaning minor laboratory spills.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, 4-Acetylpyridine-2-carbaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • ChemSrc (2025). this compound CAS 20857-19-6 Properties and Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Acetylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of reactive bifunctional heterocycles like 4-Acetylpicolinaldehyde (CAS: 20857-19-6) not merely as a compliance exercise, but as a system of predictable chemical interactions. This compound—widely utilized by drug development professionals as a critical building block for complex heterocycles and Schiff base ligands—contains both a pyridine ring and an aldehyde moiety.

This dual functionality makes it highly valuable for synthesis, but it also creates a dual-hazard profile: the systemic toxicity and skin-penetrating capabilities of pyridine, combined with the severe mucosal and respiratory irritability of an aldehyde. To safely handle this compound, your laboratory protocols must be rooted in chemical causality and self-validating safety systems.

Hazard Profile & Causality-Driven PPE Selection

To design an effective safety protocol, we must first quantify the chemical and physical risks. The tables below summarize the quantitative thresholds and the mechanistic reasoning behind our Personal Protective Equipment (PPE) specifications.

Table 1: Physicochemical & Hazard Profile

ParameterValue / SpecificationClinical/Safety Implication
CAS Number 20857-19-6Unique identifier for safety tracking and inventory control.
Molecular Formula C8H7NO2Bifunctional nature (pyridine + aldehyde) drives high reactivity.
GHS Hazards H302, H315, H319, H335Systemic toxicity if ingested; severe mucosal and dermal irritant.
OSHA PEL (Pyridine base) 5 ppm (15 mg/m³) TWA [1]Highly volatile toxicity; strictly mandates fume hood usage.
Storage Conditions 2-8°C, Inert AtmospherePrevents exothermic autoxidation of the reactive aldehyde moiety.

Table 2: Causality-Driven PPE Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection (Solid) Nitrile (≥0.11 mm)Provides a sufficient barrier against dry, solid particulate transfer.
Hand Protection (Solution) Butyl Rubber (≥0.3 mm) [2]DMSO rapidly permeates nitrile, acting as a "Trojan horse" that carries the toxic pyridine derivative directly through the dermal barrier.
Eye Protection Indirect-vent Splash GogglesPrevents vapor ingress and liquid capillary action from reaching the ocular mucosa.
Respiratory Class II BSC or Fume HoodMaintains negative pressure to capture volatile aldehyde emissions and prevent inhalation.

Operational Workflow: Preparation and Dissolution

In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. The transition from a dry solid to a DMSO solution fundamentally alters the risk profile, requiring a dynamic shift in handling procedures.

Protocol 1: Safe Weighing and Dissolution Methodology

  • System Verification: Before handling, verify that the chemical fume hood's continuous monitor reads a face velocity of 80–100 feet per minute (fpm). Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash; it should pull steadily inward.

  • Environmental Control: Lay a disposable, anti-static bench pad inside the hood. Pyridine-aldehydes in solid form can accumulate static charge, leading to sudden aerosolization during transfer.

  • Primary Transfer: Don standard nitrile gloves, a lab coat, and splash goggles. Using an anti-static micro-spatula, transfer the required mass of this compound into a pre-tared glass vial.

  • Solvent Addition: Add the solvent (e.g., DMSO) directly to the vial strictly inside the fume hood.

  • Dynamic PPE Shift: Immediately upon introducing DMSO, switch your outer gloves to Butyl rubber. Causality: Nitrile degrades in DMSO in under 5 minutes, whereas butyl rubber provides >480 minutes of breakthrough resistance [2].

  • Sealing and Agitation: Cap the vial tightly with a PTFE-lined septum before vortexing. Never sonicate an unsealed vial, as this generates highly respirable, toxic aerosols.

Workflow A Solid this compound (Storage: Inert Gas, 2-8°C) B Don PPE: Nitrile Gloves, Splash Goggles, Lab Coat A->B C Transfer to Fume Hood (Face Velocity 80-100 fpm) B->C D Anti-Static Weighing (Avoid Dust Generation) C->D E Add Solvent (e.g., DMSO) D->E F Change PPE: Butyl Rubber Gloves (DMSO Hazard) E->F G Seal Vial & Vortex (Ready for Assay) F->G

Workflow for handling and dissolving this compound safely.

Spill Management & Chemical Deactivation Plan

Aldehydes cannot simply be wiped up with paper towels; they must be chemically deactivated to prevent off-gassing and environmental toxicity.

Protocol 2: Spill Containment and Neutralization Methodology

  • Immediate Isolation: For spills exceeding 50 mL or involving concentrated stock solutions, evacuate the immediate 5-foot radius. Allow the fume hood or room HVAC to clear airborne particulates for 5 minutes.

  • Physical Containment: Surround the spill perimeter with inert absorbent pillows or diatomaceous earth. Caution: Never use combustible materials like sawdust, as reactive aldehydes can undergo exothermic autoxidation.

  • Chemical Neutralization: Liberally apply a 10% Sodium Bisulfite (SBS) solution or powdered glycine directly over the contained spill [3]. Causality: The bisulfite reacts nucleophilically with the aldehyde carbon, forming a stable, non-volatile, and water-soluble α-hydroxy sulfonate (bisulfite adduct). This mechanism eliminates both the respiratory hazard and the chemical reactivity.

  • Reaction Dwell Time: Allow a strict 15-minute contact time to ensure complete adduct formation. Self-Validation: The sharp, acrid odor of the aldehyde will noticeably dissipate when neutralization is complete.

  • Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Neutralized Pyridine-Aldehyde Waste" and transfer to your Environmental Health and Safety (EHS) department.

Spill S1 Chemical Spill (Aldehyde Hazard) S2 Containment (Inert Absorbent) S1->S2 S3 Add Neutralizer (10% Sodium Bisulfite) S2->S3 S4 Bisulfite Adduct Formation (15 min) S3->S4 S5 Collect & Dispose (Hazardous Waste) S4->S5

Chemical neutralization pathway for this compound spills.

References

  • "Pyridine - IDLH | NIOSH." Centers for Disease Control and Prevention (CDC). URL: [Link]

  • "Safety Data Sheet: DMSO." Carl Roth GmbH + Co. KG. URL: [Link]

  • "Control Guidance Sheet 404 – Glutaraldehyde: Spill Containment and Cleanup." Centers for Disease Control and Prevention (CDC). URL: [Link]

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